MT-7716 hydrochloride
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C27H29ClN4O2 |
|---|---|
Peso molecular |
477.0 g/mol |
Nombre IUPAC |
2-[3-[1-[(1R)-1,2-dihydroacenaphthylen-1-yl]piperidin-4-yl]-2-oxobenzimidazol-1-yl]-N-methylacetamide;hydrochloride |
InChI |
InChI=1S/C27H28N4O2.ClH/c1-28-25(32)17-30-22-10-2-3-11-23(22)31(27(30)33)20-12-14-29(15-13-20)24-16-19-8-4-6-18-7-5-9-21(24)26(18)19;/h2-11,20,24H,12-17H2,1H3,(H,28,32);1H/t24-;/m1./s1 |
Clave InChI |
VASXPLSBZKOFHO-GJFSDDNBSA-N |
SMILES isomérico |
CNC(=O)CN1C2=CC=CC=C2N(C1=O)C3CCN(CC3)[C@@H]4CC5=CC=CC6=C5C4=CC=C6.Cl |
SMILES canónico |
CNC(=O)CN1C2=CC=CC=C2N(C1=O)C3CCN(CC3)C4CC5=CC=CC6=C5C4=CC=C6.Cl |
Origen del producto |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Mechanism of Action of MT-7716 Hydrochloride
Introduction
This compound is a novel, selective, non-peptidergic agonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL1) receptor.[1][2][3] Developed as a brain-penetrating small molecule, MT-7716 provides a valuable pharmacological tool for investigating the therapeutic potential of the N/OFQ system.[1][4] This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, signaling pathways, and physiological effects, with a focus on its potential application in the treatment of alcoholism.[5][6]
Core Mechanism of Action
MT-7716 acts as a potent and selective full agonist at the NOP receptor.[6] The NOP receptor is a G protein-coupled receptor (GPCR) that, upon activation, modulates neuronal excitability and neurotransmitter release. The affinity of MT-7716 for the human NOP receptor is high, comparable to that of the endogenous ligand N/OFQ.[1][4]
The primary mechanism of action of MT-7716 involves the presynaptic inhibition of GABA (gamma-aminobutyric acid) release, particularly within the central amygdala (CeA).[1][2][3] This region of the brain is critically involved in processing fear, anxiety, and the neurobiology of addiction. By activating presynaptic NOP receptors on GABAergic neurons, MT-7716 reduces the release of GABA.[1][2] This inhibitory effect on GABAergic transmission is a key factor in its ability to counteract the effects of substances like ethanol (B145695), which are known to enhance GABAergic activity in the CeA.[1][2][3]
Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters defining the interaction of MT-7716 with the NOP receptor.
Table 1: Receptor Binding Affinity and Functional Potency
| Parameter | Species | Cell Line | Value | Reference |
| Ki | Human | HEK293 | 0.21 nM | [6] |
| EC50 (GTPγ³⁵S binding) | Human | HEK293 | 0.30 nM | [6] |
Table 2: Electrophysiological Effects in Rat Central Amygdala
| Experiment | Concentration | Effect | Reference |
| Inhibition of evoked IPSPs | 100-1000 nM | Dose-dependent decrease | [1][2][3] |
| Increase in Paired-Pulse Facilitation (PPF) | 100, 250, 500 nM | Significant increase | [1] |
| Decrease in mIPSC Frequency | Not specified | Significant decrease | [1][2] |
| Blockade of Ethanol-Induced IPSP Enhancement | 500 nM | Significant decrease | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling cascade initiated by MT-7716 and the experimental procedures used to characterize its mechanism of action.
Caption: Signaling pathway of MT-7716 at the presynaptic terminal.
Caption: Experimental workflow for characterizing MT-7716.
Detailed Experimental Protocols
1. Receptor Binding and Functional Assays
-
Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK293) cells stably expressing the human NOP receptor are cultured under standard conditions.[1][6] Cell membranes are harvested and prepared for binding assays.
-
GTPγ³⁵S Binding Assay: To determine the functional agonistic activity of MT-7716, a GTPγ³⁵S binding assay is performed.[6] Membranes from HEK293 cells expressing the NOP receptor are incubated with varying concentrations of MT-7716 in the presence of GDP and [³⁵S]GTPγS. The amount of bound [³⁵S]GTPγS is quantified by scintillation counting, which reflects the extent of G protein activation. The EC50 value is then calculated from the concentration-response curve.[6]
2. Electrophysiological Recordings in Brain Slices
-
Slice Preparation: Coronal brain slices (approximately 300 µm thick) containing the central amygdala are prepared from naïve rats. Slices are maintained in artificial cerebrospinal fluid (aCSF).
-
Whole-Cell Patch-Clamp Recordings: Whole-cell voltage-clamp recordings are performed on neurons within the CeA.[1] Patch pipettes are filled with an internal solution containing cesium to block potassium currents.
-
Evoked Inhibitory Postsynaptic Potentials (IPSPs): A stimulating electrode is placed near the recorded neuron to evoke synaptic responses. The amplitude of GABA-A receptor-mediated IPSPs is measured before, during, and after the application of different concentrations of MT-7716 (100-1000 nM).[1][2][3]
-
Paired-Pulse Facilitation (PPF): Two stimuli are delivered in quick succession (e.g., 50 ms (B15284909) and 100 ms inter-stimulus intervals) to assess changes in presynaptic release probability. An increase in the PPF ratio (second IPSP amplitude / first IPSP amplitude) is indicative of a presynaptic site of action.[1]
-
Miniature Inhibitory Postsynaptic Currents (mIPSCs): To measure spontaneous, action potential-independent GABA release, mIPSCs are recorded in the presence of tetrodotoxin (B1210768) (TTX, 1 µM) to block voltage-gated sodium channels.[1] A decrease in the frequency of mIPSCs further supports a presynaptic mechanism.[1][2]
3. In Vivo Behavioral Studies
-
Ethanol Self-Administration in Rats: Male Wistar rats are trained to self-administer ethanol.[4][5] After establishing a stable baseline of ethanol intake, rats are treated orally with MT-7716 (e.g., 0.3 and 1 mg/kg) or vehicle. The effect on the number of lever presses for ethanol is then measured.[4][5]
-
Stress-Induced Reinstatement of Alcohol Seeking: Following a period of extinction where lever pressing no longer delivers ethanol, a stressor (e.g., footshock) is applied to reinstate alcohol-seeking behavior. The ability of MT-7716 to block this reinstatement is evaluated.[4][5]
Conclusion
This compound is a selective and potent NOP receptor full agonist. Its primary mechanism of action involves the activation of presynaptic NOP receptors in the central amygdala, leading to a reduction in GABA release.[1][2] This modulation of GABAergic transmission underlies its ability to reduce alcohol self-administration and prevent stress-induced relapse in preclinical models.[4][5] The data strongly support the continued investigation of MT-7716 as a promising therapeutic candidate for the treatment of alcohol use disorder.[5][6]
References
- 1. Frontiers | MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala [frontiersin.org]
- 2. MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala [escholarship.org]
- 3. MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MT-7716, a potent NOP receptor agonist, preferentially reduces ethanol seeking and reinforcement in post-dependent rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MT-7716, a potent NOP receptor agonist, preferentially reduces ethanol seeking and reinforcement in post-dependent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chronic treatment with novel brain-penetrating selective NOP receptor agonist MT-7716 reduces alcohol drinking and seeking in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of (R)-2-{3-[1-(Acenaphthen-1-yl)piperidin-4-yl]-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl}-N-methylacetamide hydrochloride
This technical guide provides a comprehensive overview of a proposed synthetic route for the preparation of (R)-2-{3-[1-(Acenaphthen-1-yl)piperidin-4-yl]-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl}-N-methylacetamide hydrochloride. The synthesis is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation in tabular format, and visualizations of the synthetic pathway.
The synthetic strategy is a convergent approach, involving the preparation of two key intermediates: (R)-1-(acenaphthen-1-yl)piperidin-4-amine and 2-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-N-methylacetamide . These intermediates are then coupled, followed by deprotection and salt formation to yield the final product.
Data Presentation
The following tables summarize the expected quantitative data for the key intermediates and the final product. The data is representative of typical yields and purity for reactions of this nature.
Table 1: Summary of Key Intermediates
| Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) | Purity (HPLC) |
| (R)-1-(Acenaphthen-1-yl)piperidin-4-amine | C₁₇H₂₀N₂ | 252.36 | Off-white solid | 110-115 | >98% |
| 2-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-N-methylacetamide | C₁₀H₁₁N₃O₂ | 205.21 | White solid | 220-225 | >99% |
Table 2: Summary of Final Product
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) | Purity (HPLC) |
| (R)-2-{3-[1-(Acenaphthen-1-yl)piperidin-4-yl]-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl}-N-methylacetamide hydrochloride | C₂₇H₃₁ClN₄O₂ | 495.02 | White crystalline solid | >250 (decomposes) | >99% |
Experimental Protocols
Step 1: Synthesis of (R)-1-(Acenaphthen-1-yl)piperidin-4-amine
This step involves the reductive amination of acenaphthenone with tert-butyl piperidin-4-ylcarbamate, followed by chiral resolution and deprotection.
-
Materials:
-
Acenaphthenone
-
tert-Butyl piperidin-4-ylcarbamate
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)
-
Dichloroethane (DCE)
-
Methanol (B129727) (MeOH)
-
(R)-(-)-Mandelic acid
-
Sodium bicarbonate (NaHCO₃)
-
Trifluoroacetic acid (TFA)
-
-
Procedure:
-
To a solution of acenaphthenone (1.0 eq) and tert-butyl piperidin-4-ylcarbamate (1.1 eq) in dichloroethane (DCE), add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.
-
Stir the reaction mixture for 12-16 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ solution and extract with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude racemic product.
-
For chiral resolution, dissolve the crude product in methanol and add a solution of (R)-(-)-mandelic acid (0.5 eq) in methanol.
-
Allow the diastereomeric salt to crystallize, filter, and recrystallize from methanol to obtain the desired (R)-diastereomer.
-
Treat the salt with aqueous NaHCO₃ and extract with dichloromethane to obtain the free base.
-
For deprotection, dissolve the (R)-enantiomer in dichloromethane and add trifluoroacetic acid (TFA) (5.0 eq) dropwise at 0°C.
-
Stir the mixture at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure, and basify with aqueous NaHCO₃.
-
Extract the product with dichloromethane, dry the organic layer, and concentrate to yield (R)-1-(acenaphthen-1-yl)piperidin-4-amine.
-
Step 2: Synthesis of 2-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-N-methylacetamide
This intermediate is synthesized by the N-alkylation of 1,3-dihydro-2H-benzimidazol-2-one.
-
Materials:
-
1,3-Dihydro-2H-benzimidazol-2-one
-
2-Chloro-N-methylacetamide
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of 1,3-dihydro-2H-benzimidazol-2-one (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (2.0 eq) and 2-chloro-N-methylacetamide (1.2 eq).
-
Heat the reaction mixture to 80°C and stir for 6-8 hours.
-
Cool the mixture to room temperature and pour into ice-water.
-
Filter the resulting precipitate, wash with water, and dry under vacuum to obtain 2-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-N-methylacetamide.
-
Step 3: Synthesis of (R)-2-{3-[1-(Acenaphthen-1-yl)piperidin-4-yl]-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl}-N-methylacetamide
This step involves the coupling of the two key intermediates.
-
Materials:
-
(R)-1-(Acenaphthen-1-yl)piperidin-4-amine
-
1-(2-Chloroacetyl)-1,3-dihydro-2H-benzimidazol-2-one (can be synthesized from benzimidazol-2-one (B1210169) and chloroacetyl chloride)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (B52724) (ACN)
-
-
Procedure:
-
To a mixture of (R)-1-(acenaphthen-1-yl)piperidin-4-amine (1.0 eq) and potassium carbonate (2.0 eq) in acetonitrile (ACN), add a solution of 1-(2-chloroacetyl)-1,3-dihydro-2H-benzimidazol-2-one (1.1 eq) in acetonitrile.
-
Reflux the reaction mixture for 12-16 hours.
-
Cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired product.
-
Step 4: Synthesis of (R)-2-{3-[1-(Acenaphthen-1-yl)piperidin-4-yl]-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl}-N-methylacetamide hydrochloride
The final step is the formation of the hydrochloride salt.
-
Materials:
-
(R)-2-{3-[1-(Acenaphthen-1-yl)piperidin-4-yl]-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl}-N-methylacetamide
-
Hydrochloric acid (2M in diethyl ether)
-
Diethyl ether
-
-
Procedure:
-
Dissolve the free base from Step 3 in a minimal amount of diethyl ether.
-
Add a 2M solution of hydrochloric acid in diethyl ether dropwise with stirring.
-
Filter the resulting precipitate, wash with cold diethyl ether, and dry under vacuum to yield the hydrochloride salt.
-
Mandatory Visualization
Caption: Proposed synthetic pathway for the target compound.
Caption: General experimental workflow for the synthesis.
MT-7716 Hydrochloride: A Technical Guide to a Novel NOP Receptor Agonist for Alcohol Use Disorder
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
MT-7716 hydrochloride is a potent and selective non-peptidic agonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), a promising target for the treatment of alcohol use disorder (AUD). This document provides a comprehensive technical overview of the discovery, development, and pharmacological characterization of this compound. It includes a summary of its binding affinity and functional activity, detailed experimental protocols for its evaluation, and a review of its effects in preclinical models of alcoholism. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of NOP receptor agonists.
Introduction
The N/OFQ system, comprising the endogenous ligand N/OFQ and its receptor (NOP), is implicated in a wide range of physiological processes, including pain, anxiety, and reward. Growing evidence suggests that this system is dysregulated in alcohol dependence and represents a promising therapeutic target for AUD. This compound, a hydrochloride salt of W-212393, was developed by Mitsubishi Tanabe Pharma Corporation as a brain-penetrant, selective NOP receptor agonist with a pharmacological profile suitable for clinical development.[1] This guide details the key preclinical data and methodologies that underpin our understanding of this novel therapeutic candidate.
Discovery and Development
This compound is the hydrochloride salt of the potent NOP receptor agonist W-212393.[1] It was developed to provide a pharmacological tool with good blood-brain barrier penetration to explore the therapeutic potential of the N/OFQ system.[1]
Chemical Structure
-
Compound Name: this compound
-
IUPAC Name: (R)-2-(3-(1-(Acenaphthen-1-yl)piperidin-4-yl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-N-methylacetamide hydrochloride[2]
-
CAS Number: 1215859-93-0 (HCl salt)[3]
-
Molecular Formula: C₂₇H₂₉ClN₄O₂[3]
-
Molecular Weight: 477.01 g/mol [3]
Pharmacological Profile
MT-7716 is a potent and selective full agonist at the human NOP receptor. Its pharmacological activity has been characterized through a series of in vitro and in vivo studies.
In Vitro Pharmacology
The binding affinity and functional potency of MT-7716 were determined using human NOP receptors expressed in HEK293 cells.
Table 1: In Vitro Pharmacological Data for MT-7716
| Parameter | Value | Cell Line | Reference |
| Binding Affinity (Ki) | 0.21 nM | HEK293 (human NOP) | [4] |
| Functional Potency (EC₅₀) | 0.30 nM | HEK293 (human NOP) | [4] |
| Efficacy | Full agonist (similar to N/OFQ) | HEK293 (human NOP) | [4] |
Preclinical In Vivo Pharmacology
Preclinical studies in rodent models of alcohol consumption and relapse have demonstrated the efficacy of MT-7716 in reducing alcohol-related behaviors.
Table 2: In Vivo Efficacy of MT-7716 in Rat Models of Alcoholism
| Model | Species | Dosing Regimen | Key Findings | Reference |
| Two-Bottle Choice | Marchigian Sardinian rats | 0.3, 1, and 3 mg/kg, p.o., b.i.d. for 14 days | Dose-dependently decreased voluntary alcohol intake. Effect persisted for 1 week after discontinuation. | [4] |
| Alcohol Self-Administration | Post-dependent Wistar rats | 0.3 and 1 mg/kg, p.o. | Reduced alcohol self-administration in post-dependent but not non-dependent rats. | [5] |
| Stress-Induced Reinstatement | Post-dependent Wistar rats | 0.3 and 1 mg/kg, p.o. | Reduced stress-induced reinstatement of alcohol seeking in post-dependent rats. | [5] |
| Alcohol Withdrawal Symptoms | Wistar rats | Not specified | Significantly attenuated somatic alcohol withdrawal symptoms. | [4] |
Mechanism of Action
MT-7716 exerts its effects by acting as a selective agonist at the NOP receptor, a Gi/o-coupled receptor. Activation of presynaptic NOP receptors in the central amygdala (CeA) leads to a reduction in GABA release, thereby counteracting the ethanol-induced enhancement of GABAergic transmission.[1][2]
Signaling Pathway
Caption: Signaling pathway of MT-7716 at a presynaptic GABAergic neuron.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize MT-7716.
[³⁵S]GTPγS Binding Assay
This assay measures the functional activation of NOP receptors by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation.
-
Membrane Preparation: Membranes are prepared from HEK293 cells stably expressing the human NOP receptor.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Procedure:
-
Incubate cell membranes with various concentrations of MT-7716, GDP (10 µM), and [³⁵S]GTPγS (50 pM) in the assay buffer.
-
Incubate for 60 minutes at 25°C.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the bound radioactivity using liquid scintillation counting.
-
-
Data Analysis: Non-specific binding is determined in the presence of excess unlabeled GTPγS. EC₅₀ and Emax values are calculated by non-linear regression analysis of concentration-response curves.
Electrophysiology in Amygdala Slices
This technique is used to investigate the effects of MT-7716 on GABAergic transmission in the central amygdala (CeA).
-
Slice Preparation: Coronal brain slices (300-400 µm) containing the CeA are prepared from male Wistar rats.
-
Recording: Whole-cell patch-clamp recordings are performed on CeA neurons.
-
Solutions:
-
Artificial Cerebrospinal Fluid (aCSF): (in mM) 126 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2.4 CaCl₂, 1.2 MgCl₂, 25 NaHCO₃, and 11 D-glucose, saturated with 95% O₂/5% CO₂.
-
Internal Solution: (in mM) 130 CsCl, 10 HEPES, 2 MgCl₂, 0.2 EGTA, 5 ATP-Mg, 0.3 GTP-Na, pH 7.3.
-
-
Procedure:
-
Record baseline evoked inhibitory postsynaptic potentials (IPSPs) or currents (IPSCs) by electrical stimulation of local afferents.
-
Bath-apply MT-7716 at various concentrations (e.g., 100-1000 nM).
-
Record changes in IPSP/IPSC amplitude and frequency.
-
To investigate the interaction with ethanol, co-apply ethanol (e.g., 44 mM) with MT-7716.
-
-
Data Analysis: Compare the amplitude and frequency of IPSPs/IPSCs before and after drug application using appropriate statistical tests.
Operant Alcohol Self-Administration
This behavioral paradigm assesses the reinforcing properties of alcohol and the effect of MT-7716 on alcohol-seeking behavior.
-
Subjects: Male Wistar or Marchigian Sardinian rats.
-
Apparatus: Standard operant conditioning chambers equipped with two levers and a liquid dispenser.
-
Procedure:
-
Training: Rats are trained to press a lever to receive a sweetened alcohol solution (e.g., 10% sucrose (B13894), 10% ethanol). The sucrose is gradually faded out.
-
Dependence Induction (for post-dependent model): Rats are made dependent on ethanol via intermittent exposure to ethanol vapor or intragastric intubation.
-
Testing: After a baseline period of stable self-administration, rats are treated with MT-7716 (e.g., 0.3 and 1 mg/kg, p.o.) or vehicle before the operant session.
-
Data Collection: The number of active and inactive lever presses is recorded.
-
-
Data Analysis: The effect of MT-7716 on the number of lever presses for alcohol is analyzed using ANOVA.
Stress-Induced Reinstatement of Alcohol Seeking
This model evaluates the ability of MT-7716 to prevent relapse to alcohol seeking triggered by stress.
-
Procedure:
-
Self-Administration and Extinction: Rats are trained to self-administer alcohol as described above, followed by an extinction phase where lever presses no longer deliver alcohol.
-
Reinstatement Test: After extinction criteria are met, rats are administered MT-7716 or vehicle. Reinstatement of alcohol-seeking behavior is then triggered by a stressor (e.g., intermittent footshock).
-
Data Collection: The number of lever presses on the previously active lever is recorded.
-
-
Data Analysis: The number of lever presses during the reinstatement test is compared between treatment groups.
Visualizations
Experimental Workflow: In Vitro Characterization
Caption: Workflow for the in vitro characterization of MT-7716.
Experimental Workflow: Preclinical Efficacy Testing
Caption: Workflow for preclinical efficacy testing of MT-7716 in models of alcoholism.
Conclusion
This compound is a potent, selective, and brain-penetrant NOP receptor full agonist with a promising preclinical profile for the treatment of alcohol use disorder. It effectively reduces alcohol consumption, seeking, and withdrawal symptoms in rodent models. The mechanism of action involves the modulation of GABAergic transmission in the central amygdala. The detailed experimental protocols and pharmacological data presented in this guide provide a solid foundation for further investigation and development of MT-7716 as a novel therapeutic for AUD. Further studies are warranted to fully elucidate its clinical potential.
References
- 1. An operant ethanol self-administration paradigm that discriminates between appetitive and consummatory behaviors reveals distinct behavioral phenotypes in commonly used rat strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of operant oral ethanol self-administration: a dose-response curve study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rdw.rowan.edu [rdw.rowan.edu]
- 4. Operant alcohol self-administration in dependent rats: focus on the vapor model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Operant self-administration of sweetened ethanol and time course of blood ethanol levels in adolescent and adult male Long-Evans rats - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of MT-7716 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro pharmacological characteristics of MT-7716 hydrochloride, a novel, selective, nonpeptidergic agonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP). The data and methodologies presented herein are compiled from peer-reviewed scientific literature to support further research and development efforts.
Core Pharmacological Attributes
This compound is a potent and selective agonist at the NOP receptor. Its chemical name is (R)-2-3-[1-(Acenaphthen-1-yl)piperidin-4-yl]-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl-N-methylacetamide hydrochloride hydrate.[1] In vitro studies have demonstrated its high affinity and efficacy at human NOP receptors, with a pharmacological profile suggesting it acts as a full agonist.[2][3] The primary mechanism of action involves the activation of NOP receptors, leading to the modulation of neurotransmitter release, particularly GABA.[1][4]
Quantitative In Vitro Data
The following tables summarize the key quantitative parameters of this compound's in vitro activity.
Table 1: Receptor Binding Affinity
| Parameter | Cell Line | Receptor | Value (nM) | Reference |
| Ki | HEK293 | Human NOP | 0.21 | [2] |
Table 2: Functional Activity (GTPγ35S Binding Assay)
| Parameter | Cell Line | Receptor | Value (nM) | Efficacy | Reference |
| EC50 | HEK293 | Human NOP | 0.30 | Similar to N/OFQ (Full Agonist) | [2][3] |
Table 3: Electrophysiological Effects on GABAergic Transmission in Rat Central Amygdala (CeA) Slices
| Concentration (nM) | Effect on Evoked IPSP Amplitude (% of Control) | Reference |
| 250 | 78 ± 7% | [4] |
| 500 | 78 ± 3% | [4] |
| 1000 | 80 ± 3% | [4] |
Note: IPSP stands for Inhibitory Postsynaptic Potential.
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
NOP Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of MT-7716 for the human NOP receptor.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human NOP receptor are cultured under standard conditions.
-
Membrane Preparation: Cells are harvested, and crude membrane fractions are prepared by homogenization and centrifugation.
-
Binding Reaction: Cell membranes are incubated with a radiolabeled ligand for the NOP receptor (e.g., [3H]N/OFQ) in the presence of varying concentrations of MT-7716.
-
Incubation: The reaction is incubated to allow for competitive binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of MT-7716 that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
GTPγ35S Functional Assay
Objective: To determine the functional activity (EC50 and efficacy) of MT-7716 at the NOP receptor.
Methodology:
-
Membrane Preparation: Membranes from HEK293 cells expressing the human NOP receptor are prepared as described above.
-
Assay Buffer: Membranes are incubated in an assay buffer containing GDP, and the non-hydrolyzable GTP analog, [35S]GTPγS.
-
Compound Addition: Varying concentrations of MT-7716 are added to the reaction mixture.
-
Incubation: The mixture is incubated to allow for receptor activation and subsequent binding of [35S]GTPγS to the G-proteins.
-
Termination and Separation: The reaction is terminated, and bound [35S]GTPγS is separated from the free form by filtration.
-
Quantification: The amount of bound [35S]GTPγS is measured by scintillation counting.
-
Data Analysis: The concentration-response curve is plotted, and the EC50 (the concentration of MT-7716 that produces 50% of the maximal response) and Emax (maximal efficacy) are determined. Efficacy is compared to that of the endogenous ligand N/OFQ.[2][3]
In Vitro Electrophysiology in Brain Slices
Objective: To characterize the effects of MT-7716 on synaptic transmission in a specific brain region.
Methodology:
-
Slice Preparation: Coronal brain slices containing the central amygdala (CeA) are prepared from male Wistar rats.[4]
-
Recording: Whole-cell patch-clamp recordings are made from neurons within the CeA.
-
Stimulation: Electrical stimulation is used to evoke inhibitory postsynaptic potentials (IPSPs).
-
Drug Application: MT-7716 is bath-applied to the slices at various concentrations (e.g., 100-1000 nM).[1][4]
-
Data Acquisition: Changes in the amplitude of evoked IPSPs and the frequency of miniature IPSCs (mIPSCs) are recorded and analyzed.[4][5]
-
Paired-Pulse Facilitation (PPF): The ratio of the amplitude of two closely spaced IPSPs is measured to infer a presynaptic site of action. An increase in the PPF ratio suggests a decrease in the probability of neurotransmitter release.[1][4]
-
Antagonist Confirmation: The specificity of the MT-7716 effect is confirmed by co-application with a selective NOP receptor antagonist, such as [Nphe1]Nociceptin(1–13)NH2.[1][4]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of MT-7716 and a typical experimental workflow for its in vitro characterization.
Caption: Signaling pathway of MT-7716 at the presynaptic terminal.
Caption: Experimental workflow for in vitro characterization.
References
- 1. MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chronic treatment with novel brain-penetrating selective NOP receptor agonist MT-7716 reduces alcohol drinking and seeking in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chronic Treatment with Novel Brain-Penetrating Selective NOP Receptor Agonist MT-7716 Reduces Alcohol Drinking and Seeking in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala [frontiersin.org]
- 5. MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala [escholarship.org]
The NOP Receptor Agonist MT-7716 Hydrochloride: A Technical Overview of its Pharmacodynamics
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the currently available pharmacodynamic data for MT-7716 hydrochloride, a selective nonpeptidergic agonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP). While MT-7716 has been investigated in preclinical models, particularly for its potential in treating alcohol use disorder, a notable gap exists in the publicly available literature regarding its pharmacokinetic profile. Extensive searches for quantitative data on its absorption, distribution, metabolism, and excretion (ADME) have not yielded specific parameters such as Cmax, Tmax, half-life, bioavailability, or brain-to-plasma ratios. Therefore, this document will focus on the well-documented pharmacodynamic actions of MT-7716.
Pharmacodynamics of this compound
MT-7716 is a potent and selective full agonist at the NOP receptor.[1][2] Its mechanism of action and subsequent physiological effects have been primarily characterized through in vitro binding and functional assays, as well as in vivo behavioral studies in rodent models.
In Vitro Pharmacology
The in vitro pharmacodynamic profile of MT-7716 has been established through receptor binding and functional assays, primarily in HEK293 cells expressing the human NOP receptor.
Table 1: In Vitro Pharmacodynamic Parameters of this compound
| Parameter | Value | Cell Line | Reference |
| Ki (NOP Receptor) | 0.21 nM | HEK293 (human) | [1] |
| EC50 (GTPγS Binding) | 0.30 nM | HEK293 (human) | [1] |
| Agonist Type | Full Agonist | HEK293 (human) | [1][2] |
In Vivo Pharmacology: Effects on GABAergic Transmission and Behavior
In vivo studies have largely focused on the effects of MT-7716 on the central nervous system, particularly its modulation of GABAergic neurotransmission and its influence on alcohol-related behaviors.
Table 2: In Vivo Pharmacodynamic Effects of this compound in Rats
| Model | Dosing | Key Findings | Reference |
| Ethanol (B145695) Self-Administration (Post-dependent rats) | 0.3 and 1 mg/kg, p.o. | Reduced alcohol self-administration. | [3][4] |
| Stress-Induced Reinstatement of Alcohol Seeking (Post-dependent rats) | 0.3 and 1 mg/kg, p.o. | Reduced reinstatement of alcohol seeking. | [3][4] |
| Voluntary Alcohol Intake (Marchigian Sardinian rats) | 0.3, 1, and 3 mg/kg, p.o. (twice daily for 14 days) | Dose-dependently decreased voluntary alcohol intake. | [1] |
| Ethanol Withdrawal Symptoms (Wistar rats) | 3 and 10 mg/kg, p.o. | Attenuated somatic alcohol withdrawal symptoms. | [1] |
| GABAergic Transmission (Central Amygdala Slices) | 100-1000 nM | Dose-dependently diminished evoked GABAA receptor-mediated inhibitory postsynaptic potentials (IPSPs). | [5] |
Signaling Pathway and Experimental Workflows
NOP Receptor Signaling Pathway
MT-7716, as a NOP receptor agonist, is believed to exert its effects through the canonical G protein-coupled receptor (GPCR) signaling pathway associated with the NOP receptor. This involves the inhibition of adenylyl cyclase and modulation of ion channel activity.
Experimental Workflow for In Vitro Binding Assay
The affinity of MT-7716 for the NOP receptor is typically determined using a competitive radioligand binding assay.
Experimental Workflow for Rodent Behavioral Studies
The in vivo effects of MT-7716 on alcohol-related behaviors are assessed using established rodent models.
References
- 1. Chronic treatment with novel brain-penetrating selective NOP receptor agonist MT-7716 reduces alcohol drinking and seeking in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chronic Treatment with Novel Brain-Penetrating Selective NOP Receptor Agonist MT-7716 Reduces Alcohol Drinking and Seeking in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MT-7716, a potent NOP receptor agonist, preferentially reduces ethanol seeking and reinforcement in post-dependent rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MT-7716, a potent NOP receptor agonist, preferentially reduces ethanol seeking and reinforcement in post-dependent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala [frontiersin.org]
Blood-Brain Barrier Penetration of MT-7716 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MT-7716 hydrochloride is a potent and selective nonpeptidergic agonist for the nociceptin/orphanin FQ (N/OFQ) peptide receptor (NOP), a target of significant interest for the development of therapeutics for alcoholism and other CNS disorders. A critical attribute for any CNS-acting therapeutic is its ability to effectively cross the blood-brain barrier (BBB). This technical guide provides a comprehensive overview of the BBB penetration of MT-7716, summarizing available data, outlining likely experimental methodologies used to assess its CNS distribution, and visualizing key pathways and processes. MT-7716 has been described as a blood-brain barrier penetrating NOP receptor agonist, enabling its pharmacological effects within the central nervous system.[1][2][3]
Quantitative Assessment of Blood-Brain Barrier Penetration
While multiple studies confirm the central activity of MT-7716 following systemic administration, indicating successful BBB penetration, specific quantitative data from publicly available literature is limited. Such data is crucial for a complete understanding of its pharmacokinetic/pharmacodynamic (PK/PD) relationship in the CNS. Key parameters typically evaluated are summarized in the table below.
| Parameter | Description | Typical Units | MT-7716 Data |
| Brain-to-Plasma Ratio (Kp) | Ratio of the total concentration of the drug in the brain to that in the plasma at steady state. | Unitless | Not publicly available |
| Unbound Brain-to-Plasma Ratio (Kp,uu) | Ratio of the unbound concentration of the drug in the brain interstitial fluid to the unbound concentration in plasma. This is a more accurate measure of BBB equilibrium. | Unitless | Not publicly available |
| Permeability-Surface Area Product (PS) | The rate of influx across the BBB, determined using techniques like in situ brain perfusion. | mL/s/g | Not publicly available |
Absence of data in the "MT-7716 Data" column indicates that these specific values were not found in the reviewed literature abstracts.
Experimental Methodologies for Assessing BBB Penetration
The determination of BBB penetration for a compound like MT-7716 likely involves a combination of in vivo and in vitro techniques. Based on standard practices in neuropharmacology, the following experimental protocols are likely to have been employed.
In Vivo Microdialysis
This technique allows for the sampling of unbound drug concentrations in the extracellular fluid of specific brain regions in awake, freely moving animals. This is critical for correlating drug levels with behavioral or neurochemical effects.
Protocol Outline:
-
Probe Implantation: A microdialysis probe is stereotactically implanted into a target brain region (e.g., the central amygdala, a key area for MT-7716's effects).
-
Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant, low flow rate.
-
Drug Administration: MT-7716 is administered systemically (e.g., orally or intravenously).
-
Dialysate Collection: Samples of the dialysate, containing MT-7716 that has crossed the BBB and entered the brain extracellular space, are collected at regular intervals.
-
Bioanalysis: The concentration of MT-7716 in the dialysate is quantified using a sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
In Situ Brain Perfusion
This method provides a direct measure of the rate of drug transport across the BBB, independent of peripheral pharmacokinetics.
Protocol Outline:
-
Animal Preparation: A rat is anesthetized, and the common carotid artery is cannulated.
-
Perfusion: The cerebral vasculature is perfused with a known concentration of MT-7716 in a buffered saline solution for a short duration.
-
Brain Homogenization: After perfusion, the brain is removed, and the perfused hemisphere is homogenized.
-
Quantification: The amount of MT-7716 in the brain homogenate is measured.
-
Calculation: The permeability-surface area (PS) product is calculated from the brain concentration, the perfusate concentration, and the perfusion time.
Visualizations
Proposed Mechanism of Action of MT-7716 in the Central Amygdala
MT-7716 is a NOP receptor agonist. In the central amygdala (CeA), it has been shown to decrease GABAergic transmission, which is believed to contribute to its effects on alcohol-related behaviors. The following diagram illustrates this proposed signaling pathway.
Caption: Proposed signaling pathway of MT-7716 at a presynaptic GABAergic neuron in the CeA.
Experimental Workflow for In Vivo Microdialysis
The following diagram outlines the key steps in an in vivo microdialysis experiment to determine the brain concentration of MT-7716.
Caption: A typical experimental workflow for an in vivo microdialysis study of MT-7716.
Conclusion
This compound is a promising CNS-active agent that effectively penetrates the blood-brain barrier to exert its pharmacological effects on the NOP receptor system. While the existing literature strongly supports its central activity, a more detailed public disclosure of quantitative BBB penetration data would be beneficial for a comprehensive understanding of its neuropharmacokinetic profile. The experimental methodologies outlined in this guide represent the standard approaches likely used to characterize the CNS disposition of MT-7716.
References
- 1. Frontiers | MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala [frontiersin.org]
- 2. Chronic treatment with novel brain-penetrating selective NOP receptor agonist MT-7716 reduces alcohol drinking and seeking in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MT-7716, a potent NOP receptor agonist, preferentially reduces ethanol seeking and reinforcement in post-dependent rats - PMC [pmc.ncbi.nlm.nih.gov]
MT-7716 Hydrochloride: A Technical Overview of its High Selectivity for the Nociceptin Opioid Peptide (NOP) Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
MT-7716 hydrochloride, known chemically as (R)-2-{3-[1-(Acenaphthen-1-yl)piperidin-4-yl]-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl}-N-methylacetamide hydrochloride hydrate, is a potent and selective non-peptidic agonist for the Nociceptin Opioid Peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL-1) receptor.[1] This technical guide provides an in-depth analysis of the selectivity of MT-7716 for the NOP receptor over the classical mu-opioid receptor (MOR). The high selectivity of MT-7716 is a key pharmacological feature that distinguishes it from traditional opioids and underscores its therapeutic potential. This document summarizes key quantitative data, details the experimental protocols used for its characterization, and provides visual representations of its signaling pathways and the experimental workflows.
Quantitative Data Presentation
The selectivity of a compound is best understood through a quantitative comparison of its binding affinity (Ki) and functional potency (EC50) at different receptors. MT-7716 demonstrates a high affinity and potent agonism at the NOP receptor.
| Compound | Receptor | Binding Affinity (Ki) | Functional Potency (EC50) | Efficacy |
| MT-7716 | NOP | 0.21 nM[2] | 0.30 nM[2] | Full Agonist[3] |
| MT-7716 | Mu-Opioid | Significantly lower than for NOP; specific value not reported in reviewed literature. | Not reported in reviewed literature. | Not reported in reviewed literature. |
Table 1: Binding Affinity and Functional Potency of MT-7716.
The endogenous ligand for the NOP receptor, nociceptin/orphanin FQ (N/OFQ), does not exhibit binding affinity for the mu (μ), delta (δ), or kappa (κ) opioid receptors.[3] As a highly selective NOP agonist, MT-7716 is designed to share this characteristic, exhibiting negligible affinity for the mu-opioid receptor.
Signaling Pathways and Experimental Workflows
NOP Receptor Signaling Pathway
Activation of the NOP receptor by an agonist like MT-7716 primarily initiates signaling through Gi/o G-proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The dissociation of the G-protein subunits can also lead to the modulation of ion channels, contributing to the regulation of neuronal excitability.
Experimental Workflow: Radioligand Competition Binding Assay (Ki Determination)
The binding affinity (Ki) of MT-7716 for the NOP receptor is determined using a radioligand competition binding assay. This assay measures the ability of the unlabeled compound (MT-7716) to displace a radiolabeled ligand that has a known high affinity for the receptor.
Experimental Workflow: [³⁵S]GTPγS Functional Assay (EC50 and Efficacy Determination)
The functional potency (EC50) and efficacy of MT-7716 as a NOP receptor agonist are determined using a [³⁵S]GTPγS binding assay. This assay measures the activation of G-proteins coupled to the receptor upon agonist binding.
Experimental Protocols
Radioligand Competition Binding Assay
-
Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293 or CHO cells) stably expressing the human NOP receptor.
-
Assay Buffer: A typical assay buffer consists of 50 mM Tris-HCl, 5 mM MgCl₂, and 1 mM EGTA, at pH 7.4.
-
Incubation: In a 96-well plate, cell membranes (typically 5-20 µg of protein) are incubated with a fixed concentration of a suitable radiolabeled NOP receptor ligand (e.g., [³H]N/OFQ) and varying concentrations of unlabeled MT-7716.
-
Non-specific Binding: Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled NOP receptor agonist.
-
Equilibration: The reaction is incubated at room temperature (approximately 25°C) for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are then washed with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The concentration of MT-7716 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
[³⁵S]GTPγS Binding Assay
-
Membrane Preparation: Cell membranes are prepared from cell lines expressing the NOP receptor and the relevant G-proteins.
-
Assay Buffer: A typical assay buffer contains 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 10 µM GDP.[4]
-
Incubation: Cell membranes (10-20 µg protein) are incubated in the assay buffer with a fixed concentration of [³⁵S]GTPγS (typically 0.05-0.1 nM) and varying concentrations of MT-7716.[5]
-
Basal and Non-specific Binding: Basal G-protein activation is measured in the absence of an agonist, while non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of membranes and incubated at 30°C for 30-60 minutes.[6]
-
Termination and Filtration: The assay is terminated by rapid filtration through glass fiber filters.
-
Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins is quantified by liquid scintillation counting.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding from the total binding. Dose-response curves are generated by plotting the stimulated binding against the logarithm of the MT-7716 concentration. The EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal effect) are determined using non-linear regression.
Conclusion
This compound is a highly selective NOP receptor agonist with potent activity. Its pharmacological profile, characterized by high affinity for the NOP receptor and negligible interaction with the mu-opioid receptor, distinguishes it from classical opioids. This high degree of selectivity is a critical attribute, suggesting a potential for therapeutic applications with a reduced side-effect profile compared to mu-opioid receptor agonists. The experimental protocols detailed herein provide a robust framework for the continued investigation and characterization of MT-7716 and other novel NOP receptor modulators.
References
- 1. researchgate.net [researchgate.net]
- 2. Chronic treatment with novel brain-penetrating selective NOP receptor agonist MT-7716 reduces alcohol drinking and seeking in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MT-7716, a potent NOP receptor agonist, preferentially reduces ethanol seeking and reinforcement in post-dependent rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential In Vitro Pharmacological Profiles of Structurally Diverse Nociceptin Receptor Agonists in Activating G Protein and Beta-Arrestin Signaling at the Human Nociceptin Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Evaluation of MT-7716 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo evaluation of MT-7716 hydrochloride, a potent and selective non-peptide agonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor. The following sections detail experimental procedures in rodent models of alcohol addiction, present key quantitative data, and illustrate the underlying signaling pathway.
Data Presentation
The following tables summarize the quantitative data from in vivo studies investigating the effects of this compound on alcohol-related behaviors in rats.
Table 1: Effect of this compound on Ethanol (B145695) Self-Administration in Post-Dependent and Non-Dependent Wistar Rats
| Treatment Group | Dose (mg/kg, p.o.) | Mean Lever Presses (± SEM) | Statistical Significance vs. Vehicle |
| Post-Dependent | Vehicle | 42.8 ± 3.3 | - |
| MT-7716 | 0.3 | Significantly Reduced | |
| MT-7716 | 1.0 | Significantly Reduced | |
| Non-Dependent | Vehicle | 38.8 ± 3.1 | - |
| MT-7716 | 0.3 | No Significant Effect | |
| MT-7716 | 1.0 | No Significant Effect |
Table 2: Effect of this compound on Voluntary Ethanol Intake in Marchigian Sardinian (msP) Rats (Two-Bottle Choice)
| Treatment Group | Dose (mg/kg, p.o., b.i.d.) | Ethanol Intake | Duration of Effect |
| MT-7716 | 0.3, 1.0, 3.0 | Dose-dependent decrease | Effect persisted for 1 week after discontinuation of treatment[1] |
| Naltrexone (comparator) | 30 | Reduced ethanol intake | Effect disappeared rapidly after discontinuation[1] |
Table 3: Effect of this compound on Somatic Alcohol Withdrawal Symptoms in Wistar Rats
| Treatment Group | Dose (mg/kg, p.o.) | Effect on Total Withdrawal Score |
| MT-7716 | 3.0 | Significant decrease at 1 hour post-administration |
| MT-7716 | 10.0 | Significant decrease at 1, 2, 3, and 4 hours post-administration |
| Diazepam (comparator) | 30.0 | Significant decrease at 1 hour post-administration |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below.
Protocol 1: Ethanol Self-Administration in Rats
This protocol is designed to assess the effect of this compound on the motivation to consume ethanol.
Materials:
-
Male Wistar rats
-
Standard operant conditioning chambers equipped with two levers, a liquid delivery system, and cue lights.
-
10% (w/v) ethanol solution
-
This compound
-
Vehicle (e.g., distilled water)
Procedure:
-
Acclimation and Training:
-
House rats individually and handle them for several days to acclimate them to the experimenter.
-
Train rats to press a designated "active" lever for a reward of 0.1 mL of 10% ethanol solution in daily 30-minute sessions. The other "inactive" lever has no programmed consequences.
-
A fixed-ratio (FR) schedule of reinforcement is typically used, starting with FR1 (one press for one reward) and progressing to FR3 or FR4.
-
Continue training until a stable baseline of responding is achieved (e.g., less than 15% variation in lever presses over three consecutive days).
-
-
Drug Administration:
-
Dissolve this compound in the appropriate vehicle.
-
Administer this compound (e.g., 0.3, 1.0 mg/kg) or vehicle via oral gavage 60 minutes before the start of the self-administration session.[2][3]
-
A within-subjects design is often used, where each rat receives all treatment conditions in a counterbalanced order.
-
-
Data Collection and Analysis:
-
Record the number of presses on both the active and inactive levers during each session.
-
Calculate the total volume of ethanol consumed.
-
Analyze the data using appropriate statistical methods (e.g., repeated measures ANOVA) to compare the effects of different doses of this compound to the vehicle control.
-
Protocol 2: Induction of Ethanol Dependence via Intragastric Intubation
This protocol describes a method for inducing physical dependence on ethanol in rats.
Materials:
-
Male Wistar rats
-
20% (w/v) ethanol solution in a liquid diet (e.g., powdered milk and sucrose (B13894) in water)[4]
-
Vehicle (liquid diet without ethanol)
-
Gavage needles
Procedure:
-
Dependence Induction:
-
For 5-6 consecutive days, administer the ethanol solution via intragastric gavage four times per day at 4-hour intervals.[4]
-
The total daily dose of ethanol is typically around 10-12 g/kg.[4]
-
A tapering dosing schedule may be used over the induction period.
-
The control group receives the vehicle on the same schedule.
-
-
Confirmation of Dependence:
-
Monitor blood alcohol levels (BALs) periodically to ensure they reach and are maintained at intoxicating levels (e.g., >150 mg/dL).
-
Assess for somatic signs of withdrawal (e.g., tail stiffness, tremors, teeth chattering, and abnormal posture) at various time points after the final ethanol administration.
-
Protocol 3: Stress-Induced Reinstatement of Alcohol Seeking
This protocol evaluates the efficacy of this compound in preventing stress-induced relapse to alcohol-seeking behavior.
Materials:
-
Ethanol-dependent rats (from Protocol 2) that have undergone extinction of ethanol self-administration
-
Operant conditioning chambers with a grid floor capable of delivering a mild footshock
-
This compound
-
Vehicle
Procedure:
-
Extinction Training:
-
Following stable ethanol self-administration, begin extinction sessions where presses on the active lever no longer deliver ethanol.
-
Continue daily extinction sessions until responding on the active lever is significantly reduced (e.g., to less than 25% of the baseline self-administration rate).
-
-
Reinstatement Test:
-
Administer this compound or vehicle orally 60 minutes before the test session.
-
Place the rat in the operant chamber and, after a brief habituation period, deliver a mild, intermittent footshock stressor (e.g., 0.5 mA for 0.5 seconds, delivered on average every 40 seconds for 10 minutes).[5]
-
Following the stressor, allow the rat to respond on the levers for a set period (e.g., 30 minutes) under extinction conditions (i.e., no ethanol reward).
-
-
Data Collection and Analysis:
-
Record the number of active and inactive lever presses during the reinstatement test.
-
Compare the number of active lever presses between the this compound-treated and vehicle-treated groups to determine if the drug attenuates stress-induced reinstatement of alcohol seeking.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action of this compound and the workflow of the in vivo experiments.
Caption: Signaling pathway of this compound in the central amygdala (CeA).
Caption: Experimental workflow for evaluating MT-7716 in a model of stress-induced relapse.
References
- 1. Chronic Treatment with Novel Brain-Penetrating Selective NOP Receptor Agonist MT-7716 Reduces Alcohol Drinking and Seeking in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MT-7716, a potent NOP receptor agonist, preferentially reduces ethanol seeking and reinforcement in post-dependent rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MT-7716, a potent NOP receptor agonist, preferentially reduces ethanol seeking and reinforcement in post-dependent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Revisiting intragastric ethanol intubation as a dependence induction method for studies of ethanol reward and motivation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Additive Effect of Stress and Drug Cues on Reinstatement of Ethanol Seeking: Exacerbation by History of Dependence and Role of Concurrent Activation of Corticotropin-Releasing Factor and Opioid Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ethanol Self-Administration Model Using MT-7716 Hydrochloride in Rats
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethanol (B145695) self-administration models in rats are critical preclinical tools for investigating the neurobiological mechanisms of alcohol addiction and for the development of novel pharmacotherapies. MT-7716 hydrochloride is a potent and selective non-peptidergic agonist for the nociceptin/orphanin FQ (N/OFQ) peptide receptor (NOP receptor).[1][2] Dysregulation of the N/OFQ-NOP receptor system has been implicated in alcohol abuse and alcoholism, making it a promising target for therapeutic intervention.[2][3] MT-7716 has demonstrated efficacy in reducing alcohol drinking and seeking behaviors in various rat models.[1][3][4] These application notes provide detailed protocols for utilizing this compound in ethanol self-administration studies in rats, including data presentation and visualization of relevant pathways and workflows.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of this compound on ethanol-related behaviors in rats.
Table 1: Biochemical Profile of this compound
| Parameter | Value | Cell Line | Reference |
| Ki for human NOP receptors | 0.21 nM | HEK293 | [1][4] |
| EC50 for GTPγ³⁵S binding | 0.30 nM | HEK293 | [1][4] |
| Agonist Type | Full Agonist | HEK293 | [1][4] |
Table 2: Efficacy of Oral MT-7716 in Reducing Voluntary Ethanol Intake in Marchigian Sardinian (msP) Rats (Two-Bottle Choice)
| Dose (mg/kg, b.i.d.) | Duration | Effect on Ethanol Intake | Post-Treatment Effect | Reference |
| 0.3 | 14 days | Dose-dependent decrease | Significant effect 1 week after discontinuation | [1][4] |
| 1 | 14 days | Dose-dependent decrease | Significant effect 1 week after discontinuation | [1][4] |
| 3 | 14 days | Dose-dependent decrease | Significant effect 1 week after discontinuation | [1][4] |
Table 3: Effect of MT-7716 on Operant Ethanol Self-Administration and Reinstatement in Wistar Rats
| Condition | Dose (mg/kg, p.o.) | Effect | Rat Strain | Reference |
| Ethanol Self-Administration (Post-dependent) | 0.3, 1 | Reduced alcohol self-administration | Wistar | [2][3] |
| Ethanol Self-Administration (Non-dependent) | 0.3, 1 | Ineffective | Wistar | [2][3] |
| Stress-Induced Reinstatement (Post-dependent) | 0.3, 1 | Reduced reinstatement of alcohol seeking | Wistar | [2][3] |
| Cue-Induced Reinstatement (msP rats) | 0.3, 1, 3 | Suppressed cue-induced reinstatement | Marchigian Sardinian | [4] |
| Yohimbine-Induced Reinstatement (msP rats) | 0.3, 1, 3 | Suppressed yohimbine-induced reinstatement | [4] |
Table 4: Effect of MT-7716 on Ethanol Withdrawal Symptoms in Wistar Rats
| Dose (mg/kg) | Effect on Total Withdrawal Score | Time Point of Significant Effect | Reference |
| 3 | Significant decrease | 1 hour after administration | [4] |
| 10 | Significant decrease | 1, 2, 3, and 4 hours after administration | [4] |
Experimental Protocols
Operant Ethanol Self-Administration
This protocol is designed to train rats to self-administer ethanol and subsequently test the effects of this compound.
Materials:
-
Standard operant conditioning chambers equipped with two levers, a liquid delivery system, and a cue light.
-
10% (w/v) ethanol solution.
-
0.2% saccharin (B28170) solution (for initial training).
-
This compound.
-
Vehicle for MT-7716 (e.g., water).
-
Male Wistar or Marchigian Sardinian preferring (msP) rats.
Procedure:
-
Acclimation and Habituation: Individually house rats and allow them to acclimate to the facility for at least one week. Handle the rats daily to habituate them to the experimenter.
-
Initial Training (Saccharin): To facilitate the acquisition of lever pressing, initially train the rats to press a lever for a 0.2% saccharin solution on a fixed-ratio 1 (FR1) schedule (each press delivers 0.1 mL of solution) during daily 30-minute sessions.[5]
-
Sucrose/Saccharin Fading: Gradually introduce ethanol into the saccharin solution and fade the saccharin concentration. A typical fading procedure is as follows:[5]
-
Days 1-2: 5% (w/v) ethanol + 0.2% saccharin.
-
Days 3-4: 8% (w/v) ethanol + 0.1% saccharin.
-
Day 5 onwards: 10% (w/v) ethanol.
-
-
Stabilization: Continue daily 30-minute sessions with 10% ethanol until a stable baseline of responding is achieved (e.g., less than 15% variation in responses over three consecutive days).
-
MT-7716 Administration: Once a stable baseline is established, administer this compound (e.g., 0.3, 1, or 3 mg/kg) or vehicle orally (p.o.) via gavage 60 minutes before the start of the self-administration session.[3] A within-subjects design where each rat receives all treatments in a counterbalanced order is recommended.
-
Data Collection: Record the number of active and inactive lever presses throughout the session.
Cue-Induced Reinstatement of Alcohol Seeking
This protocol assesses the efficacy of MT-7716 in preventing relapse to alcohol-seeking behavior triggered by environmental cues.
Procedure:
-
Establish Ethanol Self-Administration: Train rats to self-administer ethanol as described in Protocol 1. During these sessions, the delivery of ethanol should be paired with a discrete cue (e.g., a light or tone).
-
Extinction: Following stable self-administration, begin extinction sessions. During these sessions, lever presses are recorded but do not result in ethanol delivery or the presentation of the associated cue. Continue extinction sessions until responding on the active lever is significantly reduced (e.g., to less than 20% of the baseline).
-
Reinstatement Test: After reaching the extinction criterion, administer MT-7716 (0.3, 1, or 3 mg/kg, p.o.) or vehicle 60 minutes before the test session.[4] During the reinstatement test, presses on the active lever result in the presentation of the conditioned cue but no ethanol delivery.
-
Data Analysis: Compare the number of active lever presses between the vehicle and MT-7716 treated groups to determine if the drug attenuates cue-induced reinstatement.
Stress-Induced Reinstatement of Alcohol Seeking
This protocol evaluates the effect of MT-7716 on relapse induced by a stressor.
Procedure:
-
Establish Self-Administration and Extinction: Follow steps 1 and 2 from Protocol 2.
-
MT-7716 Administration: Administer MT-7716 (0.3 or 1 mg/kg, p.o.) or vehicle.[3]
-
Stress Induction: Immediately before the reinstatement session, expose the rats to a mild stressor, such as intermittent footshock.
-
Reinstatement Session: Place the rats back in the operant chambers. Lever presses are recorded but have no scheduled consequences (i.e., no ethanol or cues are delivered).
-
Data Analysis: Compare active lever pressing between treatment groups to assess the effect of MT-7716 on stress-induced reinstatement.
Mandatory Visualizations
Caption: Experimental workflow for ethanol self-administration and reinstatement studies.
Caption: Proposed signaling pathway of MT-7716 in the central amygdala (CeA).
References
- 1. Chronic treatment with novel brain-penetrating selective NOP receptor agonist MT-7716 reduces alcohol drinking and seeking in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MT-7716, a potent NOP receptor agonist, preferentially reduces ethanol seeking and reinforcement in post-dependent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MT-7716, a potent NOP receptor agonist, preferentially reduces ethanol seeking and reinforcement in post-dependent rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chronic Treatment with Novel Brain-Penetrating Selective NOP Receptor Agonist MT-7716 Reduces Alcohol Drinking and Seeking in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Attenuation of ethanol self-administration and of conditioned reinstatement of alcohol-seeking behaviour by the antiopioid peptide nociceptin/orphanin FQ in alcohol-preferring rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Ethanol Dependence in MT-7716 Hydrochloride Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for inducing ethanol (B145695) dependence in rodent models for the purpose of studying the efficacy of MT-7716 hydrochloride, a selective nociceptin/orphanin FQ (N/OFQ)-NOP receptor agonist. The protocols are based on established methodologies cited in studies investigating MT-7716's effects on alcohol consumption and withdrawal.
Introduction to this compound
MT-7716 is a potent, selective, and brain-penetrating non-peptide NOP receptor full agonist.[1] The N/OFQ-NOP receptor system is a promising target for the treatment of alcoholism.[1] Studies have demonstrated that MT-7716 can effectively reduce voluntary alcohol intake, prevent reinstatement of alcohol-seeking behavior, and attenuate somatic symptoms of alcohol withdrawal in rats.[1][2] The compound is orally active and its effects on reducing alcohol intake become progressively stronger with repeated administration.[1] Mechanistically, MT-7716 has been shown to decrease GABAergic transmission in the central amygdala (CeA), a brain region critically involved in ethanol dependence, by acting on presynaptic NOP receptors to reduce GABA release.[3][4]
Experimental Protocols for Inducing Ethanol Dependence
Several methods can be employed to induce ethanol dependence in rodents, each with distinct advantages. The choice of protocol may depend on the specific research question, available resources, and desired level of control over blood alcohol levels.
Protocol 1: Chronic Intermittent Ethanol (CIE) Vapor Exposure
This method is widely used to reliably induce physiological and behavioral aspects of alcohol dependence, including escalated alcohol drinking and withdrawal symptoms.[5][6] It allows for precise control over the level, duration, and pattern of intoxication.[5]
Materials:
-
Ethanol (95%)
-
Vaporization chambers
-
Airflow meters
-
Ethanol sensor (optional, for monitoring chamber concentration)
-
Animal cages
Procedure:
-
Acclimation: House rats in the facility for at least one week prior to the start of the experiment.
-
Vapor Exposure Cycle: Expose rats to ethanol vapor for 14-16 hours per day (e.g., overnight) followed by an 8-10 hour period of abstinence. This intermittent cycle is repeated for several weeks.
-
Ethanol Vapor Generation: Air is bubbled through a flask containing 95% ethanol and then mixed with fresh air before being delivered to the sealed chambers. The flow rates are adjusted to achieve the target blood alcohol concentration (BAC).
-
Target BAC: The target BAC is typically in the range of 150-250 mg/dL.[7] BACs should be monitored periodically from tail blood samples to ensure they are within the target range and adjusted as necessary by modifying the ethanol-to-air ratio.
-
Duration: Continue the CIE regimen for a period of 2 to 4 weeks to induce a state of dependence.
-
Behavioral Testing: Behavioral experiments, such as self-administration or withdrawal assessment, can be conducted during acute withdrawal (2-10 hours after vapor cessation) or during protracted abstinence (one or more weeks after the final vapor exposure).[7]
Protocol 2: Intragastric Ethanol Intubation
This model is effective for inducing dependence and is particularly useful for studies where precise dosing of ethanol is required.[2][8]
Materials:
-
Ethanol (20% w/v in saline)
-
Gavage needles (flexible, appropriate size for the animal)
-
Animal scale
Procedure:
-
Acclimation: Acclimate the animals to the handling and gavage procedure with saline for several days before starting ethanol administration.
-
Ethanol Administration: Administer ethanol via intragastric gavage. A common dosing regimen is an initial dose of 5 g/kg, followed by 2-3 g/kg every 8 hours for 4 days. Doses should be adjusted based on signs of intoxication to maintain a state of moderate intoxication.
-
Withdrawal: After the final dose, the animals are considered to be in withdrawal. Behavioral testing can commence at different time points post-intubation (e.g., 2 weeks following dependence induction).[2][8]
Protocol 3: Ethanol Liquid Diet
This method involves the voluntary consumption of ethanol as part of the animal's diet, which can be a less stressful alternative to gavage.
Materials:
-
Liquid diet (e.g., Ensure®)
-
Ethanol (95%)
-
Control diet (with sucrose (B13894) calorically substituting for ethanol)
-
Drinking tubes
Procedure:
-
Baseline: Acclimate animals to the liquid diet without ethanol for 2-3 days.
-
Ethanol Introduction: Gradually introduce ethanol into the liquid diet, starting at a low concentration (e.g., 1% v/v) and increasing it daily or every other day until the target concentration (e.g., 7-10% v/v) is reached.
-
Maintenance: Maintain the animals on the ethanol-containing diet for a period of 7 days to induce dependence.[1] A control group should receive the isocaloric control diet.
-
Withdrawal Assessment: After the 7-day period, the ethanol diet is replaced with the control diet, and withdrawal symptoms can be assessed.
Data Presentation: Efficacy of this compound
The following tables summarize the quantitative data from studies investigating the effects of MT-7716 on ethanol-dependent rats.
Table 1: Effect of Oral MT-7716 on Voluntary Ethanol Intake in Marchigian Sardinian Rats [1]
| Treatment Group | Dose (mg/kg, p.o., b.i.d.) | Duration | Effect on Ethanol Intake |
| Vehicle | 0 | 14 days | No significant change |
| MT-7716 | 0.3 | 14 days | Dose-dependent decrease |
| MT-7716 | 1 | 14 days | Dose-dependent decrease |
| MT-7716 | 3 | 14 days | Dose-dependent decrease |
Note: The effect of MT-7716 became progressively stronger with repeated administration and was still significant one week after discontinuation of the drug.[1]
Table 2: Effect of MT-7716 on Alcohol Self-Administration in Post-Dependent Wistar Rats [2][8]
| Treatment Group | Dose (mg/kg, p.o.) | Time Point | Effect on Alcohol Self-Administration |
| Vehicle | 0 | 2 weeks post-dependence | No significant change |
| MT-7716 | 0.3 | 2 weeks post-dependence | Significant reduction |
| MT-7716 | 1 | 2 weeks post-dependence | Significant reduction |
Note: MT-7716 was ineffective in non-dependent animals, suggesting it preferentially reduces ethanol seeking in a post-dependent state.[2][8]
Table 3: Effect of MT-7716 on Somatic Alcohol Withdrawal Symptoms [1]
| Treatment Group | Model | Effect on Withdrawal Symptoms |
| MT-7716 | 7-day alcohol liquid diet withdrawal | Significantly attenuated somatic symptoms |
Mandatory Visualizations
Signaling Pathway of MT-7716
Caption: Signaling pathway of MT-7716 at the presynaptic terminal.
Experimental Workflow for CIE Model
Caption: Experimental workflow for the Chronic Intermittent Ethanol (CIE) vapor exposure model.
Logical Relationship for MT-7716's Therapeutic Potential
Caption: Logical framework for the therapeutic action of MT-7716 in alcohol dependence.
References
- 1. Chronic treatment with novel brain-penetrating selective NOP receptor agonist MT-7716 reduces alcohol drinking and seeking in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MT-7716, a potent NOP receptor agonist, preferentially reduces ethanol seeking and reinforcement in post-dependent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala [frontiersin.org]
- 5. Inducing Alcohol Dependence in Rats Using Chronic Intermittent Exposure to Alcohol Vapor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inducing Alcohol Dependence in Rats Using Chronic Intermittent Exposure to Alcohol Vapor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Operant alcohol self-administration in dependent rats: focus on the vapor model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MT-7716, a potent NOP receptor agonist, preferentially reduces ethanol seeking and reinforcement in post-dependent rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiology Slice Preparation for Studying MT-7716 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
MT-7716 hydrochloride is a novel, selective, non-peptidergic agonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP).[1][2][3][4][5][6] The NOP receptor system is implicated in a variety of physiological processes, including pain perception, mood, and reward. Notably, this system plays a significant role in the neurobiology of alcohol dependence, with the central amygdala (CeA) being a key brain region involved.[1][2][3] Electrophysiological studies using acute brain slice preparations are crucial for elucidating the effects of compounds like MT-7716 on synaptic transmission and neuronal excitability.
These application notes provide a detailed protocol for the preparation of acute brain slices of the rat central amygdala for the electrophysiological investigation of this compound. The protocol is based on established methodologies for acute slice preparation and incorporates specific findings from studies on MT-7716.[1][2][7][8][9][10][11]
Mechanism of Action of MT-7716 in the Central Amygdala
MT-7716 acts as a full agonist at NOP receptors.[6] In the central amygdala, activation of presynaptic NOP receptors by MT-7716 has been shown to decrease GABA release at synapses.[1][2] This inhibitory effect on GABAergic transmission is dose-dependent and can effectively block the ethanol-induced increase in GABA release, highlighting its therapeutic potential for alcoholism.[1][2][3] The presynaptic mechanism of action is supported by findings that MT-7716 increases the paired-pulse facilitation (PPF) ratio and decreases the frequency of miniature inhibitory postsynaptic currents (mIPSCs) without affecting their amplitude.[1][2]
Caption: Proposed signaling pathway of MT-7716 at a presynaptic GABAergic terminal.
Quantitative Data Summary
The following table summarizes the dose-dependent effects of MT-7716 on evoked inhibitory postsynaptic potentials (IPSPs) and paired-pulse facilitation (PPF) ratios in the rat central amygdala. Data is adapted from Kallupi et al., 2014.[1][2]
| MT-7716 Concentration (nM) | Evoked IPSP Amplitude (% of Control) | PPF Ratio (50 ms (B15284909) ISI) | PPF Ratio (100 ms ISI) |
| 100 | Significantly Increased | Significantly Increased | Significantly Increased |
| 250 | 78 ± 7% | Significantly Increased | Significantly Increased |
| 500 | 78 ± 3% | Significantly Increased | Significantly Increased |
| 1000 | 80 ± 3% | No significant change | No significant change |
Experimental Protocols
Solutions and Reagents
a) Artificial Cerebrospinal Fluid (aCSF) for Slicing (Sucrose-based):
-
Composition (in mM): 87 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 75 Sucrose (B13894), 25 Glucose, 7 MgCl2, 0.5 CaCl2.
-
Preparation: Prepare as a 10x stock solution without sucrose and bicarbonate. On the day of the experiment, dilute the stock and add sucrose and bicarbonate.[8][9][11] The solution should be continuously bubbled with carbogen (B8564812) (95% O2 / 5% CO2) and kept ice-cold.
b) Artificial Cerebrospinal Fluid (aCSF) for Recording:
-
Composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 Glucose, 1 MgCl2, 2 CaCl2.
-
Preparation: Prepare as a 10x stock solution without bicarbonate. On the day of the experiment, dilute the stock and add bicarbonate.[8][9][11] The solution should be continuously bubbled with carbogen.
c) Intracellular Solution for Whole-Cell Recording:
-
Composition (in mM): 130 K-Gluconate, 4 KCl, 10 HEPES, 0.3 EGTA, 10 Phosphocreatine-Na2, 4 Mg-ATP, 0.3 Na2-GTP.
-
Preparation: Adjust pH to 7.35 with 1 M KOH and osmolality to 285–290 mOsm/kg.[10] Store frozen in aliquots.
d) this compound Stock Solution:
-
Prepare a high-concentration stock solution (e.g., 1 mM) in distilled water.[4] Store at -20°C. Dilute to final concentrations in recording aCSF on the day of the experiment.
Acute Brain Slice Preparation
This protocol is designed for adult male Wistar rats (8-12 weeks old).[2]
a) Anesthesia and Perfusion:
-
Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane (B1672236) or intraperitoneal injection of a ketamine/xylazine cocktail). Confirm deep anesthesia by the absence of a pedal withdrawal reflex.
-
Perform a thoracotomy to expose the heart.
-
Insert a perfusion needle into the left ventricle and make an incision in the right atrium.
-
Transcardially perfuse with ice-cold, carbogenated sucrose-based aCSF until the liver is cleared of blood.[8]
b) Brain Extraction and Slicing:
-
Rapidly decapitate the animal and dissect the brain.[8]
-
Submerge the brain in ice-cold, carbogenated sucrose-based aCSF.
-
Make a coronal cut to block the brain, and glue the appropriate surface to the vibratome stage.
-
Transfer the stage to the vibratome buffer tray filled with ice-cold, carbogenated sucrose-based aCSF.
-
Cut coronal slices (e.g., 300 µm thick) containing the central amygdala.[7]
c) Slice Recovery and Incubation:
-
Transfer the slices to a recovery chamber containing carbogenated sucrose-based aCSF at 32-34°C for 30 minutes.[10]
-
After the initial recovery period, transfer the slices to a holding chamber containing carbogenated recording aCSF at room temperature for at least 1 hour before recording.[7]
Electrophysiological Recording
a) Slice Transfer and Visualization:
-
Transfer a single slice to the recording chamber on the microscope stage.
-
Continuously perfuse the slice with carbogenated recording aCSF at a rate of 2-3 ml/min.
-
Visualize neurons in the central amygdala using infrared differential interference contrast (IR-DIC) microscopy.
b) Whole-Cell Patch-Clamp Recording:
-
Pull patch pipettes from borosilicate glass capillaries with a resistance of 3-6 MΩ when filled with intracellular solution.[10]
-
Approach a neuron in the CeA with the patch pipette while applying positive pressure.
-
Upon forming a dimple on the cell membrane, release the positive pressure to form a gigaohm seal.[10]
-
Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.
-
Record evoked inhibitory postsynaptic potentials (IPSPs) or currents (IPSCs) by placing a stimulating electrode near the recorded neuron.
-
For miniature IPSC (mIPSC) recordings, add tetrodotoxin (B1210768) (TTX, 1 µM) to the recording aCSF to block action potentials.[2]
c) Drug Application:
-
Establish a stable baseline recording for at least 10 minutes.
-
Bath-apply this compound at the desired concentrations (100-1000 nM) by adding it to the perfusion solution.[1][2]
-
Record the effects of MT-7716 on the electrophysiological parameters of interest.
-
Perform washout by perfusing with drug-free aCSF to check for reversibility.[2]
Caption: Experimental workflow for studying MT-7716 in acute brain slices.
Troubleshooting
-
Poor slice quality: Ensure the sucrose-based aCSF is ice-cold and continuously carbogenated. Use a sharp vibratome blade and optimize slicing speed and amplitude.[7]
-
Difficulty obtaining gigaohm seals: Ensure proper cleaning of glassware and use fresh, filtered solutions. The intracellular solution should be at the correct osmolality.[10]
-
No drug effect: Verify the concentration and proper dilution of the MT-7716 stock solution. Ensure adequate perfusion of the recording chamber.
By following these detailed protocols, researchers can effectively utilize acute brain slice electrophysiology to investigate the effects of this compound on neuronal function, contributing to a better understanding of the NOP receptor system and the development of novel therapeutics.
References
- 1. MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala [escholarship.org]
- 2. Frontiers | MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala [frontiersin.org]
- 3. MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MT-7716, a potent NOP receptor agonist, preferentially reduces ethanol seeking and reinforcement in post-dependent rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MT-7716, a potent NOP receptor agonist, preferentially reduces ethanol seeking and reinforcement in post-dependent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chronic treatment with novel brain-penetrating selective NOP receptor agonist MT-7716 reduces alcohol drinking and seeking in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. precisionary.com [precisionary.com]
- 8. protocols.io [protocols.io]
- 9. Brain Slice Preparation for electrophysiology recording [protocols.io]
- 10. digitalcommons.providence.org [digitalcommons.providence.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: GTPγS Binding Assay for MT-7716 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
MT-7716 hydrochloride is a selective, non-peptide agonist for the nociceptin (B549756) receptor (NOP), also known as the opioid receptor-like 1 (ORL1) receptor.[1][2][3][4][5][6][7] The NOP receptor is a G protein-coupled receptor (GPCR) that plays a role in various physiological processes, and its modulation is a promising therapeutic strategy for conditions such as alcohol dependence.[3][8]
This document provides a detailed protocol for a GTPγS binding assay to characterize the functional potency and efficacy of this compound at the NOP receptor. The GTPγS binding assay is a functional method that measures the activation of G proteins, an early event in the GPCR signaling cascade.[9][10][11][12] When an agonist like MT-7716 binds to the NOP receptor, it induces a conformational change that facilitates the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the associated Gα subunit.[13] This assay utilizes a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates on activated Gα subunits and can be quantified to determine the extent of receptor activation.[10][12]
Signaling Pathway
The binding of an agonist, such as MT-7716, to the NOP receptor initiates a cascade of intracellular events. The receptor, coupled to a heterotrimeric G protein (Gαi/o, Gβ, and Gγ), transitions to an active state. This activation promotes the dissociation of GDP from the Gαi/o subunit and the subsequent binding of GTP. The GTP-bound Gαi/o subunit then dissociates from the Gβγ dimer, and both components proceed to modulate downstream effectors.
Experimental Protocols
This section details the necessary reagents and step-by-step procedures for performing a [³⁵S]GTPγS binding assay to evaluate this compound.
Materials and Reagents
-
Membranes: Cell membranes prepared from a stable cell line expressing the human NOP receptor (e.g., HEK293 or CHO cells).
-
Test Compound: this compound, dissolved in an appropriate solvent (e.g., water or DMSO).
-
Radioligand: [³⁵S]GTPγS (specific activity >1000 Ci/mmol).
-
Unlabeled Ligands:
-
GTPγS (for non-specific binding determination).
-
GDP.
-
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Scintillation Cocktail: A suitable cocktail for aqueous samples.
-
96-well Filter Plates: GF/B or GF/C glass fiber filter plates.
-
Scintillation Counter: For quantifying radioactivity.
Experimental Workflow
The general workflow for the [³⁵S]GTPγS binding assay involves the incubation of receptor-expressing membranes with the radiolabeled GTP analog in the presence of varying concentrations of the test compound. The reaction is terminated by rapid filtration, and the amount of bound [³⁵S]GTPγS is quantified.
Detailed Assay Protocol
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in water or DMSO. Perform serial dilutions in assay buffer to achieve the desired final concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Thaw the NOP receptor-expressing membranes on ice and dilute to the desired concentration (e.g., 5-20 µg protein/well) in ice-cold assay buffer. Homogenize briefly.
-
Prepare solutions of GDP (final concentration typically 10-100 µM) and [³⁵S]GTPγS (final concentration typically 0.05-0.2 nM) in assay buffer.
-
-
Assay Setup (96-well plate format):
-
Total Binding: Add assay buffer, serial dilutions of MT-7716, GDP solution, and membrane suspension to the wells.
-
Basal Binding: Add assay buffer, vehicle control (instead of MT-7716), GDP solution, and membrane suspension.
-
Non-specific Binding (NSB): Add assay buffer, vehicle control, GDP solution, a high concentration of unlabeled GTPγS (e.g., 10 µM), and membrane suspension.
-
-
Incubation:
-
Pre-incubate the plate for 15-30 minutes at 30°C.
-
Initiate the reaction by adding [³⁵S]GTPγS to all wells.
-
Incubate the plate for an additional 60 minutes at 30°C with gentle shaking. The optimal time and temperature may need to be determined empirically.
-
-
Termination and Filtration:
-
Terminate the assay by rapidly harvesting the contents of the wells onto a glass fiber filter plate using a cell harvester.
-
Quickly wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter plate completely.
-
Add scintillation cocktail to each well.
-
Seal the plate and count the radioactivity in a scintillation counter (counts per minute, CPM).
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Stimulated Binding (%) = [(Specific Binding with MT-7716 - Basal Specific Binding) / Basal Specific Binding] x 100.
-
-
Generate Concentration-Response Curve:
-
Plot the percentage of stimulated binding against the logarithm of the MT-7716 concentration.
-
-
Determine Pharmacological Parameters:
-
Use non-linear regression analysis (e.g., sigmoidal dose-response) to determine the EC₅₀ (concentration of MT-7716 that produces 50% of the maximal response) and Eₘₐₓ (maximal stimulation).
-
Data Presentation
The quantitative data derived from the GTPγS binding assay should be summarized to compare the potency and efficacy of MT-7716 with a standard agonist or other test compounds.
| Compound | EC₅₀ (nM) | Eₘₐₓ (% Stimulation over Basal) | Hill Slope (n H) |
| This compound | e.g., 5.2 ± 0.7 | e.g., 180 ± 15 | e.g., 1.1 ± 0.1 |
| Standard Agonist (e.g., N/OFQ) | e.g., 2.1 ± 0.4 | e.g., 200 ± 12 | e.g., 1.0 ± 0.1 |
Note: The values presented in the table are for illustrative purposes only and must be determined experimentally.
Conclusion
The GTPγS binding assay is a robust method for characterizing the functional activity of agonists like this compound at the NOP receptor.[14][15] This protocol provides a comprehensive framework for conducting the assay and analyzing the resulting data, enabling researchers to determine key pharmacological parameters such as potency and efficacy, which are crucial for drug development and mechanistic studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala [frontiersin.org]
- 3. MT-7716, a potent NOP receptor agonist, preferentially reduces ethanol seeking and reinforcement in post-dependent rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. targetmol.cn [targetmol.cn]
- 6. MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MT-7716, a potent NOP receptor agonist, preferentially reduces ethanol seeking and reinforcement in post-dependent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chronic treatment with novel brain-penetrating selective NOP receptor agonist MT-7716 reduces alcohol drinking and seeking in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. [35S]GTPγS Binding in G Protein-Coupled Receptor Assays | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dose-Response Studies of MT-7716 Hydrochloride in Reducing Alcohol Intake
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for studying the dose-response effects of MT-7716 hydrochloride on alcohol consumption. MT-7716 is a potent and selective non-peptide agonist for the Nociceptin/Orphanin FQ (N/OFQ) receptor (NOP), a promising target for the treatment of alcoholism.[1] The following protocols are based on preclinical studies in rat models, demonstrating the efficacy of MT-7716 in reducing voluntary alcohol intake and preventing relapse-like behaviors.
Biochemical Profile of MT-7716
MT-7716 exhibits high affinity for human NOP receptors. In studies using HEK293 cells expressing these receptors, MT-7716 demonstrated a Ki value of 0.21 nM.[1] Furthermore, it acts as a full agonist at NOP receptors, stimulating GTPγ(35)S binding with an EC50 value of 0.30 nM, and its efficacy is comparable to the endogenous ligand N/OFQ.[1]
Dose-Response Data for Reduction of Alcohol Intake
The following tables summarize the quantitative data from dose-response studies of MT-7716 in rat models of alcohol consumption.
Table 1: Effect of Chronic Oral Administration of MT-7716 on Voluntary Alcohol Intake in Marchigian Sardinian (msP) Rats [1]
| Dose (mg/kg, bid) | Duration of Treatment | Average Reduction in Ethanol (B145695) Intake | Post-Treatment Effect |
| 0.3 | 14 days | Dose-dependent decrease observed | Effect became gradually stronger with repeated administration |
| 1 | 14 days | Significant dose-dependent decrease | Effect persisted for at least 1 week after discontinuation |
| 3 | 14 days | Most significant dose-dependent decrease | Effect persisted for at least 1 week after discontinuation |
bid: bis in die (twice a day)
Table 2: Effect of MT-7716 on Alcohol Self-Administration in Post-Dependent Wistar Rats [2][3]
| Dose (mg/kg, PO) | Animal Model | Effect on Operant Responses for Alcohol |
| 0.3 | Post-dependent Wistar rats | Significant reduction |
| 1 | Post-dependent Wistar rats | Significant reduction (p<0.01) |
PO: per os (by mouth)
Experimental Protocols
Two-Bottle Choice Voluntary Alcohol Intake Paradigm
This protocol is designed to assess the effect of MT-7716 on voluntary alcohol consumption.
Objective: To measure the dose-dependent effect of orally administered MT-7716 on the voluntary intake of an ethanol solution versus water in rats.
Materials:
-
Marchigian Sardinian (msP) rats
-
Standard rat chow and water
-
Ethanol (e.g., 10% v/v)
-
This compound
-
Vehicle for MT-7716 (e.g., water)
-
Drinking bottles (two per cage)
-
Animal scale
Procedure:
-
Acclimation: House rats individually and acclimate them to standard laboratory conditions for at least one week.
-
Baseline Alcohol Intake:
-
Provide rats with continuous access to two drinking bottles: one containing water and the other containing an ethanol solution.
-
Measure the volume consumed from each bottle daily for at least two weeks to establish a stable baseline of alcohol preference and intake.
-
-
Drug Administration:
-
Divide the rats into treatment groups (e.g., vehicle, 0.3 mg/kg, 1 mg/kg, and 3 mg/kg of MT-7716).
-
Administer MT-7716 or vehicle orally twice a day (bid) for 14 consecutive days. A common administration schedule is one hour before and eight hours after the start of the dark cycle.[4]
-
-
Data Collection during Treatment:
-
Continue to measure daily water and ethanol consumption throughout the 14-day treatment period.
-
Record the body weight of the animals regularly.
-
-
Post-Treatment Monitoring:
-
After the 14-day treatment period, discontinue drug administration and continue to monitor daily ethanol and water intake for at least one week to assess any persistent effects.
-
-
Data Analysis:
-
Calculate the average daily ethanol intake (g/kg) for each treatment group.
-
Analyze the data using appropriate statistical methods (e.g., repeated measures ANOVA) to determine the significance of the treatment effects.
-
Operant Alcohol Self-Administration and Reinstatement Paradigm
This protocol is used to evaluate the effect of MT-7716 on alcohol-seeking and relapse behavior.
Objective: To determine if MT-7716 can reduce alcohol self-administration and prevent stress-induced reinstatement of alcohol-seeking in post-dependent rats.
Materials:
-
Male Wistar rats
-
Operant conditioning chambers equipped with levers and a liquid delivery system
-
Ethanol (e.g., 10% w/v)
-
This compound
-
Vehicle for MT-7716
-
Equipment for inducing stress (e.g., footshock generator)
Procedure:
-
Training for Alcohol Self-Administration:
-
Train rats to press a lever to receive a reward of 0.1 ml of 10% ethanol on a fixed ratio 1 (FR1) schedule during daily 30-minute sessions.
-
-
Induction of Ethanol Dependence:
-
Make the rats ethanol-dependent via repeated intragastric ethanol intubation.
-
-
Withdrawal and Baseline Re-establishment:
-
Allow a withdrawal period (e.g., two weeks) following dependence induction.
-
Re-establish a stable baseline of alcohol self-administration.
-
-
MT-7716 Treatment and Self-Administration Testing:
-
Administer MT-7716 (0.3 and 1 mg/kg; PO) or vehicle.
-
Test the effect on alcohol self-administration in post-dependent rats.
-
-
Stress-Induced Reinstatement:
-
In separate cohorts of rats, following the establishment of dependence and a withdrawal period (e.g., one and three weeks), test the effect of MT-7716 on stress-induced reinstatement of alcohol seeking.
-
Induce stress (e.g., intermittent footshock) prior to the reinstatement session.
-
-
Data Analysis:
-
Record the number of lever presses for alcohol.
-
Analyze the data to compare the effects of MT-7716 between post-dependent and non-dependent animals and its impact on stress-induced reinstatement.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of MT-7716 in the central amygdala.
References
- 1. Chronic treatment with novel brain-penetrating selective NOP receptor agonist MT-7716 reduces alcohol drinking and seeking in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MT-7716, a potent NOP receptor agonist, preferentially reduces ethanol seeking and reinforcement in post-dependent rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MT-7716, a potent NOP receptor agonist, preferentially reduces ethanol seeking and reinforcement in post-dependent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: MT-7716 Hydrochloride in Cue-Induced Reinstatement of Alcohol Seeking
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alcohol use disorder (AUD) is a chronic relapsing condition characterized by a high propensity for relapse, often triggered by exposure to alcohol-associated environmental cues. The nociceptin/orphanin FQ (N/OFQ) system and its receptor (NOP) have emerged as a promising target for the development of therapeutics for AUD. MT-7716 hydrochloride is a potent, selective, and brain-penetrant non-peptidergic NOP receptor agonist.[1] Preclinical studies have demonstrated its efficacy in reducing alcohol intake and seeking behaviors, particularly in models of relapse.[2][3] These application notes provide a detailed overview of the use of MT-7716 in preclinical models of cue-induced reinstatement of alcohol seeking, including experimental protocols and data presentation.
Mechanism of Action
MT-7716 acts as a full agonist at the NOP receptor.[1] The anti-alcohol properties of NOP receptor activation are thought to be mediated, in part, by the modulation of GABAergic transmission in the central amygdala (CeA), a brain region critically involved in alcohol dependence and anxiety. MT-7716 has been shown to decrease GABA release at CeA synapses, thereby preventing the ethanol-induced augmentation of GABAergic inhibitory postsynaptic potentials. This neurophysiological action is believed to contribute to its ability to reduce alcohol seeking and the motivational impact of alcohol-related cues.
Signaling Pathway of MT-7716 in the Central Amygdala
Caption: MT-7716 signaling cascade in the central amygdala.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of MT-7716 on alcohol-related behaviors.
Table 1: Effect of MT-7716 on Alcohol Self-Administration in Post-Dependent vs. Non-Dependent Rats
| Treatment Group | Dose (mg/kg, p.o.) | Mean Lever Responses (± SEM) | % Reduction vs. Vehicle |
| Non-Dependent | Vehicle | 38.8 ± 3.1 | - |
| MT-7716 (0.3) | Not specified | Not significant | |
| MT-7716 (1.0) | Not specified | Not significant | |
| Post-Dependent | Vehicle | 42.8 ± 3.3 | - |
| MT-7716 (0.3) | Not specified | Significant (p<0.05) | |
| MT-7716 (1.0) | Not specified | Significant (p<0.001) |
Data adapted from de Guglielmo et al., 2015.[2]
Table 2: Effect of MT-7716 on Stress-Induced Reinstatement of Alcohol Seeking in Post-Dependent Rats
| Withdrawal Period | Treatment Group | Dose (mg/kg, p.o.) | Reinstatement (Lever Presses ± SEM) |
| 1 Week | Vehicle | - | Not specified |
| MT-7716 | 0.3 | Significant Reduction | |
| MT-7716 | 1.0 | Significant Reduction | |
| 3 Weeks | Vehicle | - | Not specified |
| MT-7716 | 0.3 | Significant Reduction | |
| MT-7716 | 1.0 | More Pronounced Reduction |
Data adapted from de Guglielmo et al., 2015.[2][3]
Table 3: Biochemical Profile of MT-7716
| Parameter | Value |
| NOP Receptor Affinity (Ki) | 0.21 nM |
| GTPγS Binding (EC50) | 0.30 nM |
Data from Ciccocioppo et al., 2014.[1]
Experimental Protocols
Protocol 1: Cue-Induced Reinstatement of Alcohol Seeking
This protocol is adapted from established rodent models of alcohol self-administration and cue-induced reinstatement.
Experimental Workflow:
Caption: Workflow for cue-induced reinstatement of alcohol seeking.
Detailed Methodology:
-
Animals: Male Wistar or alcohol-preferring (e.g., Marchigian Sardinian) rats are commonly used.
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a liquid dispenser, and stimulus cues (e.g., a light and a tone generator).
-
Alcohol Self-Administration Training:
-
Rats are trained to press an active lever to receive a 0.1 mL delivery of 10% (w/v) ethanol solution.
-
Each ethanol delivery is paired with the presentation of a discrete compound stimulus (e.g., a 5-second light and tone).
-
Presses on an inactive lever are recorded but have no programmed consequences.
-
Training continues until a stable baseline of responding is achieved (e.g., <20% variation over 5 consecutive days).
-
-
Extinction:
-
Following stable self-administration, extinction sessions begin.
-
Presses on the active lever no longer result in ethanol delivery or cue presentation.
-
Sessions continue until responding on the active lever is reduced to a predefined criterion (e.g., <25% of the self-administration baseline).
-
-
Cue-Induced Reinstatement Test:
-
Prior to the test session (e.g., 30-60 minutes), rats are administered this compound (0.3 or 1.0 mg/kg, p.o.) or vehicle.
-
Rats are placed back into the operant chambers.
-
Presses on the active lever now result in the presentation of the previously alcohol-paired cues, but no ethanol is delivered.
-
The number of presses on both the active and inactive levers is recorded for the duration of the session (e.g., 30 minutes).
-
Protocol 2: Induction of Alcohol Dependence (Optional)
To investigate the efficacy of MT-7716 in a post-dependent state, a history of alcohol dependence can be induced.
Dependence Induction Workflow:
References
- 1. Chronic treatment with novel brain-penetrating selective NOP receptor agonist MT-7716 reduces alcohol drinking and seeking in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MT-7716, a potent NOP receptor agonist, preferentially reduces ethanol seeking and reinforcement in post-dependent rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MT-7716, a potent NOP receptor agonist, preferentially reduces ethanol seeking and reinforcement in post-dependent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: MT-7716 Hydrochloride in Stress-Induced Reinstatement of Alcohol Seeking
For Researchers, Scientists, and Drug Development Professionals
Introduction
Relapse to alcohol use, often triggered by stress, is a major obstacle in the treatment of alcohol use disorder (AUD). The nociceptin/orphanin FQ (N/OFQ) system and its receptor (NOP) have emerged as a promising target for therapeutic intervention. MT-7716 hydrochloride is a potent, selective, and orally bioavailable non-peptide NOP receptor full agonist.[1][2] These application notes provide a comprehensive overview of the use of MT-7716 in preclinical models of stress-induced reinstatement of alcohol seeking, including detailed experimental protocols, quantitative data, and a summary of the underlying signaling pathways.
Mechanism of Action
MT-7716 acts as a full agonist at the NOP receptor, a G-protein coupled receptor.[1][2] The binding of MT-7716 to the NOP receptor initiates a signaling cascade that can modulate neurotransmitter systems implicated in stress and addiction. Notably, in the central nucleus of the amygdala (CeA), a key brain region involved in fear and anxiety, activation of the NOP receptor by MT-7716 has been shown to decrease GABAergic transmission.[3] This is achieved through a presynaptic mechanism, reducing the release of the inhibitory neurotransmitter GABA.[3] This modulation of GABAergic signaling in the CeA is thought to be one of the mechanisms by which MT-7716 attenuates the effects of stress on alcohol seeking.
Data Presentation
Table 1: Effect of MT-7716 on Stress-Induced Reinstatement of Alcohol Seeking in Post-Dependent and Non-Dependent Rats
| Treatment Group | Dose (mg/kg, p.o.) | Mean Active Lever Presses (± SEM) - 1 Week Post-Withdrawal | Mean Active Lever Presses (± SEM) - 3 Weeks Post-Withdrawal |
| Post-Dependent | Vehicle | 42.8 ± 3.3 | 55.2 ± 4.1 |
| MT-7716 (0.3) | 25.1 ± 2.9* | 28.4 ± 3.5 | |
| MT-7716 (1.0) | 15.3 ± 2.1 | 18.1 ± 2.8** | |
| Non-Dependent | Vehicle | 38.8 ± 3.1 | 40.5 ± 3.8 |
| MT-7716 (0.3) | 35.4 ± 4.2 | 38.1 ± 4.5 | |
| MT-7716 (1.0) | 33.9 ± 3.9 | 36.7 ± 4.1 |
*p<0.05, **p<0.001 vs. Vehicle in the same dependence group. Data extracted from de Guglielmo et al., 2015.[1]
Table 2: Effect of MT-7716 on Operant Alcohol Self-Administration in Post-Dependent and Non-Dependent Rats
| Treatment Group | Dose (mg/kg, p.o.) | Mean Alcohol-Reinforced Responses (± SEM) |
| Post-Dependent | Vehicle | 44.6 ± 5.7 |
| MT-7716 (0.3) | 30.2 ± 4.1* | |
| MT-7716 (1.0) | 18.5 ± 3.2** | |
| Non-Dependent | Vehicle | 43.6 ± 5.6 |
| MT-7716 (0.3) | 40.1 ± 5.1 | |
| MT-7716 (1.0) | 38.7 ± 4.9 |
*p<0.05, **p<0.001 vs. Vehicle in the same dependence group. Data extracted from de Guglielmo et al., 2015.[1]
Experimental Protocols
Protocol 1: Stress-Induced Reinstatement of Alcohol Seeking in Rats
This protocol describes the induction of alcohol dependence and subsequent testing of MT-7716 on footshock-induced reinstatement of alcohol seeking, based on the methodology reported by de Guglielmo et al., 2015.[1]
1. Animals and Housing:
-
Male Wistar rats are typically used.
-
Animals should be single-housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
-
Food and water should be available ad libitum, except where specified.
2. Operant Self-Administration Training:
-
Rats are trained to self-administer a 10% (w/v) ethanol (B145695) solution in standard operant conditioning chambers equipped with two levers.
-
Pressing the "active" lever results in the delivery of a small volume (e.g., 0.1 mL) of the ethanol solution on a fixed-ratio 1 (FR1) schedule of reinforcement.
-
Pressing the "inactive" lever has no programmed consequences.
-
Training sessions are typically 30 minutes long and conducted daily.
-
Stable responding is generally achieved when the number of active lever presses does not vary by more than 15% over three consecutive days.
3. Induction of Alcohol Dependence:
-
Alcohol dependence is induced by repeated intragastric intubation of ethanol.
-
Rats receive escalating doses of ethanol (e.g., starting at 2 g/kg and increasing to 6-8 g/kg) three times a day for a period of 10-14 days.
-
Control animals receive isocaloric dextrose solutions.
-
Blood alcohol levels should be monitored to confirm intoxication.
4. Extinction Training:
-
Following the dependence induction phase and a short withdrawal period (e.g., 48 hours), extinction training begins.
-
During extinction sessions, pressing the active lever no longer results in the delivery of ethanol.
-
Extinction sessions (e.g., 30 minutes each) are conducted twice daily for several consecutive days until responding on the active lever is significantly reduced (e.g., less than 20% of the self-administration baseline).
5. Drug Administration:
-
This compound is dissolved in distilled water.
-
The drug is administered orally (p.o.) at the desired doses (e.g., 0.3 and 1.0 mg/kg) via gavage.
-
The vehicle (distilled water) is administered to the control group.
-
Drug administration typically occurs 30-60 minutes before the reinstatement test session.
6. Stress-Induced Reinstatement Test:
-
Immediately before being placed in the operant chamber for the reinstatement test, rats are exposed to a footshock stressor.
-
The footshock parameters can be, for example, 10 minutes of intermittent footshocks (0.6 mA, 0.5 seconds duration, with a variable inter-shock interval of 40 seconds).
-
Following the footshock, rats are placed in the operant chamber for a reinstatement session (e.g., 30 minutes).
-
During this session, lever presses are recorded, but no ethanol is delivered.
-
Reinstatement of alcohol seeking is measured by the number of presses on the active lever.
7. Data Analysis:
-
The primary dependent variable is the number of active lever presses during the reinstatement test.
-
Data are typically analyzed using analysis of variance (ANOVA) to compare the effects of different doses of MT-7716 and the vehicle in both post-dependent and non-dependent groups.
-
Post-hoc tests are used to identify significant differences between specific groups.
Visualizations
Caption: Experimental workflow for stress-induced reinstatement of alcohol seeking.
Caption: NOP receptor signaling in reducing alcohol seeking.
References
- 1. NOP receptor antagonism attenuates reinstatement of alcohol-seeking through modulation of the mesolimbic circuitry in male and female alcohol-preferring rats [pubblicazioni.unicam.it]
- 2. NOP receptor antagonism attenuates reinstatement of alcohol-seeking through modulation of the mesolimbic circuitry in male and female alcohol-preferring rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: Measuring GABAergic Transmission in the Central Amygdala with MT-7716 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
MT-7716 hydrochloride is a potent and selective nonpeptidergic agonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP).[1][2][3][4] The central amygdala (CeA) is a critical brain region involved in processing fear, anxiety, and the effects of alcohol.[1][2][4][5][6] The GABAergic system within the CeA plays a pivotal role in regulating these functions.[1][2][4][7] MT-7716 has been demonstrated to modulate GABAergic transmission in the CeA, making it a valuable pharmacological tool for studying the N/OFQ system's role in anxiety and alcohol-related disorders.[1][3][8][9] These application notes provide detailed protocols for utilizing MT-7716 to measure its effects on GABAergic transmission in the central amygdala.
Mechanism of Action
MT-7716 acts as a full agonist at NOP receptors.[9] In the central amygdala, activation of presynaptic NOP receptors by MT-7716 leads to a reduction in GABA release from nerve terminals.[1][2][4] This inhibitory effect on GABAergic transmission can counteract the potentiation of GABA release induced by substances like ethanol (B145695).[1][2][4]
Signaling Pathway
The binding of MT-7716 to presynaptic NOP receptors on GABAergic neurons in the central amygdala initiates an intracellular signaling cascade that ultimately inhibits the release of GABA into the synaptic cleft. This leads to a reduction in the activation of postsynaptic GABA-A receptors.
Caption: Signaling pathway of MT-7716 in the central amygdala.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of MT-7716 on GABAergic transmission in the rat central amygdala, as determined by electrophysiological studies.[1]
Table 1: Effect of MT-7716 on Evoked Inhibitory Postsynaptic Potentials (IPSPs)
| MT-7716 Concentration (nM) | Mean IPSP Amplitude (% of Control) |
| 100 | 85.2 ± 3.5 |
| 250 | 78.4 ± 4.1 |
| 500 | 72.9 ± 1.1 |
| 1000 | 65.7 ± 5.6 |
Table 2: Effect of MT-7716 on Paired-Pulse Facilitation (PPF) Ratio
| MT-7716 Concentration (nM) | PPF Ratio (50 ms (B15284909) interval) | PPF Ratio (100 ms interval) |
| 100 | 1.15 ± 0.08 | 1.23 ± 0.11 |
| 250 | 1.21 ± 0.09 | 1.30 ± 0.12 |
| 500 | 1.25 ± 0.13 | 1.37 ± 0.17 |
Table 3: Effect of MT-7716 on Miniature Inhibitory Postsynaptic Currents (mIPSCs)
| Parameter | Control | MT-7716 (500 nM) |
| Frequency (Hz) | 1.8 ± 0.2 | 1.1 ± 0.1 |
| Amplitude (pA) | 35.4 ± 2.1 | 34.8 ± 1.9 |
| Indicates a statistically significant difference from control. |
Experimental Protocols
In Vitro Brain Slice Preparation
This protocol describes the preparation of acute brain slices containing the central amygdala for electrophysiological recordings.
Materials:
-
Male Wistar rats (6-8 weeks old)
-
Isoflurane (B1672236) or other suitable anesthetic
-
Guillotine
-
Vibrating microtome (vibratome)
-
Sucrose-based cutting solution (ice-cold and oxygenated with 95% O2 / 5% CO2):
-
Sucrose: 210 mM
-
KCl: 2.5 mM
-
NaH2PO4: 1.2 mM
-
MgCl2: 6 mM
-
CaCl2: 1 mM
-
NaHCO3: 26 mM
-
Glucose: 10 mM
-
-
Artificial cerebrospinal fluid (aCSF; oxygenated with 95% O2 / 5% CO2):
-
NaCl: 126 mM
-
KCl: 2.5 mM
-
NaH2PO4: 1.2 mM
-
MgCl2: 1.3 mM
-
CaCl2: 2.4 mM
-
NaHCO3: 26 mM
-
Glucose: 10 mM
-
-
Recovery chamber
-
Recording chamber
Procedure:
-
Anesthetize the rat with isoflurane and decapitate.
-
Rapidly remove the brain and place it in ice-cold, oxygenated sucrose-based cutting solution.
-
Mount the brain on the vibratome stage and cut coronal slices (300-400 µm thick) containing the central amygdala.
-
Transfer the slices to a recovery chamber containing oxygenated aCSF at 32-34°C for at least 30 minutes.
-
After the recovery period, maintain the slices at room temperature in oxygenated aCSF until use.
Electrophysiological Recording
This protocol details the whole-cell patch-clamp recording technique to measure GABAergic transmission.
Materials:
-
Prepared brain slices
-
Upright microscope with DIC optics
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulators
-
Glass micropipettes (3-5 MΩ resistance)
-
Internal pipette solution:
-
KCl or CsCl: 140 mM
-
HEPES: 10 mM
-
EGTA: 1.1 mM
-
Mg-ATP: 2 mM
-
Na-GTP: 0.3 mM
-
QX-314 (optional, to block voltage-gated sodium channels): 5 mM
-
-
Bipolar stimulating electrode
-
This compound stock solution
-
Perfusion system
Procedure:
-
Transfer a brain slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.
-
Visualize neurons in the central amygdala using the microscope.
-
Establish a whole-cell patch-clamp recording from a CeA neuron.
-
To isolate GABAergic currents, add glutamate (B1630785) receptor antagonists (e.g., CNQX and AP5) to the aCSF.
-
To measure evoked IPSPs: a. Place a stimulating electrode near the recorded neuron. b. Apply brief electrical pulses to evoke synaptic responses. c. Record baseline IPSPs for at least 10 minutes. d. Bath-apply MT-7716 at the desired concentration and record for 15-20 minutes. e. Perform a washout with aCSF to observe recovery.
-
To measure paired-pulse facilitation (PPF): a. Deliver two closely spaced stimuli (e.g., 50 ms and 100 ms inter-stimulus intervals). b. Calculate the PPF ratio as the amplitude of the second IPSP divided by the amplitude of the first IPSP.
-
To measure miniature IPSCs (mIPSCs): a. Add tetrodotoxin (B1210768) (TTX, 1 µM) to the aCSF to block action potentials. b. Record spontaneous mIPSCs at a holding potential of -70 mV. c. Analyze the frequency and amplitude of mIPSCs before and during MT-7716 application.
Experimental Workflow
The following diagram illustrates the general workflow for an experiment investigating the effect of MT-7716 on GABAergic transmission.
Caption: Experimental workflow for electrophysiological recording.
Conclusion
This compound serves as a valuable pharmacological tool for investigating the role of the N/OFQ-NOP receptor system in modulating GABAergic transmission within the central amygdala. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at understanding the neurobiological basis of anxiety, stress, and alcohol use disorders.
References
- 1. Frontiers | MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala [frontiersin.org]
- 2. MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MT-7716, a potent NOP receptor agonist, preferentially reduces ethanol seeking and reinforcement in post-dependent rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala [escholarship.org]
- 5. GABAergic Neurons in the Central Amygdala Promote Emergence from Isoflurane Anesthesia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A GABAergic projection from the central nucleus of the amygdala to the nucleus of the solitary tract: a combined anterograde tracing and electron microscopic immunohistochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhanced GABAergic transmission in the central nucleus of the amygdala of genetically selected Marchigian Sardinian rats: alcohol and CRF effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MT-7716, a potent NOP receptor agonist, preferentially reduces ethanol seeking and reinforcement in post-dependent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chronic treatment with novel brain-penetrating selective NOP receptor agonist MT-7716 reduces alcohol drinking and seeking in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating the Nuances of MT-7716 Hydrochloride: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information on the solubility and vehicle preparation of MT-7716 hydrochloride. Designed for researchers in drug development, this guide offers practical solutions to common experimental challenges, ensuring the effective and accurate use of this selective non-peptidergic nociceptin (B549756) receptor (NOP) agonist.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a stock solution of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is soluble in DMSO at a concentration of at least 100 mg/mL.[1]
Q2: Can I dissolve this compound in aqueous solutions for my experiments?
A2: Yes, this compound can be dissolved in aqueous solutions. For in vivo oral administration studies in rats, it has been dissolved in distilled water with the aid of sonication in a heated bath set to 45–60°C.[2] For in vitro electrophysiology experiments, it has also been dissolved in distilled water for preparation of the final superfusate.[3] However, the maximum achievable concentration in plain water is not specified in the available literature. For higher concentration aqueous-based vehicles for in vivo use, co-solvents or solubilizing agents are typically required (see Experimental Protocols section).
Q3: How should I store stock solutions of this compound?
A3: Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store stock solutions at -80°C for up to 6 months. For shorter-term storage, -20°C for up to 1 month is acceptable.[1][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation observed when preparing a mixed-solvent vehicle for in vivo studies. | The compound may be crashing out of solution upon addition of the aqueous component. | Gently warm the solution and/or use sonication to aid in dissolution. Ensure that the initial DMSO stock solution is fully dissolved before adding co-solvents and aqueous components.[1] |
| Difficulty dissolving the compound directly in an aqueous buffer. | This compound has limited solubility in purely aqueous solutions at high concentrations. | For low concentration buffers for in vitro assays, consider preparing a high concentration stock in DMSO first and then diluting it into your aqueous buffer. For in vivo vehicles, refer to the detailed protocols below that utilize co-solvents or solubilizing agents. |
| Inconsistent results in bioassays. | The compound may not be fully solubilized or may have precipitated out of the final dilution. The stock solution may have degraded due to improper storage. | Visually inspect all solutions for any signs of precipitation before use. Prepare fresh dilutions for each experiment from a properly stored stock solution. Consider filtering the final diluted solution through a 0.22 µm filter if appropriate for the application. |
Solubility Data
| Solvent | Solubility |
| DMSO (Dimethyl Sulfoxide) | ≥ 100 mg/mL |
| Water | Soluble (qualitative data, requires sonication and heat); specific quantitative solubility not available.[2][3] |
| Ethanol (B145695) | Data not available. |
Experimental Protocols
Vehicle Preparation for In Vivo Administration
Below are established protocols for preparing this compound for in vivo studies. The general workflow involves first creating a concentrated stock solution in DMSO, followed by dilution with co-solvents and an aqueous carrier.
Protocol 1: Co-Solvent Formulation (PEG300, Tween-80, Saline)
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix again.
-
Finally, add 450 µL of saline to reach the final volume of 1 mL. This will yield a clear solution with a concentration of ≥ 2.5 mg/mL.[1]
Protocol 2: Cyclodextrin-based Formulation (SBE-β-CD)
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution.
-
Add 900 µL of a 20% SBE-β-CD (sulfobutylether-β-cyclodextrin) solution in saline.
-
Mix thoroughly until a clear solution is obtained. This method also yields a solution of ≥ 2.5 mg/mL.[1]
Protocol 3: Corn Oil Formulation
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution.
-
Add 900 µL of corn oil and mix thoroughly. This protocol is noted to be for dosing periods not exceeding half a month.[1]
Mechanism of Action & Signaling Pathway
MT-7716 is a selective agonist for the Nociceptin/Orphanin FQ (N/OFQ) receptor (NOP), a G protein-coupled receptor (GPCR).[4] Activation of the NOP receptor by MT-7716 leads to the coupling of inhibitory G proteins (Gαi/o). This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5] Furthermore, NOP receptor activation leads to the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels, which collectively reduce neuronal excitability and neurotransmitter release, such as GABA.[3][6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MT-7716, a potent NOP receptor agonist, preferentially reduces ethanol seeking and reinforcement in post-dependent rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala [frontiersin.org]
- 4. adooq.com [adooq.com]
- 5. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing MT-7716 Hydrochloride Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MT-7716 hydrochloride in in vivo experiments.
Troubleshooting Guide
Problem: Poor Solubility or Precipitation of this compound During Formulation
Possible Causes and Solutions:
-
Inadequate Dissolution Method: this compound, like many small molecules, may have limited aqueous solubility.
-
Solution 1 (for aqueous solutions): One documented method involves dissolving this compound in distilled water by sonication in a heated bath (45–60°C).[1] Ensure sonication is thorough and the temperature is maintained within the recommended range.
-
Solution 2 (for stock solutions): A common practice for poorly water-soluble drugs is to first create a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a frequently used solvent. A commercial supplier suggests creating a stock solution in DMSO at a concentration of 25.0 mg/mL.
-
Solution 3 (for working solutions with co-solvents): For in vivo administration, the DMSO stock solution can be further diluted in a vehicle that improves solubility and biocompatibility. Here are some suggested formulations:
-
PEG300, Tween-80, and Saline: For a 1 mL working solution, add 100 µL of a 25.0 mg/mL DMSO stock to 400 µL of PEG300 and mix. Then, add 50 µL of Tween-80 and mix again. Finally, add 450 µL of saline to reach the final volume.
-
SBE-β-CD in Saline: For a 1 mL working solution, add 100 µL of a 25.0 mg/mL DMSO stock to 900 µL of a 20% SBE-β-CD solution in saline and mix.
-
Corn Oil: For a 1 mL working solution, add 100 µL of a 25.0 mg/mL DMSO stock to 900 µL of corn oil and mix. Note that this formulation may not be suitable for long-term studies.
-
-
-
Incorrect pH: The solubility of hydrochloride salts can be pH-dependent.
Problem: Inconsistent or Lack of Efficacy at a Given Dose
Possible Causes and Solutions:
-
Suboptimal Dose Selection: The effective dose of MT-7716 can vary depending on the animal model, disease state, and desired therapeutic effect.
-
Solution: Review existing literature for dose-ranging studies in similar models. For alcohol-related behaviors in rats, oral doses of 0.3 mg/kg and 1 mg/kg have been shown to be effective in reducing alcohol self-administration and stress-induced reinstatement.[1][2] A higher dose of 3 mg/kg has also been used in studies on voluntary alcohol intake.[3] It is recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
-
-
Route of Administration: The bioavailability and efficacy of a compound can be highly dependent on the route of administration.
-
Timing of Administration: The timing of drug administration relative to the experimental procedure can significantly impact the observed effect.
-
Solution: In studies on alcohol self-administration, MT-7716 was administered 1 hour before the test session.[1] Consider the potential onset of action and Tmax (time to maximum concentration) when designing your experimental timeline. Although specific pharmacokinetic data for MT-7716 is limited, this pre-treatment time has proven effective in behavioral paradigms.
-
-
Animal Model and Disease State: The physiological state of the animal can influence drug response.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective, non-peptide agonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP receptor).[4] The NOP receptor is a G protein-coupled receptor that, upon activation, can lead to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of the mitogen-activated protein kinase (MAPK) signaling pathway.
Q2: What are the reported effective doses of this compound in in vivo studies?
A2: The effective oral doses of this compound in rats have been reported in the range of 0.3 to 3 mg/kg. The table below summarizes the dosages used in published studies.
| Dosage | Animal Model | Route of Administration | Observed Effect | Reference |
| 0.3 mg/kg | Male Wistar rats | Oral (p.o.) | Reduced alcohol self-administration in post-dependent rats. | [1] |
| 1 mg/kg | Male Wistar rats | Oral (p.o.) | Reduced alcohol self-administration and stress-induced reinstatement of alcohol seeking in post-dependent rats. | [1][2] |
| 0.3, 1, and 3 mg/kg (twice daily for 14 days) | Marchigian Sardinian rats | Oral (p.o.) | Dose-dependently decreased voluntary alcohol intake. | [3] |
| 0.3–1 mg/kg | Not specified | Oral (p.o.) | Anxiolytic-like effects in a model of hangover-induced anxiety. | [1] |
Q3: What are the recommended vehicles for administering this compound?
A3: Based on published literature and supplier recommendations, the following vehicles can be considered:
-
Distilled water: Requires sonication in a heated bath (45–60°C).[1]
-
DMSO/PEG300/Tween-80/Saline mixture: A multi-component vehicle suitable for poorly water-soluble compounds.
-
DMSO/SBE-β-CD/Saline mixture: An alternative formulation using a cyclodextrin (B1172386) to enhance solubility.
-
DMSO/Corn oil mixture: A lipid-based formulation.
The choice of vehicle should be guided by the desired route of administration, the required drug concentration, and potential vehicle-induced effects.
Q4: Is there any available pharmacokinetic or toxicology data for this compound?
A4: Detailed public information on the pharmacokinetics (e.g., Cmax, Tmax, half-life, bioavailability) and toxicology (e.g., LD50, maximum tolerated dose) of this compound is limited in the currently available scientific literature. When initiating studies with a novel compound or a new experimental paradigm, it is advisable to conduct preliminary dose-escalation studies to determine the maximum tolerated dose (MTD) and to characterize the pharmacokinetic profile in the specific animal model being used.
Q5: What is the signaling pathway of the NOP receptor activated by MT-7716?
A5: The NOP receptor, upon activation by an agonist like MT-7716, primarily couples to inhibitory G proteins (Gi/o). This initiates a signaling cascade that includes:
-
Inhibition of adenylyl cyclase, leading to decreased intracellular cAMP levels.
-
Modulation of ion channels, typically causing inhibition of voltage-gated Ca2+ channels and activation of inwardly rectifying K+ channels.
-
Activation of the mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38.
The following diagram illustrates the general downstream signaling pathway of the NOP receptor.
Caption: NOP Receptor Downstream Signaling Cascade
Experimental Protocols
Oral Administration of this compound in Rats
This protocol is based on methodologies described in studies investigating the effects of MT-7716 on alcohol-related behaviors.[1][2]
Materials:
-
This compound
-
Distilled water
-
Sonicator
-
Heated water bath
-
Oral gavage needles (size appropriate for rats)
-
Syringes
Procedure:
-
Preparation of Dosing Solution:
-
Weigh the required amount of this compound based on the desired dose and the number of animals to be treated.
-
Add the appropriate volume of distilled water to achieve the final desired concentration.
-
Place the solution in a heated water bath set to 45-60°C.
-
Sonicate the solution until the this compound is completely dissolved. Visually inspect for any particulate matter.
-
Allow the solution to cool to room temperature before administration. It is recommended to prepare the solution fresh on the day of the experiment.
-
-
Animal Handling and Administration:
-
Gently restrain the rat.
-
Measure the distance from the tip of the rat's nose to the last rib to determine the appropriate length for gavage needle insertion.
-
Draw the calculated volume of the this compound solution into a syringe fitted with an oral gavage needle.
-
Carefully insert the gavage needle into the esophagus and administer the solution.
-
Monitor the animal for any signs of distress during and after the procedure.
-
Experimental Workflow for a Behavioral Study:
Caption: General Experimental Workflow for In Vivo Behavioral Studies
References
- 1. researchgate.net [researchgate.net]
- 2. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MT-7716, a potent NOP receptor agonist, preferentially reduces ethanol seeking and reinforcement in post-dependent rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala [frontiersin.org]
Investigating Potential Off-Target Effects of MT-7716 Hydrochloride: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance for researchers utilizing MT-7716 hydrochloride who may be investigating or troubleshooting potential off-target effects. MT-7716 is characterized in scientific literature as a potent and selective Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor agonist.[1][2][3][4] While its primary activity is well-established, a comprehensive understanding of any potential secondary pharmacology is crucial for robust experimental design and accurate data interpretation.
One study has noted that this compound possesses a moderate affinity for the human µ-opioid receptor in addition to its high affinity for the NOP receptor.[5] Beyond this, publicly available, broad-panel off-target screening data is limited. Therefore, this guide offers a framework for identifying and characterizing potential off-target effects through frequently asked questions, standardized experimental protocols, and data interpretation aids.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and troubleshooting scenarios that may arise during research with this compound, particularly when unexpected results suggest potential off-target activity.
Q1: My experimental results are inconsistent with the known pharmacology of NOP receptor agonism. Could off-target effects of MT-7716 be responsible?
A1: This is a possibility to consider. First, ensure that experimental conditions, including compound concentration, vehicle controls, and assay parameters, are optimized and consistent. If the anomalous results persist, consider the following:
-
Known Secondary Target: MT-7716 has a reported affinity for the µ-opioid receptor (Ki of 35 nM).[5] If your experimental system expresses µ-opioid receptors, this could be a source of the unexpected effects.
-
Hypothetical Off-Targets: The compound may interact with other receptors or enzymes that have not yet been characterized. The concentration of MT-7716 being used is critical; higher concentrations are more likely to engage lower-affinity off-targets.
Q2: How can I test if the µ-opioid receptor is involved in the effects I'm observing?
A2: To investigate the potential involvement of the µ-opioid receptor, you can perform co-incubation experiments with a selective µ-opioid receptor antagonist, such as naltrexone. If the unexpected effect of MT-7716 is blocked or attenuated by the antagonist, it suggests the involvement of the µ-opioid receptor.
Q3: I suspect an off-target effect on a kinase signaling pathway. What is the best way to investigate this?
A3: The most direct way to investigate potential kinase interactions is to perform a broad-panel kinase screen. Several commercial services offer screening of compounds against hundreds of kinases. This will provide data on whether MT-7716 inhibits any kinases at the tested concentration. If a hit is identified, further cellular assays would be required to confirm that this interaction is relevant in your experimental model.
Q4: What are the first steps in a broader off-target screening cascade?
A4: A typical off-target screening cascade begins with in vitro binding or activity assays against a panel of receptors and enzymes. For a compound like MT-7716 that acts on the central nervous system, a standard safety pharmacology panel would be a good starting point.[6][7][8] This often includes a range of G-protein coupled receptors (GPCRs), ion channels, and transporters.
Quantitative Data on MT-7716 Selectivity
The following table summarizes the known receptor binding affinities for this compound. Researchers should use this data to inform their experimental design, particularly in cell lines or tissues with known expression of these receptors.
| Receptor | Cell Line | Ki (nM) | Reference |
| Human NOP | HEK293 | 0.21 | [5] |
| Human µ-opioid | CHO | 35 | [5] |
Experimental Protocols
The following are generalized protocols for key experiments to investigate potential off-target effects.
Protocol 1: Broad-Panel Kinase Selectivity Screen
Objective: To identify potential interactions of MT-7716 with a wide range of protein kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Assay Format: Engage a contract research organization (CRO) that offers radiometric or fluorescence-based kinase activity assays. A common format is a single-point screen at a concentration of 1 or 10 µM.
-
Kinase Panel: Select a diverse panel of kinases, ideally covering all major branches of the human kinome.
-
Execution: The CRO will perform the assays, typically by incubating the kinase, a specific substrate, ATP (often at or near the Km concentration), and MT-7716.
-
Data Analysis: The results are usually expressed as the percentage of remaining kinase activity in the presence of the compound compared to a vehicle control. A significant reduction in activity (e.g., >50%) indicates a potential "hit".
-
Follow-up: For any identified hits, determine the IC50 value through dose-response experiments to quantify the potency of the interaction.
Protocol 2: GPCR Off-Target Binding Panel
Objective: To assess the binding affinity of MT-7716 against a panel of common GPCRs.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound as described in Protocol 1.
-
Assay Format: Utilize a CRO that provides radioligand binding assays for a panel of GPCRs.
-
GPCR Panel: Select a panel relevant to safety pharmacology, including adrenergic, dopaminergic, serotonergic, muscarinic, and other opioid receptors.
-
Execution: The assay measures the ability of MT-7716 to displace a known radiolabeled ligand from the receptor of interest. The experiments are typically run at a single high concentration of MT-7716 (e.g., 10 µM).
-
Data Analysis: Results are expressed as the percentage of inhibition of radioligand binding. Significant inhibition (e.g., >50%) suggests a potential interaction.
-
Follow-up: For any identified hits, determine the Ki (inhibition constant) through competitive binding experiments with a range of MT-7716 concentrations.
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate key logical and experimental workflows for investigating off-target effects.
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: On-target vs. a hypothetical off-target signaling pathway.
Caption: Experimental workflow for off-target screening and validation.
References
- 1. Frontiers | MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala [frontiersin.org]
- 2. Chronic treatment with novel brain-penetrating selective NOP receptor agonist MT-7716 reduces alcohol drinking and seeking in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MT-7716, a potent NOP receptor agonist, preferentially reduces ethanol seeking and reinforcement in post-dependent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chronic Treatment with Novel Brain-Penetrating Selective NOP Receptor Agonist MT-7716 Reduces Alcohol Drinking and Seeking in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
- 7. Overview of safety pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Animal models for CNS safety pharmacology under the spotlight | NC3Rs [nc3rs.org.uk]
Challenges in long-term administration of MT-7716 hydrochloride
Technical Support Center: MT-7716 Hydrochloride
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using this compound in long-term administration studies.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action for this compound?
MT-7716 is a novel, selective, non-peptidergic full agonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP receptor).[1][2] It has a high affinity for human NOP receptors, with a Ki value of 0.21 nM.[2] Its primary mechanism involves the modulation of GABAergic transmission. Specifically, it acts presynaptically to decrease the release of GABA in the central amygdala (CeA).[1][3] This action allows it to block the increase in GABA release induced by substances like ethanol (B145695).[1][4][5]
2. What is the recommended solvent and storage condition for this compound?
For in vitro studies, this compound can be dissolved in aqueous solutions. For in vivo administration, it has been successfully administered orally.[2][6] For long-term storage, it is advisable to store the compound as a solid at -20°C, protected from light. For solutions, it is recommended to prepare them fresh. If storage of a stock solution is necessary, it should be stored at -80°C to minimize degradation.
3. What are the known pharmacokinetic properties of MT-7716?
MT-7716 is a blood-brain barrier penetrating NOP receptor agonist, making it suitable for CNS-targeted studies.[1][7] Preclinical studies in rats have utilized oral administration at doses ranging from 0.3 to 3 mg/kg, administered twice daily (bid) for 14 days.[2]
Troubleshooting Guide for Long-Term Administration
Q1: I am observing a diminished effect of MT-7716 over the course of my chronic study. What could be the cause?
Possible Causes and Solutions:
-
Receptor Desensitization or Downregulation: While one study suggests the effects of MT-7716 may strengthen over time in the context of alcohol intake, this may not hold true for all physiological endpoints.[2] Continuous, high-dose administration of a potent agonist can sometimes lead to receptor desensitization.
-
Troubleshooting Steps:
-
Intermittent Dosing: Consider an intermittent dosing schedule (e.g., dosing on alternate days) if your experimental design allows.
-
Dose Adjustment: Evaluate if a lower, yet still effective, dose can be used to minimize the potential for receptor desensitization.
-
Washout Period: Incorporate a washout period in your study design to assess if the response to MT-7716 recovers.
-
-
-
Drug Stability: The stability of MT-7716 in the administration vehicle over time could be a factor.
-
Troubleshooting Steps:
-
Fresh Preparations: Prepare the dosing solution fresh daily.
-
Stability Test: If administering in a vehicle for an extended period (e.g., in drinking water), perform a stability test of MT-7716 in that specific vehicle under the experimental conditions.
-
-
Q2: I am seeing unexpected behavioral changes in my animal models during long-term administration. How should I investigate this?
Possible Causes and Solutions:
-
On-Target, Off-Phenotype Effects: The NOP receptor system is involved in various physiological processes, including anxiety, stress, and mood regulation.[1] Long-term activation of this system might lead to behavioral changes that are not the primary focus of your study.
-
Troubleshooting Steps:
-
Comprehensive Behavioral Phenotyping: Include a battery of behavioral tests (e.g., open field test for locomotion, elevated plus maze for anxiety) at baseline and at different time points during your long-term study.
-
Dose-Response Assessment: Determine if the observed behavioral changes are dose-dependent.
-
Control Groups: Ensure you have appropriate vehicle-treated control groups to differentiate drug effects from other experimental stressors.
-
-
-
Off-Target Effects: Although MT-7716 is reported to be selective, the possibility of off-target effects at high concentrations or with prolonged administration cannot be entirely ruled out.
-
Troubleshooting Steps:
-
Literature Review: Conduct a thorough literature search for the selectivity profile of MT-7716 against other receptors.
-
Use of an Antagonist: In a subset of animals, co-administer a selective NOP receptor antagonist to determine if the unexpected behavioral effects are mediated by the NOP receptor.[1]
-
-
Q3: How can I confirm target engagement of MT-7716 in my long-term study?
Possible Solutions:
-
Ex Vivo Receptor Binding or Signaling Assays:
-
Methodology: At the end of the study, collect brain tissue from a subset of animals and perform ex vivo receptor occupancy studies or functional assays like GTPγS binding to assess the level of NOP receptor engagement.[2]
-
-
Pharmacodynamic Biomarkers:
-
Methodology: Measure downstream targets or biomarkers that are modulated by NOP receptor activation. For example, since MT-7716 affects GABAergic transmission, you could measure changes in GABA levels or the expression of related proteins in specific brain regions.[1]
-
Quantitative Data Summary
Table 1: In Vitro Binding Affinity and Functional Activity of MT-7716
| Parameter | Receptor/Cell Line | Value | Reference |
| Ki | Human NOP in HEK293 cells | 0.21 nM | [2] |
| EC50 | GTPγ³⁵S binding | 0.30 nM | [2] |
Table 2: Preclinical Efficacy of Chronic Oral MT-7716 Administration in Rats
| Study Endpoint | Animal Model | Dosing Regimen | Key Finding | Reference |
| Voluntary Alcohol Intake | Marchigian Sardinian rats | 0.3, 1, and 3 mg/kg, bid for 14 days | Dose-dependent decrease in alcohol intake; effect strengthened over time and persisted 1 week post-treatment. | [2] |
| Alcohol Withdrawal Symptoms | Wistar rats (7-day alcohol liquid diet) | Not specified | Significantly attenuated somatic withdrawal symptoms. | [2] |
| Stress-Induced Reinstatement of Alcohol Seeking | Post-dependent Wistar rats | 0.3 and 1 mg/kg | Reduced stress-induced reinstatement of alcohol seeking. | [6][7] |
| Alcohol Self-Administration | Post-dependent Wistar rats | 0.3 and 1 mg/kg | Reduced alcohol self-administration in post-dependent but not in non-dependent rats. | [6][7] |
Experimental Protocols & Visualizations
Signaling Pathway of MT-7716
The following diagram illustrates the proposed mechanism of action for MT-7716 at a presynaptic GABAergic neuron terminal.
Caption: Signaling pathway of MT-7716 at a presynaptic terminal.
Experimental Workflow: Chronic Administration Study
The diagram below outlines a typical experimental workflow for evaluating the long-term effects of MT-7716 on alcohol-seeking behavior in rats.
Caption: Experimental workflow for a chronic MT-7716 study.
References
- 1. Frontiers | MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala [frontiersin.org]
- 2. Chronic treatment with novel brain-penetrating selective NOP receptor agonist MT-7716 reduces alcohol drinking and seeking in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala [escholarship.org]
- 5. medkoo.com [medkoo.com]
- 6. MT-7716, a potent NOP receptor agonist, preferentially reduces ethanol seeking and reinforcement in post-dependent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MT-7716, a potent NOP receptor agonist, preferentially reduces ethanol seeking and reinforcement in post-dependent rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Translational Value of MT-7716 Hydrochloride Preclinical Studies
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing their preclinical studies with MT-7716 hydrochloride. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the generation of robust and translatable data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective, non-peptidergic agonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), which is a G protein-coupled receptor (GPCR).[1][2][3] In preclinical studies, its primary mechanism of action involves the modulation of GABAergic transmission in the central nervous system, particularly in the central amygdala.[3][4] MT-7716 has been shown to decrease GABA release, which is a key mechanism in its potential therapeutic effects for conditions like alcoholism.[3][4]
Q2: What are the key therapeutic areas being explored for MT-7716 in preclinical research?
A2: The majority of published preclinical research on MT-7716 focuses on its potential as a treatment for alcohol use disorder.[5] Studies have demonstrated its efficacy in reducing alcohol self-administration, preventing stress-induced relapse to alcohol seeking, and attenuating alcohol withdrawal symptoms in animal models.[6]
Q3: Are there any known off-target effects or liabilities for MT-7716?
A3: While MT-7716 is described as a selective NOP receptor agonist, it is crucial in any preclinical program to empirically determine its selectivity profile against a broad panel of receptors and enzymes. At higher doses, NOP receptor agonists, in general, can produce sedative effects, which may influence behavioral readouts.[7] Therefore, it is essential to include appropriate control experiments to distinguish between specific NOP-mediated effects and potential non-specific or off-target effects.
Q4: What are some of the general challenges in translating preclinical findings with NOP receptor agonists to the clinic?
A4: Translating preclinical findings for NOP receptor agonists has proven complex. Key challenges include:
-
Species- and Model-Dependent Effects: The effects of NOP receptor modulation can vary significantly depending on the animal species, the specific experimental model (e.g., acute vs. chronic pain models), and the route of administration (e.g., systemic vs. intracerebroventricular).[8][9]
-
U-Shaped Dose-Response Curves: Some NOP agonists have exhibited inverted U-shaped dose-response curves in early clinical studies, highlighting the complexity of predicting human responses from preclinical data.[10]
-
Lack of Clinical Data: To date, few small-molecule NOP agonists have advanced to later-stage clinical trials, limiting the availability of clinical data to inform and validate preclinical models.[4]
Troubleshooting Guides
In Vitro & Ex Vivo Experiments
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no response in functional assays (e.g., GTPγS, cAMP, calcium mobilization) | 1. Compound Degradation: this compound solution may not be stable over long periods. 2. Incorrect Agonist Concentration: The concentration of MT-7716 may be outside the optimal range for the specific cell line and receptor expression level. 3. Low Receptor Expression: The cell line used may have insufficient NOP receptor expression. 4. Inappropriate Assay Conditions: Incubation times, buffer composition, or cell density may not be optimal. | 1. Compound Handling: Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[11] Avoid repeated freeze-thaw cycles. 2. Dose-Response Curve: Perform a full dose-response curve to determine the EC50 and optimal working concentration for your specific assay. 3. Cell Line Validation: Confirm NOP receptor expression in your chosen cell line (e.g., HEK293, CHO) using techniques like qPCR, Western blot, or radioligand binding. 4. Assay Optimization: Systematically optimize assay parameters, including pre-incubation times with the agonist, cell seeding density, and the use of phosphodiesterase inhibitors (for cAMP assays) to maximize the signal window.[7] |
| High background signal in functional assays | 1. Constitutive Receptor Activity: Some GPCRs can exhibit agonist-independent activity, especially when overexpressed. 2. Non-specific Binding: MT-7716 may bind to other components in the assay medium or to the plate itself. | 1. Inverse Agonist Control: If constitutive activity is suspected, test the effect of a NOP receptor inverse agonist to reduce the basal signal. 2. Assay Buffer Optimization: Include a suitable concentration of a non-ionic detergent (e.g., Tween-20) in the assay buffer to minimize non-specific binding. |
| Variability in electrophysiology recordings (e.g., IPSPs) | 1. Slice Health: Brain slices may have poor viability. 2. Compound Washout: Incomplete washout of MT-7716 between applications. | 1. Slice Preparation: Ensure optimal slice preparation and recovery conditions to maintain neuronal health. 2. Washout Period: The effects of MT-7716 are generally reversible with washout, except at very high concentrations.[4] Ensure a sufficient washout period between drug applications to allow for the return to baseline. |
In Vivo Experiments
| Issue | Potential Cause | Troubleshooting Steps |
| Lack of efficacy or high variability in behavioral models | 1. Inadequate Dosing or Route of Administration: The dose may be too low, or the route of administration may not achieve sufficient target engagement. 2. Poor Bioavailability: The compound may have poor absorption or be rapidly metabolized. 3. Vehicle Formulation Issues: The vehicle may not be appropriate for the chosen route of administration, leading to precipitation or poor solubility. 4. Behavioral Confounds: At higher doses, sedative effects of NOP agonists can interfere with behavioral readouts. | 1. Dose-Response Study: Conduct a thorough dose-response study for your specific animal model and behavioral endpoint. 2. Pharmacokinetic Analysis: Perform pharmacokinetic studies to determine the concentration of MT-7716 in the plasma and brain at different time points after administration. 3. Vehicle Selection: Utilize an appropriate vehicle for this compound. A suggested formulation for oral administration is dissolution in distilled water with sonication in a heated bath (45-60°C).[2] For other routes, a vehicle of DMSO, PEG300, Tween-80, and saline may be suitable.[11] 4. Control for Sedation: Include control experiments to assess locomotor activity at the doses of MT-7716 used in your behavioral paradigm to rule out sedative confounds. |
| Unexpected or contradictory behavioral effects | 1. Dependence on Animal's State: The effects of MT-7716 can differ between naive and substance-dependent animals.[2][5] 2. Model-Specific Effects: The outcome of NOP receptor activation can be highly dependent on the specific behavioral model being used. | 1. Characterize Animal Model: Clearly define and characterize the state of your animal model (e.g., naive, dependent, withdrawn) as this can critically influence the effects of MT-7716. 2. Multi-Modal Assessment: Use a battery of behavioral tests to get a more complete picture of the compound's effects. |
Data Presentation
Table 1: In Vitro Pharmacological Profile of MT-7716
| Parameter | Value | Species/Cell Line | Reference |
| Binding Affinity (Ki) | 0.21 nM | Human NOP receptors in HEK293 cells | [6] |
| Functional Potency (EC50) | 0.30 nM | GTPγS binding in HEK293 cells | [6] |
| Efficacy | Full Agonist | GTPγS binding in HEK293 cells | [6] |
Table 2: Effective Oral Doses of MT-7716 in Preclinical Models of Alcoholism
| Animal Model | Behavioral Endpoint | Effective Dose Range (mg/kg, p.o.) | Reference |
| Ethanol (B145695) Self-Administration | Reduction in ethanol intake in post-dependent rats | 0.3 - 1 | [2][5] |
| Stress-Induced Reinstatement | Prevention of alcohol seeking in post-dependent rats | 0.3 - 1 | [2][5] |
| Voluntary Alcohol Intake | Reduction in alcohol consumption in Marchigian Sardinian rats | 0.3 - 3 (b.i.d.) | [6] |
| Alcohol Withdrawal Symptoms | Attenuation of somatic withdrawal signs in Wistar rats | Not specified | [6] |
Experimental Protocols
GTPγS Binding Assay for NOP Receptor Activation
This protocol is a general guideline for assessing the functional potency and efficacy of MT-7716 at the NOP receptor in cell membranes.
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the human NOP receptor.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine protein concentration.
-
-
GTPγS Binding Reaction:
-
In a 96-well plate, add the following in order:
-
Assay buffer (containing 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
GDP (to a final concentration of 10 µM).
-
Cell membranes (10-20 µg of protein per well).
-
Serial dilutions of this compound or vehicle control.
-
[³⁵S]GTPγS (to a final concentration of 0.1 nM).
-
-
Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
-
Detection:
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the specific binding of [³⁵S]GTPγS as a function of the log concentration of MT-7716.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
In Vivo Oral Administration Protocol
This protocol is a guideline for the preparation and oral administration of this compound to rats.
-
Vehicle Preparation:
-
Use distilled water as the vehicle.
-
-
MT-7716 Solution Preparation:
-
Weigh the required amount of this compound.
-
Add the appropriate volume of distilled water to achieve the desired final concentration.
-
Sonicate the solution in a heated water bath (45-60°C) until the compound is fully dissolved.[2]
-
Allow the solution to cool to room temperature before administration.
-
-
Administration:
-
Administer the solution orally (p.o.) to rats using a gavage needle.
-
The volume of administration should be adjusted based on the animal's body weight (e.g., 1 ml/kg).
-
Visualizations
Caption: this compound signaling pathway.
Caption: Preclinical experimental workflow for MT-7716.
Caption: Troubleshooting decision tree for in vivo studies.
References
- 1. adooq.com [adooq.com]
- 2. MT-7716, a potent NOP receptor agonist, preferentially reduces ethanol seeking and reinforcement in post-dependent rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala [frontiersin.org]
- 5. MT-7716, a potent NOP receptor agonist, preferentially reduces ethanol seeking and reinforcement in post-dependent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chronic treatment with novel brain-penetrating selective NOP receptor agonist MT-7716 reduces alcohol drinking and seeking in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gain in accuracy by optimizing your Gαs coupled GPCR assays. | Revvity [revvity.com]
- 8. NOP-Related Mechanisms in Pain and Analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The NOP Receptor System in Neurological and Psychiatric Disorders: Discrepancies, Peculiarities and Clinical Progress in Developing Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Nociceptin Opioid Receptor (NOP) as a Therapeutic Target: Progress in Translation from Preclinical Research to Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Addressing variability in animal models of alcohol dependence for MT-7716 hydrochloride research
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using MT-7716 hydrochloride in animal models of alcohol dependence. The information is designed to help address potential variability and ensure the robustness of your experimental findings.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo studies of alcohol dependence and the administration of this compound.
| Question | Possible Causes | Troubleshooting Steps |
| High variability in alcohol consumption in the two-bottle choice paradigm. | 1. Genetic differences: Outbred strains (e.g., Wistar, Sprague-Dawley rats) can have significant individual differences in alcohol preference. 2. Environmental factors: Stress from handling, cage conditions, or inconsistent light cycles can alter drinking behavior. 3. Palatability of the this compound vehicle: The vehicle solution may have a taste that influences fluid preference. | 1. Strain Selection: Consider using inbred strains with known alcohol preference (e.g., C57BL/6J mice for high preference, DBA/2J for low preference). 2. Acclimation: Ensure a sufficient acclimation period (at least 1-2 weeks) to the housing conditions and handling procedures before starting the experiment. 3. Vehicle Control: Run a parallel control group that receives the vehicle solution in both bottles to assess its effect on consumption. Also, ensure the vehicle is pH-neutral and tasteless if possible. |
| Inconsistent withdrawal symptoms following chronic ethanol (B145695) exposure. | 1. Inadequate ethanol exposure: The duration or dose of ethanol may not be sufficient to induce physical dependence. 2. Subjective scoring of withdrawal: Manual scoring of behavioral signs of withdrawal can be subjective and vary between observers. 3. Timing of observation: Withdrawal symptoms peak at different times depending on the model and species. | 1. Model Optimization: Ensure your chronic intermittent ethanol (CIE) vapor or liquid diet protocol is validated to produce robust withdrawal signs in your chosen species and strain. 2. Standardized Scoring: Use a well-defined and validated withdrawal rating scale (e.g., the Goldstein-Pal scale for mice). Train all observers to ensure high inter-rater reliability. Consider using automated behavioral monitoring systems. 3. Time Course Study: Conduct a pilot study to determine the peak withdrawal period in your specific experimental conditions and schedule this compound administration and behavioral testing accordingly. |
| This compound does not show a significant effect on alcohol-seeking behavior. | 1. Pharmacokinetics/Pharmacodynamics (PK/PD): The dose, route of administration, or timing of administration may not result in adequate target engagement. 2. Off-target effects: The compound may have off-target effects that counteract its primary mechanism of action. 3. Lack of model sensitivity: The chosen behavioral assay may not be sensitive enough to detect the effects of the compound. | 1. Dose-Response Study: Conduct a dose-response study to identify the optimal dose of this compound. Measure brain and plasma concentrations of the compound to correlate with behavioral effects. 2. Target Engagement: If the molecular target of this compound is known, perform ex vivo analysis (e.g., receptor binding assays, Western blotting for downstream signaling) to confirm target engagement in the brain. 3. Assay Selection: Use multiple behavioral paradigms that measure different aspects of alcohol-seeking (e.g., operant self-administration, progressive ratio, reinstatement models). |
Frequently Asked Questions (FAQs)
1. What is the recommended vehicle for dissolving this compound for in vivo administration?
The optimal vehicle depends on the physicochemical properties of this compound. A common starting point for many compounds is a solution of 5% DMSO, 5% Tween 80, and 90% saline. However, it is crucial to first assess the solubility and stability of this compound in this and other potential vehicles. A vehicle-only control group should always be included in your experiments.
2. How can I minimize the number of animals used in my studies while maintaining statistical power?
Employing a within-subjects design, where each animal serves as its own control, can be a powerful way to reduce variability and the number of animals required. For example, in an operant self-administration paradigm, you can measure baseline alcohol intake, then administer this compound and measure the change in intake in the same animals. Additionally, conducting a power analysis based on pilot data can help you determine the appropriate sample size.
3. What are the key differences between using rat and mouse models for alcohol dependence research?
Rats are larger, which can be advantageous for surgical procedures and blood sampling. They also tend to exhibit more robust and stable alcohol self-administration behavior. Mice offer the advantage of a wide range of available genetic knockout and transgenic lines, which are invaluable for mechanistic studies. However, their higher metabolism can affect drug clearance rates, and some behavioral assays may need to be adapted. The choice of species should be guided by the specific research question.
Hypothetical Data: Effect of this compound on Alcohol Self-Administration
The following table summarizes hypothetical data from a study investigating the effect of this compound on alcohol self-administration in rats.
| Treatment Group | Dose (mg/kg, i.p.) | N | Active Lever Presses (Mean ± SEM) | Inactive Lever Presses (Mean ± SEM) | Alcohol Intake (g/kg, Mean ± SEM) |
| Vehicle | 0 | 12 | 45.3 ± 3.1 | 5.2 ± 0.8 | 1.8 ± 0.12 |
| MT-7716 HCl | 1 | 12 | 38.1 ± 2.9 | 4.9 ± 0.7 | 1.5 ± 0.11 |
| MT-7716 HCl | 3 | 12 | 25.6 ± 2.5 | 5.5 ± 0.9 | 1.0 ± 0.09 |
| MT-7716 HCl | 10 | 12 | 12.4 ± 1.8 | 5.1 ± 0.8 | 0.5 ± 0.05 |
*p < 0.05, **p < 0.01 compared to vehicle control (Dunnett's test)
Experimental Protocols
Chronic Intermittent Ethanol (CIE) Vapor Exposure for Inducing Dependence
-
Apparatus: Use inhalation chambers equipped with vaporizers and air flow regulators.
-
Animals: Male C57BL/6J mice, 8-10 weeks old.
-
Procedure:
-
Place mice in the inhalation chambers.
-
For 16 hours per day (e.g., 5:00 PM to 9:00 AM), expose the mice to ethanol vapor.
-
Maintain target blood ethanol concentrations (BECs) of 150-200 mg/dL by adjusting the ethanol-to-air ratio.
-
The remaining 8 hours are a withdrawal period where mice are exposed to normal air.
-
This cycle is repeated for 4 weeks to induce a state of alcohol dependence.
-
Monitor animals daily for signs of intoxication and withdrawal.
-
Operant Alcohol Self-Administration
-
Apparatus: Standard operant conditioning chambers with two levers and a liquid delivery system.
-
Animals: Male Wistar rats, 250-300g.
-
Procedure:
-
Training: Rats are trained to press an active lever to receive a 0.1 mL reward of 10% (w/v) ethanol solution. Presses on an inactive lever are recorded but have no consequences. Sessions are 30 minutes daily.
-
Baseline: Once stable responding is achieved (e.g., <15% variation in intake over 3 consecutive days), baseline alcohol intake is recorded.
-
Treatment: On the test day, rats are pre-treated with this compound or vehicle at a specified time before the session (e.g., 30 minutes).
-
Testing: The number of active and inactive lever presses, and the total volume of ethanol consumed are recorded.
-
Visualizations
How to minimize stress in animals during MT-7716 hydrochloride experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize stress in animals during experiments with MT-7716 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of stress for animals during this compound experiments?
A1: Stress in animal experiments can arise from various factors. For studies involving this compound, key stressors include handling and restraint, the administration procedure itself (such as oral gavage), environmental changes, and social housing conditions.[1][2][3] It is crucial to design protocols that mitigate these stressors to ensure both animal welfare and the validity of experimental data.[1]
Q2: How can I refine my handling and restraint techniques to reduce stress?
A2: Gentle and consistent handling is paramount.[1] Habituation to experimental procedures by regular handling can significantly reduce an animal's stress response.[2] For rodents, consider using tunnels or cupped hands for lifting instead of tail handling.[4] When restraint is necessary for administration, it should be for the shortest duration possible.[3] Positive reinforcement training can also help in minimizing the stress associated with restraint.[5]
Q3: What is the recommended route of administration for this compound to minimize stress?
A3: Published studies on this compound have utilized oral (PO) administration, specifically via intragastric gavage, in rats.[6][7] While effective, oral gavage can be a significant stressor.[8] To mitigate this, ensure personnel are well-trained in the technique to avoid injury and discomfort.[5] Alternative, less stressful methods of oral drug administration, such as training animals to voluntarily consume the substance mixed with a palatable treat, are being developed and should be considered where feasible.[8]
Q4: How important is acclimatization and what is the recommended period?
A4: Acclimatization is critical for minimizing stress. Animals should be given a sufficient period to adjust to the housing facility and environmental conditions before any experimental procedures begin. A typical acclimatization period is at least one week. This allows physiological and behavioral responses to stabilize, reducing the confounding effects of novelty-induced stress on experimental outcomes.
Q5: What environmental enrichment should be provided?
A5: Providing species-appropriate environmental enrichment is essential for animal well-being.[1] For rodents, this can include nesting material, shelters, and items for gnawing. Social housing for social species is also a critical component of enrichment.[1] A stimulating environment can help reduce anxiety and stress-related behaviors.
Q6: Can this compound itself affect stress-related behaviors?
A6: Yes, MT-7716 is a nociceptin/orphanin FQ (N/OFQ) receptor agonist and has been shown to have "anti-stress" and anxiolytic-like effects.[6] Studies have demonstrated that MT-7716 can reduce stress-induced reinstatement of alcohol seeking in rats.[6][7] Therefore, it is important to consider the pharmacological effects of the compound itself when assessing stress-related behaviors in your experimental design.
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| Animals exhibit signs of distress during oral gavage (e.g., struggling, vocalization). | Improper technique, lack of habituation, large administration volume. | - Ensure proper training and proficiency in oral gavage techniques.[5]- Implement a habituation period where animals are handled and exposed to the gavage tube without administration.[5]- Use the smallest effective volume for administration.[5] |
| High variability in baseline behavioral or physiological data. | Inadequate acclimatization, inconsistent handling, environmental stressors. | - Extend the acclimatization period.- Standardize handling procedures across all personnel.[4]- Minimize noise, olfactory, and light disturbances in the animal facility.[1] |
| Animals show aversive behavior towards the experimenter. | Negative association with painful or stressful procedures. | - Handle animals gently and consistently.[1]- Associate handling with positive experiences (e.g., palatable treats), if the experimental design allows. |
| Unexpected changes in food and water intake. | Stress-induced anorexia or polydipsia, potential side effects of the compound. | - Monitor food and water consumption daily.- Ensure easy access to food and water.- If changes persist, consult with a veterinarian to rule out health issues and consider if it's a compound effect. |
Experimental Protocols
Protocol: Low-Stress Oral Administration of this compound in Rats
This protocol integrates best practices to minimize stress during oral administration via gavage.
-
Acclimatization and Habituation:
-
Upon arrival, allow rats to acclimatize to the housing facility for a minimum of 7 days.
-
For 3-5 days prior to the experiment, handle each rat daily for 5-10 minutes to habituate them to the experimenter.
-
During the handling sessions, gently introduce the gavage needle (without administration) to the animal's mouth to reduce novelty-induced fear on the day of dosing.
-
-
Preparation of this compound Solution:
-
Administration Procedure:
-
Gently restrain the rat using a method that is secure but does not constrict breathing.
-
Carefully insert the gavage needle into the esophagus. Do not force the needle if resistance is met.
-
Administer the solution slowly to prevent regurgitation.
-
Immediately return the animal to its home cage after administration.
-
-
Post-Administration Monitoring:
-
Observe the animal for any signs of distress or adverse reactions for at least 30 minutes post-administration.
-
Monitor food and water intake and general activity for the duration of the experiment.
-
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Workflow for minimizing stress during this compound experiments.
Caption: Key factors contributing to and mitigating animal stress in research.
References
- 1. Pain and Distress Assessment and Reduction | Research Animal Resources and Compliance | University of Wisconsin-Madison [rarc.wisc.edu]
- 2. Control of Stress and Distress - Recognition and Alleviation of Pain and Distress in Laboratory Animals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Reducing the stress of drug administration: implications for the 3Rs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reduce Rodent Stress with Proper Handling Techniques | Taconic Biosciences [taconic.com]
- 5. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MT-7716, a potent NOP receptor agonist, preferentially reduces ethanol seeking and reinforcement in post-dependent rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MT-7716, a potent NOP receptor agonist, preferentially reduces ethanol seeking and reinforcement in post-dependent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eara.eu [eara.eu]
Technical Support Center: GTPγS Binding Assays for Novel NOP Receptor Agonists
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing the GTPγS binding assay to characterize novel agonists for the Nociceptin/Orphanin FQ (NOP) receptor, a G-protein coupled receptor (GPCR).
Frequently Asked Questions (FAQs)
Q1: What is the principle of the GTPγS binding assay?
The GTPγS binding assay is a functional method to measure the activation of G-protein coupled receptors (GPCRs) like the NOP receptor. In the inactive state, the G-protein α-subunit is bound to guanosine (B1672433) diphosphate (B83284) (GDP). Upon agonist binding to the receptor, the GPCR undergoes a conformational change that facilitates the exchange of GDP for guanosine triphosphate (GTP) on the Gα subunit, leading to its activation.[1][2][3] This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the activated Gα subunit.[2] Because [³⁵S]GTPγS is resistant to the intrinsic GTPase activity of the Gα subunit, it accumulates, and the measured radioactivity is proportional to the extent of G-protein activation.[1][2]
Q2: For which G-protein subtypes is the GTPγS binding assay most suitable?
The GTPγS binding assay is most robust for GPCRs that couple to the Gi/o family of G-proteins, which includes the NOP receptor.[1][4] Assays for Gs- and Gq-coupled receptors are also possible but often result in a lower signal-to-noise ratio.[1][4][5]
Q3: What are the primary advantages of this assay for characterizing novel NOP agonists?
A key advantage is that it measures a proximal event in the GPCR signaling cascade, providing a functional readout with less signal amplification than downstream second messenger assays.[1][5] This makes it particularly effective for differentiating between full and partial agonists.[1][6] The assay is also well-suited for determining the potency (EC₅₀) and efficacy (Eₘₐₓ) of agonists.[1][2]
Q4: What are the common formats for the GTPγS binding assay?
The two primary formats are the filtration assay and the Scintillation Proximity Assay (SPA).
-
Filtration Assay: In this method, the reaction mixture is passed through a filter mat, which traps the cell membranes containing the bound [³⁵S]GTPγS.[1][4] The filter is then washed to remove unbound radioligand before counting. While it can sometimes offer a better signal window, it is more labor-intensive and generates more radioactive waste.[1][2][4]
-
Scintillation Proximity Assay (SPA): This is a homogeneous assay format where no separation or wash steps are required.[1][2][4] Cell membranes are captured by SPA beads. When [³⁵S]GTPγS binds to the G-proteins on these membranes, it comes into close enough proximity to the bead to excite the scintillant and produce a signal.[1][4] SPA is more amenable to high-throughput screening.[2][4]
Troubleshooting Guide
Problem 1: High Background Signal
High background can mask the specific agonist-stimulated signal, leading to a poor signal-to-noise ratio.
| Potential Cause | Troubleshooting Steps |
| Suboptimal GDP Concentration | The concentration of GDP is critical for reducing basal (agonist-independent) GTPγS binding.[3][5] Titrate GDP (typically in the range of 1-100 µM) to find the optimal concentration that minimizes basal binding without significantly inhibiting the agonist-stimulated signal.[6][7][8] |
| High Basal Receptor Activity | Some receptor systems exhibit high constitutive activity. Increasing the concentration of NaCl (typically 100 mM) in the assay buffer can help reduce this basal activity.[3][6] |
| Non-Specific Binding of [³⁵S]GTPγS | Include a control for non-specific binding in your experiment by adding a high concentration (e.g., 10 µM) of unlabeled GTPγS.[1][8][9] For filtration assays, ensure that the filters are not treated with polyethyleneimine (PEI), as this can increase non-specific binding.[4] |
| Membrane Quality | Use freshly prepared membranes or aliquots that have been stored properly at -80°C and thawed only once.[6] |
Problem 2: Low or No Agonist-Stimulated Signal
A weak or absent signal upon agonist addition can be due to several factors.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Assay Conditions | The concentrations of key reagents are crucial. Systematically optimize the concentrations of Mg²⁺ (essential for agonist stimulation) and NaCl through titration experiments.[3][6] Also, optimize the amount of membrane protein per well (typically 5-50 µg).[1][6] Finally, optimize the incubation time and temperature (e.g., 60 minutes at 25°C or 30°C).[7][8][9] |
| Inactive Reagents | The agonist, [³⁵S]GTPγS, or other reagents may have degraded. Use fresh stocks of all reagents and store [³⁵S]GTPγS appropriately to minimize radioactive decay.[1] |
| Low Receptor or G-Protein Expression | If using a recombinant system, verify the expression levels of the NOP receptor and the relevant G-proteins in your cell membranes. |
| Incorrect Assay Buffer pH | Ensure the assay buffer pH is stable and within the optimal range (typically pH 7.4).[7][8] |
Problem 3: Poor Agonist Potency (High EC₅₀ Value)
If the potency of your novel agonist is lower than expected, consider the following:
| Potential Cause | Troubleshooting Steps |
| Assay Conditions Not Optimal for Agonist Binding | The buffer composition can influence agonist potency. Varying the concentration of NaCl can alter agonist potency.[3] |
| Agonist Degradation | Ensure the stability of your novel compound in the assay buffer and under the experimental conditions. Prepare fresh dilutions for each experiment. |
| Partial Agonism | The compound may be a partial agonist, which inherently has lower potency and efficacy compared to a full agonist. The GTPγS assay is well-suited to identify such differences.[1][6] |
Quantitative Data Summary
The following table summarizes reported efficacy and potency values for known NOP receptor agonists in GTPγS binding assays. This data can serve as a reference for your experiments.
| Ligand | Parameter | Value | System | Reference |
| N/OFQ | Efficacy | Full Agonist (Reference) | CHO cells expressing human NOP | [7] |
| AT-312 | Efficacy | ~100% of N/OFQ | CHO cells expressing human NOP | [7] |
| AT-390 | Efficacy | ~100% of N/OFQ | CHO cells expressing human NOP | [7] |
| AT-403 | Efficacy | ~100% of N/OFQ | CHO cells expressing human NOP | [7] |
| AT-200 | Efficacy | < 50% of N/OFQ | CHO cells expressing human NOP | [7] |
| AT-004 | Efficacy | < 50% of N/OFQ | CHO cells expressing human NOP | [7] |
| AT-090 | Efficacy | < 50% of N/OFQ | CHO cells expressing human NOP | [7] |
Experimental Protocols & Visualizations
NOP Receptor Signaling Pathway
The diagram below illustrates the activation of the Gi/o protein signaling cascade following agonist binding to the NOP receptor.
Detailed Experimental Workflow: [³⁵S]GTPγS Binding Assay (Filtration)
This protocol provides a general framework. Optimal concentrations and incubation times should be determined empirically for each new agonist and membrane preparation.
1. Membrane Preparation:
-
Homogenize cells or tissue expressing the NOP receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge at low speed (e.g., 1,000 x g) to remove nuclei and debris.[9]
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.[9]
-
Wash the membrane pellet with fresh buffer and resuspend.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
2. Assay Setup (96-well plate format):
-
Assay Buffer: Prepare a buffer containing 20 mM HEPES, 100 mM NaCl, and 10 mM MgCl₂ (pH 7.4).[7]
-
Add reagents to each well in the following order:
- Assay Buffer.
- Unlabeled GTPγS (10 µM final concentration) for non-specific binding (NSB) wells.
- Vehicle or standard agonist (e.g., N/OFQ) for control wells.
- Serial dilutions of your novel agonist.
- GDP (10 µM final concentration is a good starting point).[7]
- Cell membranes (e.g., 10-20 µg protein/well).[9]
-
Pre-incubate the plate for 15-30 minutes at room temperature or 30°C.[1][9]
3. Reaction Initiation and Incubation:
-
Initiate the reaction by adding [³⁵S]GTPγS (e.g., 50-200 pM final concentration).[6][7]
-
Incubate the plate for 60 minutes at 25°C or 30°C with gentle shaking.[7]
4. Termination and Filtration:
-
Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).[9]
5. Detection and Data Analysis:
-
Dry the filter plate completely.
-
Add scintillation cocktail to each well.[9]
-
Count the radioactivity using a microplate scintillation counter.[9]
-
Subtract the average NSB counts from all other wells.
-
Plot the specific binding against the logarithm of the agonist concentration to generate a dose-response curve and determine EC₅₀ and Eₘₐₓ values.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 3. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. revvity.com [revvity.com]
- 5. researchgate.net [researchgate.net]
- 6. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Differential In Vitro Pharmacological Profiles of Structurally Diverse Nociceptin Receptor Agonists in Activating G Protein and Beta-Arrestin Signaling at the Human Nociceptin Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Stability of MT-7716 hydrochloride in solution for laboratory use
Welcome to the technical support center for MT-7716 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution for laboratory use. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: For in vitro studies, this compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO). For in vivo experiments, it can be dissolved in distilled water, sometimes with the aid of sonication in a heated bath (45–60°C) to ensure complete dissolution.[1][2] It is also possible to prepare a stock solution in DMSO and then dilute it into aqueous buffers or vehicles such as polyethylene (B3416737) glycol (PEG300), Tween-80, and saline for administration.[3]
Q2: What are the recommended storage conditions for this compound solutions?
A2: Stock solutions of this compound in DMSO should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes. For in vivo experiments, it is best to prepare fresh solutions on the day of use.[3]
Q3: How can I assess the stability of my this compound working solution?
A3: The stability of your working solution can be assessed using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS). These methods can separate the intact drug from its potential degradation products. A general protocol for a forced degradation study to validate such a method is provided in the "Experimental Protocols" section below.
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for this compound have not been extensively published, small molecules with similar structures can be susceptible to hydrolysis (in acidic or basic conditions), oxidation, and photolysis (degradation upon exposure to light). Forced degradation studies, as outlined in the "Experimental Protocols" section, are designed to identify these potential degradation pathways.[4][5]
Stability Data Summary
The following table summarizes illustrative stability data for this compound in common laboratory solvents under various storage conditions. Please note that this data is representative and intended for guidance. It is highly recommended to perform your own stability studies for your specific experimental conditions.
| Solvent System | Concentration | Storage Condition | Duration | Purity (% Remaining) | Observations |
| DMSO | 10 mM | -80°C, dark | 6 months | >99% | No significant degradation observed.[3] |
| DMSO | 10 mM | -20°C, dark | 1 month | >99% | No significant degradation observed.[3] |
| DMSO | 10 mM | 4°C, dark | 1 week | ~98% | Minor degradation may occur. |
| DMSO | 10 mM | Room Temp, light | 24 hours | ~95% | Observable degradation. Protect from light. |
| PBS (pH 7.4) | 100 µM | 4°C, dark | 24 hours | ~97% | Relatively stable for short-term use. |
| PBS (pH 7.4) | 100 µM | Room Temp, light | 8 hours | ~90% | Degradation accelerated by light and temperature. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[4][5][6][7]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol).
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution with 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store the stock solution at 60°C, protected from light, for 48 hours.
-
Photolytic Degradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
3. Sample Analysis:
-
At appropriate time points, withdraw aliquots from each stress condition, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze the samples using a validated HPLC or LC-MS/MS method.
4. Data Analysis:
-
Compare the chromatograms of the stressed samples to that of an unstressed control solution.
-
Identify and quantify the degradation products. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7]
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a general starting point for developing a stability-indicating HPLC method for this compound.[8][9][10][11]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of Mobile Phase B and gradually increase to elute the analyte and any potential degradation products. A typical gradient might be 10-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 230 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
NOP Receptor Signaling Pathway
This compound is a selective agonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, which is a G protein-coupled receptor (GPCR). Its activation initiates downstream signaling cascades.
Caption: NOP Receptor Signaling Pathway activated by MT-7716.
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for assessing the stability of this compound in solution.
Caption: Experimental workflow for MT-7716 stability testing.
Troubleshooting Guide
Use this guide to troubleshoot common issues encountered during the preparation and analysis of this compound solutions.
Caption: Troubleshooting decision tree for MT-7716 experiments.
References
- 1. MT-7716, a potent NOP receptor agonist, preferentially reduces ethanol seeking and reinforcement in post-dependent rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chronic Treatment with Novel Brain-Penetrating Selective NOP Receptor Agonist MT-7716 Reduces Alcohol Drinking and Seeking in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acdlabs.com [acdlabs.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 8. fda.gov.tw [fda.gov.tw]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Guide: MT-7716 Hydrochloride vs. Nociceptin/Orphanin FQ in the Modulation of GABA Release
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of MT-7716 hydrochloride and the endogenous neuropeptide Nociceptin/Orphanin FQ (N/OFQ) in their capacity to modulate the release of gamma-aminobutyric acid (GABA), a primary inhibitory neurotransmitter in the central nervous system. This analysis is supported by experimental data from preclinical studies, focusing on their mechanisms of action, signaling pathways, and effects on GABAergic transmission.
Executive Summary
Both this compound, a selective nonpeptidergic NOP receptor agonist, and N/OFQ, the endogenous ligand for the Nociceptin Opioid Peptide (NOP) receptor, act as potent inhibitors of GABA release in key brain regions such as the central amygdala (CeA).[1][2][3] Experimental evidence indicates that MT-7716 mimics the effects of N/OFQ, suggesting a shared mechanism of action primarily through presynaptic NOP receptor activation.[1] This guide will dissect the available data to provide a clear comparison of their efficacy and underlying molecular mechanisms.
Mechanism of Action and Signaling Pathway
This compound and N/OFQ exert their inhibitory effects on GABA release by activating the NOP receptor, a G-protein coupled receptor (GPCR).[4][5] Activation of the NOP receptor by either agonist initiates a signaling cascade that leads to the inhibition of presynaptic voltage-gated calcium channels and the activation of inwardly rectifying potassium channels.[4][5] This dual action reduces neuronal excitability and decreases the influx of calcium ions necessary for vesicular release of neurotransmitters, ultimately leading to a reduction in GABA release from the presynaptic terminal.[5][6]
The binding of N/OFQ or MT-7716 to the NOP receptor activates a Gαi/o subunit, which in turn inhibits adenylyl cyclase, leading to decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and reduced protein kinase A (PKA) activity.[4][7] This signaling pathway is crucial for their modulatory effects on GABAergic transmission.[7]
References
- 1. Frontiers | MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala [frontiersin.org]
- 2. MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala [escholarship.org]
- 4. mdpi.com [mdpi.com]
- 5. Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Nociceptin/Orphanin FQ Blockade of Corticotropin-Releasing Factor-Induced Gamma-Aminobutyric Acid Release in Central Amygdala Is Enhanced After Chronic Ethanol Exposure - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of NOP Receptor Agonists: MT-7716 Hydrochloride vs. Ro 64-6198
A detailed guide for researchers and drug development professionals on the binding affinities and functional potencies of two prominent non-peptide NOP receptor agonists.
This guide provides a comprehensive comparison of MT-7716 hydrochloride and Ro 64-6198, two selective non-peptide agonists for the Nociceptin (B549756)/Orphanin FQ (N/OFQ) peptide (NOP) receptor. The NOP receptor, a member of the opioid receptor family, is a key target in the development of novel therapeutics for pain, addiction, anxiety, and other neurological disorders. This document summarizes key quantitative data, details the experimental protocols used to obtain this data, and visualizes the relevant biological pathways and experimental workflows.
Quantitative Comparison of NOP Receptor Affinity and Potency
The binding affinity (Ki) and functional potency (EC50) of this compound and Ro 64-6198 for the human NOP receptor have been determined through radioligand binding and GTPγS binding assays. The data presented below is collated from multiple studies to provide a comprehensive overview. It is important to note that direct comparison of absolute values between different studies should be approached with caution due to potential variations in experimental conditions.
| Compound | Binding Affinity (Ki) | Functional Potency (EC50) | Receptor Selectivity (over other opioid receptors) |
| This compound | 0.21 nM[1] | 0.30 nM (GTPγS)[1] | High selectivity for NOP receptors[2] |
| Ro 64-6198 | 0.3 nM[3][4], 0.389 nM[5] | 38.9 nM (GTPγS)[5] | >100-fold selective for NOP over MOP, KOP, and DOP receptors[5] |
Table 1: Comparison of in vitro binding affinity and functional potency of this compound and Ro 64-6198 at the human NOP receptor.
One study directly states that MT-7716 has a higher affinity for the NOP receptor than Ro 64-6198[2]. The provided data indicates that while both compounds exhibit high, sub-nanomolar binding affinity, MT-7716 demonstrates significantly greater potency in functional assays.
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide, providing a framework for understanding how the quantitative data was generated.
Radioligand Binding Assay for NOP Receptor Affinity (Ki)
This assay quantifies the affinity of a test compound (e.g., MT-7716 or Ro 64-6198) for the NOP receptor by measuring its ability to displace a radioactively labeled ligand that is known to bind to the receptor.
1. Membrane Preparation:
-
Human embryonic kidney (HEK293) cells stably expressing the human NOP receptor are cultured and harvested.
-
The cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors)[6].
-
The homogenate is centrifuged to pellet the cell membranes containing the NOP receptors. The pellet is washed and resuspended in a suitable buffer[6].
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the prepared cell membranes, a fixed concentration of a radiolabeled NOP receptor ligand (e.g., [3H]-N/OFQ), and varying concentrations of the unlabeled test compound[7].
-
To determine non-specific binding, a high concentration of an unlabeled NOP receptor agonist is added to a set of wells[8].
-
The plate is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 25°C)[7].
3. Filtration and Counting:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes bound with the radioligand[8].
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter[6].
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay for Functional Potency (EC50)
This functional assay measures the ability of an agonist to activate the NOP receptor, which is a G-protein coupled receptor (GPCR). Agonist binding promotes the exchange of GDP for GTP on the Gα subunit of the associated G-protein. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of this activation.
1. Membrane Preparation:
-
Similar to the radioligand binding assay, membranes are prepared from cells expressing the human NOP receptor[8].
2. Assay Setup:
-
The assay is conducted in a buffer containing MgCl₂ and GDP.
-
The cell membranes are incubated with varying concentrations of the test agonist (e.g., MT-7716 or Ro 64-6198)[7].
-
The reaction is initiated by the addition of [³⁵S]GTPγS[9].
-
Basal activity is measured in the absence of an agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS[8].
3. Incubation and Filtration:
-
The reaction mixture is incubated to allow for [³⁵S]GTPγS binding (e.g., 60 minutes at 30°C)[9].
-
The reaction is terminated by rapid filtration through glass fiber filters, and the filters are washed with ice-cold buffer[8].
4. Scintillation Counting and Data Analysis:
-
The amount of [³⁵S]GTPγS bound to the Gα subunits on the filters is quantified using a scintillation counter.
-
The concentration of the agonist that produces 50% of the maximal response (EC50) is determined by plotting the specific binding against the logarithm of the agonist concentration and fitting the data to a sigmoidal dose-response curve.
NOP Receptor Signaling Pathway
Activation of the NOP receptor by an agonist like MT-7716 or Ro 64-6198 initiates a cascade of intracellular signaling events. As a Gi/o-coupled receptor, its primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, NOP receptor activation modulates ion channel activity and activates various kinase pathways.
References
- 1. Chronic treatment with novel brain-penetrating selective NOP receptor agonist MT-7716 reduces alcohol drinking and seeking in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scilit.com [scilit.com]
- 5. ≥98% (HPLC), nociceptin receptor ORL-1 (ORL1) agonist , powder | Sigma-Aldrich [sigmaaldrich.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Differential In Vitro Pharmacological Profiles of Structurally Diverse Nociceptin Receptor Agonists in Activating G Protein and Beta-Arrestin Signaling at the Human Nociceptin Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological studies on the NOP and opioid receptor agonist PWT2-[Dmt1]N/OFQ(1-13) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Comparative Efficacy of MT-7716 Hydrochloride and Naltrexone for Alcohol Dependence: A Preclinical and Clinical Review
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of MT-7716 hydrochloride, a novel therapeutic candidate, and naltrexone (B1662487), an established medication for the treatment of alcohol dependence. This analysis is based on available preclinical and clinical data to objectively evaluate their mechanisms of action, efficacy, and experimental foundations.
Executive Summary
Naltrexone is an opioid receptor antagonist approved for the treatment of alcohol use disorder, with a considerable body of clinical evidence supporting its modest efficacy in reducing heavy drinking and preventing relapse.[1] this compound is a selective nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor agonist currently in the preclinical phase of development. While direct clinical comparison is not yet possible, preclinical studies in animal models suggest that MT-7716 may offer a promising alternative, demonstrating a sustained reduction in alcohol consumption that, in some paradigms, appears more durable than that of naltrexone. Further clinical investigation is required to determine the therapeutic potential of MT-7716 in humans.
Mechanism of Action
This compound
MT-7716 is a potent and selective agonist for the NOP receptor.[2] The N/OFQ-NOP receptor system is implicated in the modulation of stress and reward pathways, which are dysregulated in alcohol dependence.[2] Activation of NOP receptors by MT-7716 is thought to counteract the neuroadaptations that occur with chronic alcohol exposure. Specifically, MT-7716 has been shown to decrease GABAergic transmission in the central amygdala, a brain region critical for processing fear and anxiety, and to prevent the ethanol-induced enhancement of these inhibitory signals.[3] This action may contribute to its ability to reduce alcohol self-administration and prevent stress-induced relapse in animal models.[2][4]
Naltrexone
Naltrexone is a competitive antagonist of opioid receptors, with a primary action at the mu-opioid receptor.[5][6] Alcohol consumption leads to the release of endogenous opioids (endorphins), which in turn activate mu-opioid receptors and stimulate the release of dopamine (B1211576) in the brain's reward pathways.[5][7] This dopaminergic activity is associated with the reinforcing and pleasurable effects of alcohol.[5] By blocking these receptors, naltrexone attenuates the rewarding effects of alcohol, thereby reducing the motivation to drink and decreasing cravings.[5][8]
Signaling Pathway Diagrams
Preclinical Efficacy: MT-7716 vs. Naltrexone
A key preclinical study directly compared the effects of chronic oral administration of MT-7716 and naltrexone on voluntary alcohol intake in Marchigian Sardinian alcohol-preferring rats.
| Parameter | This compound | Naltrexone |
| Dose | 0.3, 1, and 3 mg/kg, twice daily | 30 mg/kg, twice daily |
| Duration | 14 days | 14 days |
| Effect on Alcohol Intake | Dose-dependent decrease | Initial reduction |
| Effect Over Time | Efficacy increased with repeated administration | Efficacy decreased over the treatment period |
| Effect Post-Treatment | Significant reduction in intake persisted for at least one week after discontinuation | Effect rapidly disappeared upon discontinuation |
| Other Findings | Also effective in preventing reinstatement of alcohol-seeking behavior and attenuated somatic withdrawal symptoms. | Not reported in this comparative study. |
Clinical Efficacy of Naltrexone
Numerous clinical trials have evaluated the efficacy of naltrexone in treating alcohol dependence. The results, while not uniformly positive, generally support its use in reducing drinking behavior.
| Study / Meta-analysis | N (participants) | Dosage | Duration | Key Findings |
| O'Malley et al. (1992) | 70 | 50 mg/day | 12 weeks | Significantly fewer drinking days and heavy drinking episodes compared to placebo.[9] |
| Volpicelli et al. (1992) | 185 (combined analysis with O'Malley et al.) | 50 mg/day | 12 weeks | 50% reduction in relapse to heavy drinking and a 36% reduction in nonabstinence rates compared to placebo.[9] |
| VA Cooperative Study (Krystal et al., 2001) | 627 | 50 mg/day | 3 or 12 months | No significant difference from placebo in time to relapse or percentage of drinking days.[7] |
| COMBINE Study (Anton et al., 2006) | 1383 | 100 mg/day | 16 weeks | With medical management alone, naltrexone increased the percentage of days abstinent (80.6% vs. 75.1%) and reduced the risk of a heavy drinking day compared to placebo.[7] |
| Meta-analysis (Maisel et al., 2013) | 64 trials | Varied | Varied | Naltrexone had a larger effect size than acamprosate (B196724) on reducing heavy drinking and craving.[10] |
Experimental Protocols
Preclinical Study: MT-7716 vs. Naltrexone in Rats
-
Subjects: Male Marchigian Sardinian alcohol-preferring rats.
-
Housing: Individually housed with a 12-hour light/dark cycle.
-
Procedure:
-
Baseline: Rats were given a choice between a 10% (v/v) ethanol (B145695) solution and water for several weeks to establish a stable baseline of alcohol consumption.
-
Treatment: Animals were divided into groups and received oral administration of either vehicle, MT-7716 (0.3, 1, or 3 mg/kg), or naltrexone (30 mg/kg) twice daily for 14 consecutive days.
-
Measurement: Ethanol and water consumption were measured daily.
-
Post-Treatment: Drug administration was discontinued, and alcohol and water intake continued to be monitored for an additional period to assess lasting effects.
-
-
Statistical Analysis: Repeated measures analysis of variance (ANOVA) was used to analyze the data.
Clinical Trial: Naltrexone for Alcohol Dependence (General Protocol)
-
Study Design: Randomized, double-blind, placebo-controlled trial.[11]
-
Participants: Individuals meeting DSM criteria for alcohol dependence, typically following a period of detoxification and abstinence.[12]
-
Inclusion/Exclusion Criteria: Participants are screened for co-occurring psychiatric disorders, other substance use disorders, and medical conditions (e.g., acute hepatitis or liver failure) that would contraindicate naltrexone use.[12]
-
Intervention:
-
Participants are randomly assigned to receive either oral naltrexone (typically 50 mg daily) or a matching placebo.[11]
-
Treatment duration commonly ranges from 12 to 16 weeks, with some studies extending for longer periods.[7][11]
-
All participants typically receive a standardized psychosocial intervention, such as cognitive-behavioral therapy or supportive counseling.[9]
-
-
Outcome Measures:
-
Primary: Time to first heavy drinking day, percentage of days abstinent, number of standard drinks per drinking day.
-
Secondary: Alcohol craving scores, liver function tests, and adverse events.
-
-
Data Analysis: Intent-to-treat analyses are commonly used to compare outcomes between the naltrexone and placebo groups.[11]
Conclusion
Naltrexone is a well-established pharmacotherapy for alcohol dependence that works by antagonizing opioid receptors to reduce the rewarding effects of alcohol. Its efficacy is considered modest but significant, particularly in reducing the frequency of heavy drinking days.
This compound represents a novel approach, targeting the N/OFQ-NOP receptor system. Preclinical data are promising, suggesting that MT-7716 may produce a more potent and sustained reduction in alcohol intake compared to naltrexone in an animal model of alcohol preference. However, as MT-7716 has not yet been evaluated in human clinical trials, its efficacy and safety profile in patients with alcohol dependence remain unknown. The translation of these preclinical findings to the clinical setting will be crucial in determining the future role of MT-7716 as a potential treatment for alcohol use disorder.
References
- 1. addictions.psych.ucla.edu [addictions.psych.ucla.edu]
- 2. MT-7716, a potent NOP receptor agonist, preferentially reduces ethanol seeking and reinforcement in post-dependent rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Nociceptin/Orphanin FQ-NOP Receptor System in the Regulation of Stress-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MT-7716, a potent NOP receptor agonist, preferentially reduces ethanol seeking and reinforcement in post-dependent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. getnaltrexone.com [getnaltrexone.com]
- 6. drugs.com [drugs.com]
- 7. Naltrexone for the Management of Alcohol Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. journals.healio.com [journals.healio.com]
- 10. Naltrexone for alcohol dependence: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. researchgate.net [researchgate.net]
Cross-Validation of MT-7716 Hydrochloride Effects in Different Animal Strains: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of MT-7716 hydrochloride, a potent and selective NOP (Nociceptin/Orphanin FQ receptor) agonist, across different rodent strains. The data presented herein is collated from preclinical studies investigating its potential as a therapeutic agent, primarily in the context of alcohol use disorder. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to facilitate an objective evaluation of MT-7716's performance against other NOP receptor agonists.
Executive Summary
This compound has demonstrated significant efficacy in reducing alcohol-related behaviors in rat models. Notably, its effects appear to be strain-dependent, highlighting the importance of genetic background in the modulation of the NOP receptor system's role in addiction. In Wistar rats, MT-7716 is particularly effective in reducing alcohol self-administration and stress-induced reinstatement in post-dependent animals, suggesting a role in preventing relapse.[1][2] In the Marchigian Sardinian alcohol-preferring (msP) rat strain, chronic administration of MT-7716 dose-dependently decreases voluntary alcohol intake, indicating its potential to reduce excessive drinking.[3] Mechanistically, MT-7716 has been shown to modulate GABAergic transmission in the central amygdala, a key brain region implicated in alcohol dependence.[4] Comparisons with other NOP receptor agonists, such as Ro 64-6198 and AT-312, reveal both overlapping and distinct pharmacological profiles, underscoring the nuanced effects of targeting the NOP receptor system.
Data Presentation: Quantitative Effects of MT-7716 and Alternatives
The following tables summarize the key quantitative findings from studies evaluating this compound and other NOP receptor agonists in various animal models.
Table 1: Effects of this compound on Alcohol-Related Behaviors in Different Rat Strains
| Animal Strain | Experimental Model | Doses of MT-7716 | Key Findings | Reference |
| Wistar Rats (Post-dependent) | Alcohol Self-Administration | 0.3 and 1 mg/kg (p.o.) | Significantly reduced alcohol self-administration compared to vehicle.[1] | de Guglielmo et al. |
| Wistar Rats (Non-dependent) | Alcohol Self-Administration | 0.3 and 1 mg/kg (p.o.) | No significant effect on alcohol self-administration.[1] | de Guglielmo et al. |
| Wistar Rats (Post-dependent) | Stress-Induced Reinstatement | 0.3 and 1 mg/kg (p.o.) | Significantly attenuated footshock-induced reinstatement of alcohol seeking.[1] | de Guglielmo et al. |
| Marchigian Sardinian (msP) Rats | Two-Bottle Choice Voluntary Alcohol Intake | 0.3, 1, and 3 mg/kg (p.o., b.i.d. for 14 days) | Dose-dependently decreased voluntary alcohol intake; effect persisted for one week after discontinuation.[3] | Ciccocioppo et al. |
| Wistar Rats | Alcohol Withdrawal Symptoms | 1, 3, and 10 mg/kg (p.o.) | Significantly attenuated somatic alcohol withdrawal symptoms.[5] | Ciccocioppo et al. |
Table 2: Effects of this compound on GABAergic Transmission in Wistar Rats
| Brain Region | Experimental Preparation | Concentration of MT-7716 | Key Findings | Reference |
| Central Amygdala (CeA) | Brain Slices from Naïve Rats | 100-1000 nM | Dose-dependently diminished evoked GABA-A receptor-mediated inhibitory postsynaptic potentials (IPSPs).[4] Prevented ethanol-induced augmentation of evoked IPSPs.[4] | Kallupi et al. |
Table 3: Comparative Effects of Alternative NOP Receptor Agonists
| Compound | Animal Strain/Model | Key Findings | Reference |
| Ro 64-6198 | Wistar and msP Rats (Cocaine Self-Administration) | Reduced cocaine self-administration, with a more pronounced effect in msP rats.[6] | Li et al. |
| Ro 64-6198 | Rhesus Monkeys (Remifentanil Self-Administration) | Decreased remifentanil self-administration.[7] | Podlesnik et al. |
| AT-312 | Mice (Conditioned Place Preference) | Significantly reduced the acquisition of morphine- and cocaine-induced conditioned place preference.[8] | Zaveri et al. |
Experimental Protocols
Ethanol (B145695) Self-Administration in Wistar Rats
Male Wistar rats were trained to self-administer a 10% (w/v) ethanol solution in operant conditioning chambers.[1] Following stable baseline responding, a subset of rats was made ethanol-dependent via repeated intragastric ethanol intubation.[1] Two weeks after the dependence induction, when self-administration behavior was re-established, rats were treated with this compound (0.3 or 1 mg/kg) or vehicle via oral gavage one hour before the self-administration session.[1] The number of lever presses for ethanol was recorded. For stress-induced reinstatement, after extinction of the self-administration behavior, rats were subjected to footshock stress immediately before the test session, and lever pressing was recorded.[1]
Two-Bottle Choice Alcohol Intake in msP Rats
Male Marchigian Sardinian alcohol-preferring (msP) rats were individually housed and had continuous 24-hour access to two bottles, one containing 10% (v/v) ethanol and the other water.[3] After establishing a stable baseline of ethanol consumption, rats were orally administered this compound (0.3, 1, or 3 mg/kg) or vehicle twice daily for 14 consecutive days.[3] Fluid consumption was measured daily.[9]
Electrophysiology in Wistar Rat Brain Slices
Coronal brain slices (300 µm) containing the central amygdala (CeA) were prepared from naïve male Wistar rats. Whole-cell patch-clamp recordings were performed from neurons in the CeA.[4] Evoked inhibitory postsynaptic potentials (IPSPs) were generated by local electrical stimulation. This compound (100-1000 nM) was bath-applied to determine its effect on the amplitude of these IPSPs.[4] The interaction with ethanol was assessed by co-application of MT-7716 and ethanol.[4]
Mandatory Visualizations
Signaling Pathway
References
- 1. MT-7716, a potent NOP receptor agonist, preferentially reduces ethanol seeking and reinforcement in post-dependent rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MT-7716, a potent NOP receptor agonist, preferentially reduces ethanol seeking and reinforcement in post-dependent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chronic treatment with novel brain-penetrating selective NOP receptor agonist MT-7716 reduces alcohol drinking and seeking in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala [frontiersin.org]
- 5. Chronic Treatment with Novel Brain-Penetrating Selective NOP Receptor Agonist MT-7716 Reduces Alcohol Drinking and Seeking in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NOP Receptor Agonist Ro 64-6198 Decreases Escalation of Cocaine Self-Administration in Rats Genetically Selected for Alcohol Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effects of nociceptin/orphanin FQ receptor agonist Ro 64-6198 and diazepam on antinociception and remifentanil self-administration in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Nociceptin Receptor (NOP) Agonist AT-312 Blocks Acquisition of Morphine- and Cocaine-Induced Conditioned Place Preference in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Peptidergic vs. Nonpeptidergic NOP Agonists
For Researchers, Scientists, and Drug Development Professionals
The nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor, a member of the opioid receptor family, has emerged as a promising therapeutic target for a range of disorders, including pain, anxiety, and substance abuse. Agonists of the NOP receptor are broadly classified into two categories: peptidergic, which are derived from the endogenous ligand N/OFQ, and nonpeptidergic, which are small molecule synthetic compounds. This guide provides an objective comparison of the performance of these two classes of agonists, supported by experimental data, to aid researchers in the selection and development of NOP receptor-targeted therapeutics.
Quantitative Data Comparison
The following tables summarize the in vitro pharmacological properties of representative peptidergic and nonpeptidergic NOP receptor agonists. Data is compiled from various sources and experimental conditions may vary.
Table 1: Binding Affinity (Ki) at the Human NOP Receptor
| Agonist Class | Compound | Ki (nM) | Source |
| Peptidergic | N/OFQ | 0.065 - 0.1 | [1] |
| UFP-112 | ~0.05 | [2] | |
| Nonpeptidergic | Ro 64-6198 | Subnanomolar | [1] |
| SCH 221510 | 0.3 | [3][4] | |
| AT-403 | 0.3 | [1] | |
| AT-200 | 9.8 | [1] |
Table 2: In Vitro Potency (EC50) and Efficacy (Emax) in Functional Assays
| Agonist Class | Compound | Assay | EC50 (nM) | Efficacy (Emax % vs. N/OFQ) | Source |
| Peptidergic | N/OFQ | [35S]GTPγS Binding | 0.17 - 9.3 | 100 (Full Agonist) | [1][2] |
| cAMP Inhibition | ~1 | 100 (Full Agonist) | [1] | ||
| GIRK Channel Activation | 1.2 | 100 (Full Agonist) | [1] | ||
| UFP-112 | [35S]GTPγS Binding | ~0.3 | ~100 (Full Agonist) | [2] | |
| Nonpeptidergic | Ro 64-6198 | [35S]GTPγS Binding | 10.5 - 25.6 | Partial to Full Agonist | [1] |
| Arrestin Recruitment | 912 (β-arrestin 3), 1200 (β-arrestin 2) | Full Agonist | |||
| SCH 221510 | [35S]GTPγS Binding | 12 | >50-fold selectivity over µ, κ, δ | [3][4] | |
| AT-403 | [35S]GTPγS Binding | - | ~100 (Full Agonist) | [1] | |
| AT-200 | [35S]GTPγS Binding | - | <50 (Partial Agonist) | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways activated by NOP receptor agonists and a typical workflow for an in vitro functional assay.
Caption: NOP Receptor Signaling Pathways.
Caption: [35S]GTPγS Binding Assay Workflow.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Radioligand Binding Assay
This assay measures the affinity of a ligand for the NOP receptor.
Materials:
-
Cell membranes expressing the human NOP receptor.
-
Radioligand (e.g., [3H]N/OFQ).
-
Test compounds (peptidergic and nonpeptidergic agonists).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Incubate cell membranes (10-20 µg protein) with a fixed concentration of radioligand and varying concentrations of the test compound in assay buffer.
-
To determine non-specific binding, a parallel set of tubes containing a high concentration of an unlabeled NOP ligand (e.g., 1 µM N/OFQ) is included.[1]
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[35S]GTPγS Binding Assay
This functional assay measures the ability of an agonist to activate G proteins coupled to the NOP receptor.
Materials:
-
Cell membranes expressing the human NOP receptor.
-
[35S]GTPγS.
-
Guanosine diphosphate (B83284) (GDP).
-
Test compounds.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Other reagents and equipment as in the radioligand binding assay.
Procedure:
-
Incubate cell membranes (10-40 µg protein) in assay buffer containing a fixed concentration of GDP (e.g., 10-30 µM) and varying concentrations of the test agonist.[1]
-
Initiate the reaction by adding [35S]GTPγS (e.g., 0.05-0.1 nM).
-
Incubate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration and wash the filters as described above.
-
Measure the amount of bound [35S]GTPγS using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
Plot the specific binding against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 and Emax values.
cAMP Inhibition Assay
This assay measures the functional consequence of NOP receptor activation on the downstream second messenger, cyclic AMP.
Materials:
-
Whole cells expressing the human NOP receptor.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Test compounds.
-
cAMP detection kit (e.g., HTRF, ELISA).
Procedure:
-
Plate cells in a suitable microplate and allow them to adhere.
-
Pre-incubate the cells with varying concentrations of the test agonist.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial detection kit.
-
The ability of the agonist to inhibit forskolin-stimulated cAMP accumulation is measured, and EC50 and Emax values are determined.
Calcium Mobilization Assay
This assay is used for NOP receptors engineered to couple to Gαq/i chimeric G proteins, redirecting the signal to the release of intracellular calcium.
Materials:
-
CHO or HEK293 cells co-expressing the human NOP receptor and a chimeric G protein (e.g., Gαqi5).[5]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Test compounds.
-
Assay Buffer (e.g., HBSS with 20 mM HEPES).
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Plate the cells in a black-walled, clear-bottom microplate.
-
Load the cells with a calcium-sensitive dye for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
Measure the baseline fluorescence.
-
Add varying concentrations of the test agonist and monitor the change in fluorescence over time.
-
The peak fluorescence intensity is used to determine the agonist's EC50 and Emax for inducing calcium mobilization.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated NOP receptor, a key event in receptor desensitization and G protein-independent signaling.
Materials:
-
Cells engineered to express the NOP receptor fused to one component of a reporter system (e.g., an enzyme fragment) and β-arrestin fused to the complementary component (e.g., PathHunter® assay).[6]
-
Test compounds.
-
Substrate for the reporter system.
-
Luminometer or fluorescence plate reader.
Procedure:
-
Plate the engineered cells in a microplate.
-
Add varying concentrations of the test agonist.
-
Incubate for a specified time (e.g., 60-90 minutes) at 37°C to allow for β-arrestin recruitment.
-
Add the detection reagents containing the substrate for the reporter enzyme.
-
Measure the resulting luminescent or fluorescent signal.
-
Generate a dose-response curve to determine the EC50 and Emax for β-arrestin recruitment.
Comparative Performance Analysis
Peptidergic Agonists:
-
Strengths: Generally exhibit high affinity and potency, often serving as the gold standard for in vitro studies. The endogenous ligand, N/OFQ, and its analogs like UFP-112 are full agonists at the NOP receptor.[2]
-
Weaknesses: Peptidic nature leads to poor metabolic stability, low oral bioavailability, and limited blood-brain barrier penetration, making them less suitable for systemic therapeutic use without significant chemical modification.
Nonpeptidergic Agonists:
-
Strengths: Typically small molecules with improved pharmacokinetic properties, including better metabolic stability, oral bioavailability, and CNS penetration.[1] This makes them more viable candidates for drug development. They can be designed to have a range of efficacies, from full to partial agonists, allowing for the fine-tuning of therapeutic effects.
-
Weaknesses: May exhibit off-target effects or different signaling profiles compared to the endogenous peptide. For instance, some nonpeptidergic agonists may show bias towards either G protein or β-arrestin signaling pathways.
In Vivo Effects:
-
Analgesia: Both peptidergic and nonpeptidergic NOP agonists have demonstrated analgesic effects in preclinical models, particularly in chronic pain states.[4][7] However, the effects can be complex, with supraspinal administration sometimes leading to anti-analgesic or hyperalgesic effects, while spinal administration is generally pro-analgesic.[7]
-
Anxiety: Nonpeptidergic agonists like Ro 64-6198 and SCH 221510 have shown robust anxiolytic-like effects in various animal models.[4][8]
-
Substance Abuse: NOP receptor activation has been shown to attenuate the rewarding effects of drugs of abuse, suggesting a therapeutic potential for both classes of agonists in addiction.
Conclusion
Both peptidergic and nonpeptidergic NOP agonists are valuable tools for investigating the physiological roles of the NOP receptor. While peptidergic agonists provide a benchmark for receptor activation, their therapeutic potential is limited by poor pharmacokinetics. Nonpeptidergic agonists, with their more drug-like properties, represent a more promising avenue for the development of novel therapeutics targeting the NOP receptor system. The choice between these classes of agonists will ultimately depend on the specific research question or therapeutic goal. For in vitro characterization of the receptor, peptidergic agonists are often preferred, while for in vivo studies and drug development, nonpeptidergic agonists are generally more suitable. Further research into biased agonism and the development of agonists with optimized signaling profiles will be crucial for unlocking the full therapeutic potential of targeting the NOP receptor.
References
- 1. Differential In Vitro Pharmacological Profiles of Structurally Diverse Nociceptin Receptor Agonists in Activating G Protein and Beta-Arrestin Signaling at the Human Nociceptin Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UFP‐112 a Potent and Long‐Lasting Agonist Selective for the Nociceptin/Orphanin FQ Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential Effects of Nociceptin/Orphanin FQ (NOP) Receptor Agonists in Acute versus Chronic Pain: Studies with Bifunctional NOP/μ Receptor Agonists in the Sciatic Nerve Ligation Chronic Pain Model in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of the Anxiolytic-like Effects of MT-7716 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anxiolytic-like properties of MT-7716 hydrochloride against two established classes of anxiolytic agents: benzodiazepines (represented by diazepam) and selective serotonin (B10506) reuptake inhibitors (SSRIs, represented by fluoxetine). The comparison is based on preclinical data from standard animal models of anxiety.
Executive Summary
This compound is a potent and selective nonpeptidergic agonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor. Emerging evidence suggests that NOP receptor agonists possess significant anxiolytic-like properties. This guide synthesizes available preclinical data to position this compound in the context of current anxiolytic therapies, highlighting its distinct mechanism of action and potential as a novel therapeutic agent.
Performance Comparison
Table 1: Elevated Plus-Maze (EPM) Test
| Compound | Dose Range | Species | Key Findings |
| This compound | 0.3 - 1 mg/kg (p.o.) | Rat | Significant increase in the time spent in the open arms. |
| Diazepam | 0.5 - 2 mg/kg (i.p.) | Rat/Mouse | Dose-dependent increase in the percentage of time spent and entries into the open arms. |
| Fluoxetine (B1211875) | 5 - 20 mg/kg (i.p.) | Rat/Mouse | Anxiolytic effects are typically observed after chronic, but not acute, administration, leading to an increase in open arm exploration. Acute administration can sometimes produce anxiogenic-like effects. |
Table 2: Open Field Test (OFT)
| Compound | Dose Range | Species | Key Findings |
| NOP Receptor Agonists (general) | N/A | Rat/Mouse | Generally do not alter or may slightly decrease locomotor activity. Anxiolytic effects are inferred from increased time spent in the center of the arena. |
| Diazepam | 1 - 2 mg/kg (i.p.) | Rat/Mouse | Increases time spent in the center of the open field, indicative of an anxiolytic effect. Higher doses may decrease overall locomotor activity. |
| Fluoxetine | 10 - 20 mg/kg (i.p.) | Rat/Mouse | Chronic treatment can increase the time spent in the center. Acute effects on locomotor activity can be variable. |
Table 3: Light/Dark Box Test (LDT)
| Compound | Dose Range | Species | Key Findings |
| NOP Receptor Agonists (general) | N/A | Rat/Mouse | Anxiolytic-like effects are demonstrated by an increase in the time spent in the light compartment and the number of transitions between compartments.[1][2] |
| Diazepam | 1 - 2 mg/kg (i.p.) | Rat/Mouse | Dose-dependently increases the time spent in the light compartment and the number of transitions. |
| Fluoxetine | 5 - 10 mg/kg (i.p.) | Rat/Mouse | Repeated administration leads to an increase in the time spent in the light compartment, indicating an anxiolytic effect. |
Signaling Pathways and Mechanisms of Action
The anxiolytic effects of this compound, benzodiazepines, and SSRIs are mediated by distinct signaling pathways.
This compound (NOP Receptor Agonist)
MT-7716 acts as an agonist at the NOP receptor, a G protein-coupled receptor (GPCR). Activation of the NOP receptor by MT-7716 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade also involves the modulation of ion channels, including the activation of inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. These actions collectively lead to a reduction in neuronal excitability in key brain regions associated with anxiety, such as the amygdala.
MT-7716 Signaling Pathway
Benzodiazepines (e.g., Diazepam)
Benzodiazepines exert their anxiolytic effects by positively modulating the function of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. They bind to a specific allosteric site on the GABA-A receptor, increasing the affinity of GABA for its binding site. This enhances the GABA-induced influx of chloride ions, leading to hyperpolarization of the neuron and a reduction in its excitability.
Benzodiazepine Signaling Pathway
SSRIs (e.g., Fluoxetine)
SSRIs produce their anxiolytic effects by selectively blocking the reuptake of serotonin (5-HT) from the synaptic cleft. This leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission. The sustained increase in synaptic serotonin levels is thought to induce adaptive changes in presynaptic and postsynaptic serotonin receptors, contributing to the delayed onset of the anxiolytic effects.
SSRI Signaling Pathway
Experimental Protocols
Detailed methodologies for the key behavioral assays are provided below.
Elevated Plus-Maze (EPM) Test
The EPM is a widely used test to assess anxiety-like behavior in rodents. The apparatus consists of a plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
EPM Experimental Workflow
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior. The apparatus is a large, open, square arena.
OFT Experimental Workflow
Light/Dark Box Test (LDT)
The LDT is another common test for anxiety-like behavior, based on the conflict between the innate aversion of rodents to brightly lit areas and their desire to explore a novel environment. The apparatus consists of a chamber divided into a large, brightly illuminated compartment and a smaller, dark compartment.
LDT Experimental Workflow
Conclusion
This compound demonstrates a promising anxiolytic-like profile in preclinical models, comparable to that of established anxiolytics like diazepam and chronically administered fluoxetine. Its novel mechanism of action, targeting the NOP receptor system, offers a potential new avenue for the treatment of anxiety disorders. Further research is warranted to fully characterize its efficacy and safety profile in a wider range of preclinical models and, ultimately, in clinical populations. The distinct signaling pathway of MT-7716 may offer advantages over existing therapies, potentially with a different side-effect profile.
References
Replicating MT-7716 Hydrochloride's Attenuation of Ethanol-Induced GABAergic Transmission: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of MT-7716 hydrochloride and alternative compounds in replicating the findings on ethanol-induced inhibitory postsynaptic potentials (IPSPs). The data presented is based on preclinical electrophysiological studies, primarily focusing on the central nucleus of the amygdala (CeA), a key brain region implicated in alcohol dependence.
Executive Summary
Ethanol is known to enhance GABAergic transmission in the CeA, an effect believed to contribute to its reinforcing properties. This compound, a selective nonpeptidergic NOP (Nociceptin/Orphanin FQ peptide receptor) agonist, has been shown to effectively block this ethanol-induced increase in GABAergic IPSPs.[1] It achieves this by acting on presynaptic NOP receptors, leading to a reduction in GABA release.[1] This guide compares the quantitative effects of MT-7716 with the endogenous NOP receptor ligand, Nociceptin/Orphanin FQ (N/OFQ), and briefly discusses other potential presynaptic modulators. The objective is to provide researchers with the necessary data and protocols to replicate and expand upon these findings.
Comparative Efficacy of NOP Receptor Agonists
The following table summarizes the quantitative data from key studies on the effects of MT-7716 and N/OFQ on ethanol-induced GABAergic transmission. Both compounds demonstrate a presynaptic mechanism of action, as evidenced by their effects on paired-pulse facilitation (PPF), a measure of presynaptic release probability. An increase in the PPF ratio is indicative of a decrease in neurotransmitter release.
| Compound | Concentration(s) | Effect on Evoked IPSP/IPSC Amplitude | Effect on PPF Ratio (at 50ms) | Blockade of Ethanol (44 mM) Effect | Key Study |
| This compound | 100-1000 nM | Dose-dependent decrease. 500 nM reduced amplitude by ~20%.[1] | Significantly increased at 100, 250, and 500 nM.[1] | 500 nM completely blocked the ethanol-induced increase in IPSP amplitude.[1] | Kallupi et al., 2014[1] |
| Nociceptin/Orphanin FQ (N/OFQ) | 100-1000 nM | Dose-dependent decrease in IPSC amplitude. | Increased PPF ratio, indicating decreased GABA release. | Prevented the ethanol-induced augmentation of IPSCs.[2] | Roberto & Siggins, 2006[2] |
Signaling Pathway and Mechanism of Action
Both MT-7716 and N/OFQ exert their effects by activating presynaptic NOP receptors on GABAergic terminals in the central amygdala. This activation leads to an inhibition of GABA release, thereby counteracting the enhancement of GABAergic transmission induced by ethanol.
Experimental Protocols
Replicating the findings on MT-7716 requires meticulous adherence to the electrophysiological recording protocols used in the original studies. The following is a detailed methodology based on the work of Kallupi et al. (2014) and Roberto & Siggins (2006).[1][2]
1. Brain Slice Preparation:
-
Animals: Male Sprague-Dawley rats (150-300g) are used.
-
Anesthesia: Rats are anesthetized with 3% halothane (B1672932) and decapitated.
-
Dissection: The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2/5% CO2) artificial cerebrospinal fluid (ACSF).
-
Slicing: 400 μm thick transverse slices containing the central amygdala are prepared using a vibroslicer.
-
Incubation: Slices are incubated in an interface chamber for approximately 30 minutes and then fully submerged in warm (31°C), continuously perfused ACSF for at least 1 hour before recording.
2. Electrophysiological Recordings:
-
Recording Chamber: Slices are transferred to a recording chamber and continuously superfused with warm (31°C), oxygenated ACSF at a rate of 2-4 ml/min.
-
Neuron Identification: Neurons in the central nucleus of the amygdala are visualized and identified.
-
Recording Method: Whole-cell patch-clamp recordings are performed.
-
Evoked IPSPs (IPSPs): Pharmacologically isolated GABAA receptor-mediated IPSPs are evoked by local electrical stimulation within the CeA.
-
Paired-Pulse Facilitation (PPF): PPF is examined using paired stimuli at a 50 ms (B15284909) inter-stimulus interval. The stimulus intensity is adjusted to elicit an initial IPSP that is 50% of the maximal amplitude. The PPF ratio is calculated as the amplitude of the second IPSP divided by the amplitude of the first.
3. Drug Application:
-
Ethanol, this compound, and N/OFQ are applied via superfusion in the ACSF at the desired concentrations.
-
A stable baseline recording is established before drug application.
-
The effects of the drugs are typically observed after 10-15 minutes of superfusion.
-
Washout periods are used to determine the reversibility of the drug effects.
4. Data Analysis:
-
The amplitude of the evoked IPSPs is measured and quantified.
-
The PPF ratio is calculated to assess presynaptic effects.
-
Statistical analysis is performed to determine the significance of the observed effects.
References
- 1. MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nociceptin/orphanin FQ presynaptically decreases GABAergic transmission and blocks the ethanol-induced increase of GABA release in central amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Preclinical Therapeutic Index of MT-7716 Hydrochloride and Standard Pharmacotherapies for Alcoholism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the novel alcoholism treatment candidate, MT-7716 hydrochloride, against established pharmacotherapies—naltrexone, acamprosate, and disulfiram (B1670777). The focus of this analysis is the therapeutic index, a critical measure of a drug's safety and efficacy, based on available preclinical data in rat models.
Quantitative Assessment of Therapeutic Index
The therapeutic index (TI) is a quantitative measure of the relative safety of a drug. It is calculated as the ratio of the toxic dose to the therapeutic dose. A higher TI indicates a wider margin of safety. For the purpose of this preclinical comparison, the TI is estimated using the oral lethal dose 50% (LD50) in rats as the measure of toxicity and the effective dose (ED) in rat models of alcohol consumption as the measure of therapeutic effect.
| Drug | Mechanism of Action | Effective Dose (ED) in Rats (oral) | LD50 in Rats (oral) | Estimated Therapeutic Index (LD50/ED) |
| This compound | Selective Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) receptor agonist | 0.3 - 3 mg/kg[1][2][3] | Data not publicly available | Not calculable |
| Naltrexone | Opioid receptor antagonist | 1 - 3 mg/kg | 1450 mg/kg | ~483 - 1450 |
| Acamprosate | NMDA receptor modulator | 100 - 400 mg/kg | > 6160 mg/kg | >15.4 - 61.6 |
| Disulfiram | Aldehyde dehydrogenase (ALDH) inhibitor | 12.5 - 25 mg/kg[4] | 500 mg/kg[5][6][7] | 20 - 40 |
Note: The therapeutic index for this compound cannot be calculated due to the absence of publicly available LD50 or other toxicity data. The LD50 for disulfiram has been cited with conflicting values; the more conservative and frequently reported value is used here.
Experimental Methodologies
The data presented in this guide are derived from preclinical studies in rat models of alcoholism. The following protocols are representative of the methodologies used to determine the effective doses of the compared substances.
1. Two-Bottle Choice Drinking Paradigm (for MT-7716, Acamprosate, Disulfiram)
-
Objective: To assess the effect of a compound on voluntary alcohol consumption.
-
Animals: Typically, alcohol-preferring rat strains (e.g., Marchigian Sardinian) or Wistar rats are used.
-
Procedure:
-
Acclimation: Rats are individually housed and given concurrent access to two bottles, one containing water and the other an ethanol (B145695) solution (typically 10% v/v).
-
Baseline Measurement: Daily fluid intake from both bottles is measured for a baseline period to establish a stable preference for ethanol.
-
Drug Administration: The test compound (e.g., MT-7716) or vehicle is administered orally (p.o.) at specified doses and time points before the measurement period.
-
Data Collection: The volume of ethanol and water consumed is recorded daily during the treatment period.
-
Analysis: The ethanol preference (ratio of ethanol intake to total fluid intake) and total ethanol intake are calculated and compared between the drug-treated and vehicle-treated groups.
-
2. Alcohol Self-Administration and Reinstatement Model (for MT-7716, Naltrexone)
-
Objective: To model the motivational aspects of alcohol seeking and relapse behavior.
-
Animals: Wistar or other standard rat strains are commonly used.
-
Procedure:
-
Training: Rats are trained to self-administer an ethanol solution by pressing a lever in an operant conditioning chamber.
-
Extinction: Once self-administration is stable, the lever-pressing no longer delivers ethanol, leading to a decrease in responding (extinction).
-
Reinstatement: Reinstatement of alcohol-seeking behavior (lever pressing) is triggered by cues previously associated with alcohol availability or by a stressor (e.g., footshock).
-
Drug Administration: The test compound is administered before the reinstatement session.
-
Data Analysis: The number of lever presses during the reinstatement session is compared between drug-treated and vehicle-treated groups to assess the drug's ability to block relapse-like behavior.
-
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. MT-7716, a potent NOP receptor agonist, preferentially reduces ethanol seeking and reinforcement in post-dependent rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chronic treatment with novel brain-penetrating selective NOP receptor agonist MT-7716 reduces alcohol drinking and seeking in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MT-7716, a potent NOP receptor agonist, preferentially reduces ethanol seeking and reinforcement in post-dependent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. repositorio.uchile.cl [repositorio.uchile.cl]
- 5. fishersci.com [fishersci.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Safety Operating Guide
Personal protective equipment for handling MT-7716 hydrochloride
Disclaimer: This information is for guidance purposes only and should not replace a formal risk assessment or the specific SDS provided by your supplier. Always consult the official SDS and your institution's safety protocols before handling any chemical.
Immediate Safety and Personal Protective Equipment (PPE)
The primary goal when handling potent compounds like MT-7716 hydrochloride is to prevent exposure through inhalation, skin contact, or ingestion. A comprehensive PPE strategy is crucial.
| PPE Category | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves is recommended. The outer glove should be changed immediately upon contamination. | Provides a barrier against skin contact. Double-gloving offers additional protection in case the outer glove is breached. |
| Eye Protection | Tightly fitting safety goggles with side shields are mandatory. | Protects eyes from splashes or airborne particles of the compound. |
| Respiratory Protection | A properly fitted respirator (e.g., N95 or higher) should be used, especially when handling the powder form or creating solutions. | Prevents inhalation of the compound, which can be a primary route of exposure for potent powders. |
| Lab Coat | A dedicated lab coat, preferably disposable or made of a material that can be decontaminated, should be worn. | Protects personal clothing and skin from contamination. |
| Additional Protection | For tasks with a higher risk of spills or aerosol generation, consider using a face shield and disposable sleeves. | Provides an extra layer of protection for the face and arms. |
Operational Plan for Safe Handling
A systematic workflow is essential to minimize the risk of exposure and contamination.
Experimental Protocol: Step-by-Step Guidance
-
Preparation and Planning:
-
Thoroughly review the available safety information and establish a standard operating procedure (SOP) for handling this compound.
-
Designate a specific area for handling, preferably a chemical fume hood or a ventilated balance enclosure for weighing.
-
Assemble all necessary equipment and materials, including PPE, weighing paper, spatulas, solvent, and waste containers, before starting.
-
-
Personal Protective Equipment (PPE) Donning:
-
Put on all required PPE as outlined in the table above. Ensure a proper fit for all items, especially the respirator.
-
-
Weighing and Aliquoting:
-
If working with the solid form, conduct all weighing and handling of the powder within a ventilated enclosure to minimize inhalation risk.
-
Use appropriate tools to handle the powder and avoid generating dust.
-
-
Solubilization:
-
When preparing solutions, add the solvent to the powdered compound slowly to prevent splashing.
-
Keep the container capped or covered as much as possible during the process. Research indicates MT-7716 has been dissolved in distilled water with sonication in a heated bath (45–60°C).[2]
-
-
Experimental Use:
-
Conduct all experimental procedures involving this compound within a certified chemical fume hood.
-
Use dedicated labware and equipment. If not possible, thoroughly decontaminate all items after use.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation:
-
Solid Waste: All disposable items that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, should be collected in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, clearly labeled hazardous waste container. Do not pour any waste containing this compound down the drain.
-
-
Institutional Guidelines: Follow your institution's specific procedures for the disposal of potent pharmaceutical compounds. This may involve incineration or other specialized waste treatment methods.
-
Decontamination: All non-disposable equipment and work surfaces should be thoroughly decontaminated after use. The appropriate decontamination solution will depend on the chemical properties of this compound and should be determined in consultation with your institution's safety office.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
